2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCIJUHXCQINBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375100, DTXSID101232045 | |
| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-21-5, 17556-46-6 | |
| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridyl alcohol of significant interest in medicinal chemistry and materials science. The core of this synthesis is the nucleophilic addition of a pyridyl organometallic reagent to a fluorinated aldehyde. This document will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of the synthesis of this and related fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Pyridyl Alcohols
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
Pyridyl alcohols, on the other hand, are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The pyridine ring can act as a hydrogen bond acceptor and engage in various intermolecular interactions, making it a privileged scaffold in medicinal chemistry. The combination of a fluorinated alkyl chain and a pyridyl alcohol moiety in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive compounds and advanced materials.
This guide will focus on a highly effective and scalable synthetic strategy: the Grignard reaction. This classic organometallic reaction provides a direct and reliable method for the formation of the crucial carbon-carbon bond between the pyridine ring and the fluorinated side chain.
The Core Synthetic Strategy: A Mechanistic Perspective
The most logical and widely employed strategy for the synthesis of this compound is the nucleophilic addition of a 2-pyridyl organometallic species to 2,2,3,3,3-pentafluoropropanal. Among the various organometallic reagents, the Grignard reagent, 2-pyridylmagnesium bromide, offers a good balance of reactivity and ease of preparation.[1][2]
The overall synthetic pathway can be broken down into two key stages:
-
Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent to generate 2-pyridylmagnesium bromide. This is a standard procedure for preparing Grignard reagents from aryl or heteroaryl halides.[1]
-
Nucleophilic Addition to a Fluorinated Aldehyde: The freshly prepared Grignard reagent is then reacted with 2,2,3,3,3-pentafluoropropanal. The nucleophilic carbon of the pyridyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.[3][4] A subsequent acidic workup protonates the intermediate alkoxide to yield the desired secondary alcohol.[1]
The reaction mechanism is illustrated in the diagram below:
Caption: The overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 1.46 g | 0.06 |
| Iodine | 253.81 | 1 crystal | - |
| 2-Bromopyridine | 158.00 | 7.90 g (5.34 mL) | 0.05 |
| 2,2,3,3,3-Pentafluoropropanal | 148.03 | 7.40 g | 0.05 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Hydrochloric Acid (1M) | - | As needed | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Step-by-Step Procedure
Part A: Preparation of 2-Pyridylmagnesium Bromide
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
Initiation of Grignard Reaction: To the flask are added magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine. A small amount of anhydrous diethyl ether is added to just cover the magnesium.
-
Addition of 2-Bromopyridine: 2-Bromopyridine (7.90 g, 0.05 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be necessary to start the reaction.
-
Completion of Grignard Formation: Once the reaction has started, the remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
Part B: Reaction with 2,2,3,3,3-Pentafluoropropanal and Workup
-
Cooling: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath.
-
Addition of Aldehyde: 2,2,3,3,3-Pentafluoropropanal (7.40 g, 0.05 mol) is dissolved in 20 mL of anhydrous diethyl ether and added dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid. The melting point of the pure compound is reported to be 80-82 °C.[5]
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[1] The presence of even trace amounts of water will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert Atmosphere: Grignard reagents can also react with oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon prevents the oxidation of the Grignard reagent.
-
Iodine Crystal: Iodine is used as an activator to initiate the Grignard reaction. It etches the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and exposing fresh magnesium metal to the alkyl halide.
-
Control of Reaction Temperature: The initial formation of the Grignard reagent is exothermic and needs to be controlled to prevent side reactions. The subsequent addition of the aldehyde is also performed at a low temperature (0 °C) to control the reaction rate and minimize the formation of byproducts.
-
Aqueous Workup: The acidic workup with ammonium chloride or dilute acid serves to protonate the intermediate magnesium alkoxide to form the final alcohol product.[3] It also helps to dissolve the magnesium salts, facilitating the separation of the organic and aqueous layers.
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and efficient method for accessing this valuable fluorinated building block. By carefully controlling the reaction conditions and adhering to the principles of organometallic chemistry, researchers can consistently obtain high yields of the desired product. The insights and detailed protocol provided in this guide are intended to empower scientists in their efforts to synthesize novel fluorinated molecules with potential applications in medicine and materials science.
References
-
Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PMC - PubMed Central. Available at: [Link]
-
Nucleophilic addition reactions to pyridines. Química Organica.org. Available at: [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH. Available at: [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]
-
Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]
-
2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. ChemBK. Available at: [Link]
-
organometallic nucleophilic additions on carbonyls. YouTube. Available at: [Link]
Sources
An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol (CAS 17556-46-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridyl alcohol of interest in medicinal chemistry and materials science. While specific literature on this compound (CAS 17556-46-6) is limited, this document synthesizes information from analogous structures and reactions to present its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated heterocyclic compounds.
Introduction
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate physicochemical and biological properties. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its combination with a fluorinated side chain, as seen in this compound, presents a molecule with significant potential. The pentafluoroethyl group can impart unique electronic and steric effects, influencing the reactivity and biological activity of the parent molecule. This guide will delve into the known properties and propose methodologies for the synthesis and characterization of this intriguing compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 17556-46-6 | ChemBK[1] |
| Molecular Formula | C₈H₆F₅NO | ChemBK[1] |
| Molecular Weight | 227.13 g/mol | ChemBK[1] |
| Melting Point | 80-82 °C | ChemBK[1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, THF) (predicted) | - |
| pKa (pyridinium ion) | ~3-4 (predicted) | - |
Proposed Synthesis
While a specific published synthesis for this compound has not been identified in the reviewed literature, a plausible and efficient route involves the nucleophilic addition of a pentafluoroethyl organometallic reagent to pyridine-2-carboxaldehyde. This approach is a standard method for the formation of secondary alcohols.
Synthetic Pathway
The proposed two-step synthesis is outlined below. The first step involves the in-situ generation of a pentafluoroethyl organometallic species, such as pentafluoroethylmagnesium bromide or pentafluoroethyllithium. The second step is the nucleophilic attack of this reagent on the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Generation of Pentafluoroethylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of pentafluoroethyl bromide (1.0 eq) in the same anhydrous solvent via the dropping funnel.
-
If the reaction does not initiate, gentle heating may be required. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Pyridine-2-carboxaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of pyridine-2-carboxaldehyde (1.0 eq) in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of the target molecule and known spectral data for similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the pyridine ring protons and the methine and hydroxyl protons of the side chain. The chemical shifts of the pyridine protons will be in the aromatic region, and their coupling patterns will be characteristic of a 2-substituted pyridine. The methine proton will be coupled to the hydroxyl proton and the fluorine atoms on the adjacent carbon.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-6 | 8.5-8.7 | d | ~5 |
| Pyridine H-3 | 7.8-8.0 | d | ~8 |
| Pyridine H-4 | 7.6-7.8 | t | ~7 |
| Pyridine H-5 | 7.2-7.4 | t | ~6 |
| CH-OH | 5.0-5.5 | t | J(H,F) ~15-20 |
| OH | 3.0-5.0 | br s | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the pyridine ring carbons and the two carbons of the propanol side chain. The carbons bearing fluorine atoms will exhibit characteristic splitting patterns.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine C-2 | 155-160 | s | - |
| Pyridine C-6 | 148-150 | s | - |
| Pyridine C-4 | 135-138 | s | - |
| Pyridine C-3 | 122-125 | s | - |
| Pyridine C-5 | 120-123 | s | - |
| CF₃ | 118-122 | q | J(C,F) ~280-290 |
| CF₂ | 110-115 | t | J(C,F) ~250-260 |
| CH-OH | 65-70 | t | J(C,F) ~20-25 |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key tool for characterizing this molecule and is expected to show two distinct signals for the CF₃ and CF₂ groups.
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CF₃ | -80 to -85 | t | J(F,F) ~5-10 |
| CF₂ | -120 to -125 | q | J(F,F) ~5-10 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-F bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200-3600 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp |
| C-H stretch (aliphatic) | 2850-3000 | Sharp |
| C=N, C=C stretch (pyridine) | 1400-1600 | Medium to strong |
| C-F stretch | 1100-1300 | Strong, multiple bands |
| C-O stretch | 1000-1100 | Medium to strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 227 | [M]⁺ |
| 208 | [M - F]⁺ |
| 158 | [M - CF₃]⁺ |
| 108 | [M - C₂F₅]⁺ or [Py-CHOH]⁺ |
| 78 | [Pyridine]⁺ |
Potential Applications
While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of research and development.
Medicinal Chemistry
-
Enzyme Inhibitors: The fluorinated alcohol moiety can act as a transition-state analogue mimic for hydrolytic enzymes, such as proteases and esterases.
-
Scaffold for Drug Discovery: This molecule can serve as a versatile building block for the synthesis of more complex drug candidates. The pyridine nitrogen and the hydroxyl group provide handles for further functionalization.
-
Neurological and Psychiatric Disorders: Pyridine-containing compounds are known to interact with various receptors and enzymes in the central nervous system. The introduction of the pentafluoroethyl group could modulate these interactions and lead to novel therapeutic agents.
Materials Science
-
Fluorinated Polymers: The hydroxyl group allows for the incorporation of this molecule into polyesters and polyurethanes, potentially imparting increased thermal stability, chemical resistance, and hydrophobicity to the resulting materials.
-
Liquid Crystals: The rigid pyridine core combined with the flexible, fluorinated side chain could be explored for the development of new liquid crystalline materials.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related compounds, such as fluorinated alcohols and pyridines, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant untapped potential in both medicinal chemistry and materials science. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a robust synthetic strategy, and predicting its spectroscopic characteristics. The unique combination of a pyridine ring and a pentafluoroethyl carbinol moiety makes it a valuable target for future synthesis and evaluation in various applications. Further research is warranted to fully elucidate the properties and potential of this and related fluorinated pyridyl alcohols.
References
Sources
An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: A Prospective Analysis for Drug Discovery
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyridine nucleus, a ubiquitous motif in pharmaceuticals, provides a versatile platform for the development of novel therapeutic agents.[1][2] This guide focuses on the intriguing, yet underexplored, molecule 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol . By uniting a pyridine ring with a pentafluorinated propanol side chain, this compound presents a unique combination of structural features that may confer desirable pharmacokinetic and pharmacodynamic profiles.
The introduction of a pentafluoroethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Concurrently, the pyridine ring offers a hydrogen bond acceptor and a site for potential coordination with biological targets, while also influencing the compound's overall solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive prospective analysis of this compound. In the absence of extensive experimental data for this specific molecule, we will leverage established principles of organic chemistry and medicinal chemistry, along with data from closely related analogues, to predict its properties, propose a viable synthetic route, and discuss its potential applications in drug discovery.
Physicochemical Properties: A Predictive Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for this compound is limited, we can infer key characteristics based on its structure and available data for analogous compounds.
| Property | Predicted/Known Value | Source/Rationale |
| Molecular Formula | C₈H₆F₅NO | - |
| Molecular Weight | 227.13 g/mol | [5] |
| Melting Point | 80-82 °C | [5] |
| Boiling Point | Not available. Predicted to be elevated due to the polar alcohol and pyridine groups and relatively high molecular weight. | Inferred from structure |
| Solubility | Not available. Predicted to have moderate solubility in polar organic solvents and limited solubility in water. The pyridine nitrogen may allow for salt formation to enhance aqueous solubility. | Inferred from structure |
| pKa | Not available. The pyridine nitrogen is expected to have a pKa around 5, typical for substituted pyridines. The alcohol proton is expected to be weakly acidic. | Inferred from structure |
Proposed Synthesis and Reactivity
A plausible and efficient synthesis of this compound would likely involve the nucleophilic addition of a pentafluoroethyl organometallic reagent to pyridine-2-carboxaldehyde. This approach is a standard and reliable method for the formation of carbon-carbon bonds and the creation of secondary alcohols.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Preparation of the Grignard Reagent (Pentafluoroethylmagnesium Bromide): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. Pentafluoroethyl bromide is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pyridine-2-carboxaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Expected Reactivity
The reactivity of this compound will be dictated by its functional groups: the secondary alcohol and the pyridine ring.
-
Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding ketone, esterification, and etherification.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the pentafluorinated side chain may deactivate the ring to some extent.
Analytical Characterization: A Spectroscopic Forecast
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, a signal for the methine proton adjacent to the hydroxyl group (which would likely be a multiplet due to coupling with the fluorine atoms), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum will display signals for the carbon atoms of the pyridine ring and the two carbons of the propanol side chain. The carbons bearing fluorine atoms will exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: This will be the most informative spectrum for the fluorinated portion of the molecule, likely showing two distinct multiplets corresponding to the -CF₂- and -CF₃ groups.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic pyridine ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[6]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227. Key fragmentation patterns would likely involve the loss of a water molecule, cleavage of the C-C bond between the carbinol carbon and the pentafluoroethyl group, and fragmentation of the pyridine ring.[7]
Potential Applications in Drug Development: Exploring the Possibilities
The unique structural combination of a pyridine ring and a pentafluorinated alcohol moiety in this compound suggests several promising avenues for its application in drug discovery.
Rationale for Potential Biological Activity
The incorporation of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[3][4] The pentafluoroethyl group in the target molecule could therefore confer a longer biological half-life. Furthermore, the pyridine moiety is a common feature in many biologically active compounds, known to interact with a wide range of biological targets.[1][2] Fluorine-containing pyridine derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Potential Therapeutic Areas
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine scaffolds. The properties of the pentafluorinated side chain could be exploited to develop novel and more effective anticancer drugs.[8]
-
Infectious Diseases: The pyridine nucleus is present in numerous antibacterial and antifungal agents. The lipophilicity imparted by the fluorinated group might enhance cell membrane permeability, leading to improved antimicrobial activity.
-
Neuroscience: Pyridine derivatives are also found in drugs targeting the central nervous system. The ability of fluorine to modulate pKa and lipophilicity could be beneficial for optimizing brain penetration and target engagement.
While no specific biological activity has been reported for this compound, its structural features warrant its investigation in various high-throughput screening campaigns.
Safety and Handling: A Precautionary Approach
Given the absence of specific toxicological data, a cautious approach should be taken when handling this compound. General laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
The toxicological profile of fluorinated compounds and pyridine derivatives can vary widely. Therefore, it is prudent to treat this compound as potentially toxic until specific data becomes available.
Conclusion
This compound represents a molecule of significant interest for the drug discovery community. Its unique combination of a biologically relevant pyridine core and a metabolically robust pentafluorinated side chain offers a compelling starting point for the design of novel therapeutics. While a comprehensive experimental characterization of this compound is yet to be reported, this in-depth technical guide provides a strong foundation for future research by offering a prospective analysis of its physicochemical properties, a plausible synthetic strategy, predicted analytical characteristics, and potential applications. As our understanding of the nuanced effects of fluorination in medicinal chemistry continues to grow, molecules such as this will undoubtedly play a crucial role in the development of the next generation of innovative medicines.
References
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- MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
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- Manchester Organics. 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-ol.
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An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridinyl alcohol of significant interest in medicinal and materials chemistry. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information and provides expert insights into its molecular structure, plausible synthetic routes, and potential applications. By drawing parallels with analogous, well-characterized compounds, this guide aims to serve as a valuable resource for researchers and developers working with fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Pyridine Alcohols
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The combination of a pyridine ring and a fluorinated alcohol moiety in this compound suggests its potential as a valuable building block for novel pharmaceuticals and functional materials.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Registry Number 17556-46-6, possesses a molecular formula of C8H6F5NO and a molar mass of 227.13 g/mol . The reported melting point for this compound is in the range of 80-82°C.
The core structure consists of a pyridine ring substituted at the 2-position with a 1-hydroxy-2,2,3,3,3-pentafluoropropyl group. The presence of the highly electronegative pentafluoroethyl group is expected to significantly influence the electron density of the pyridine ring and the acidity of the hydroxyl proton. The carbon-fluorine bonds are strong and stable, contributing to the compound's overall chemical robustness.
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 17556-46-6 | XiXisys[3] |
| Molecular Formula | C8H6F5NO | ChemBK[4] |
| Molar Mass | 227.13 g/mol | ChemBK[4] |
| Melting Point | 80-82 °C | ChemBK[4] |
Proposed Synthesis Methodology
Retrosynthetic Analysis
A logical retrosynthetic disconnection would be at the C-C bond between the pyridine ring and the carbinol carbon. This leads back to pyridine-2-carboxaldehyde as the electrophile and a pentafluoroethyl anion equivalent as the nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Reaction: Nucleophilic addition of pentafluoroethyl lithium to pyridine-2-carboxaldehyde.
Step 1: Generation of Pentafluoroethyl Lithium. Pentafluoroethyl lithium can be generated in situ from pentafluoroethyl iodide and an organolithium reagent such as n-butyllithium or tert-butyllithium in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures (typically -78 °C).
Step 2: Reaction with Pyridine-2-carboxaldehyde. A solution of pyridine-2-carboxaldehyde in the same dry, aprotic solvent is then added dropwise to the freshly prepared pentafluoroethyl lithium solution at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete reaction.
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target molecule.
Potential Applications in Drug Discovery and Medicinal Chemistry
While no specific biological activities have been reported for this compound, its structural motifs suggest several potential applications in drug discovery.
-
Metabolic Stability: The pentafluoroethyl group can block sites of metabolism, potentially increasing the half-life of a drug molecule.
-
Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune a compound's lipophilicity (logP) and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The fluorinated alcohol could serve as a bioisostere for other functional groups, leading to improved potency or selectivity.
-
Novel Binding Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, potentially leading to novel modes of action.
Given the broad range of biological activities associated with pyridine derivatives, including antimicrobial and antiviral properties, this compound could serve as a key intermediate in the synthesis of new therapeutic agents.[5]
Conclusion
This compound is a fascinating molecule with significant, yet largely unexplored, potential. This technical guide has provided a foundational understanding of its structure, physicochemical properties, and a plausible synthetic strategy. The insights presented here are intended to stimulate further research into this and related fluorinated pyridinyl alcohols, ultimately paving the way for the development of novel pharmaceuticals and advanced materials. As more experimental data becomes available, a more complete picture of this promising compound will undoubtedly emerge.
References
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 17556-46-6. Retrieved from [Link]
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ChemBK. (n.d.). 2,2,2-三氟-1-吡啶-2-基乙醇的理化性质及危险特性(SDS...). Retrieved from [Link]
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Monument Chemical. (n.d.). Diethylene Glycol Safety Data Sheet. Retrieved from [Link]
- Gorelsky, S. I., & Fallis, A. G. (2001). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 6(12), 975-985.
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ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor. Retrieved from [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 90, 193-205.
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ResearchGate. (n.d.). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]
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- Knochel, P., & Cahiez, G. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
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Spectral Analysis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: A Technical Guide for Researchers
Introduction
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol is a fluorinated pyridyl alcohol of significant interest in medicinal chemistry and materials science. The unique combination of a hydrophilic pyridyl moiety and a lipophilic pentafluoropropyl group imparts distinct physicochemical properties, making it a valuable building block in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Detailed protocols for acquiring and interpreting high-quality spectral data are also presented, offering a self-validating framework for researchers.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound, with a molecular formula of C₈H₆F₅NO and a molar mass of 227.13 g/mol , presents a fascinating case for spectral analysis.[1] The electron-withdrawing nature of the pentafluoroethyl group significantly influences the electronic environment of the chiral center and the adjacent pyridyl ring. This electronic effect, coupled with through-bond and through-space fluorine-proton and fluorine-carbon couplings, is expected to result in complex but highly informative NMR spectra. Mass spectrometry will be crucial for confirming the molecular weight and elucidating fragmentation pathways, which are anticipated to be driven by the stability of the pyridine ring and the fluorinated alkyl chain.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry will provide critical data.
Predicted Mass Spectrum
Under Electron Ionization (EI), the molecular ion peak ([M]⁺) is expected at an m/z of 227. The fragmentation pattern will likely be characterized by cleavages alpha to the hydroxyl group and within the pentafluoropropyl chain, as well as fragmentation of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition (C₈H₆F₅NO).
Table 1: Predicted Key Fragments in the EI Mass Spectrum
| m/z (Predicted) | Proposed Fragment | Structure of Fragment | Predicted Relative Intensity | Notes on Fragmentation |
| 227 | [M]⁺ | [C₈H₆F₅NO]⁺ | Moderate | Molecular ion peak. |
| 208 | [M-HF]⁺ | [C₈H₅F₄NO]⁺ | Moderate to High | Loss of hydrogen fluoride, a common fragmentation for fluorinated alcohols. |
| 122 | [M-C₂F₅]⁺ | [C₆H₆NO]⁺ | High | α-cleavage with loss of the pentafluoroethyl radical. |
| 108 | [C₅H₄N-CHOH]⁺ | [C₆H₆NO]⁺ | Moderate | Cleavage of the C-C bond between the chiral carbon and the fluorinated group. |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | High | Pyridine cation radical, indicating a stable aromatic fragment. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a standardized procedure for acquiring an EI mass spectrum. The causality behind these steps is to ensure sample purity, optimal ionization, and accurate mass-to-charge ratio detection.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane. The use of a volatile solvent is critical for efficient sample introduction and vaporization in the ion source.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI). This is a "hard" ionization technique that provides rich fragmentation data for structural elucidation.
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in most spectral libraries.
-
Source Temperature: 200-250 °C. The temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.
-
Mass Range: m/z 40-300. This range will cover the expected molecular ion and key fragments.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). GC-MS is often preferred as it provides an additional layer of separation and purification.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries of related compounds.
Caption: Workflow for EI-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be essential for a complete characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the pyridyl protons, the methine proton, and the hydroxyl proton. The coupling of the methine proton to the adjacent fluorine atoms will be a key diagnostic feature.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| Pyridyl-H6 | 8.5 - 8.7 | Doublet of doublets (dd) | ~5 (H-H), ~2 (H-H) | Downfield shift due to proximity to nitrogen. |
| Pyridyl-H4 | 7.7 - 7.9 | Triplet of doublets (td) | ~8 (H-H), ~2 (H-H) | |
| Pyridyl-H5 | 7.2 - 7.4 | Triplet (t) | ~7 (H-H) | |
| Pyridyl-H3 | 7.1 - 7.3 | Doublet (d) | ~8 (H-H) | |
| CH-OH | 5.0 - 5.5 | Triplet of doublets (td) | ~15 (H-F), ~5 (H-H) | Coupling to two adjacent fluorine atoms and the hydroxyl proton. |
| OH | Variable | Broad singlet (br s) | - | Chemical shift is concentration and solvent dependent. |
Predicted ¹⁹F NMR Spectrum
The fluorine NMR will be critical for confirming the structure of the pentafluoroethyl group. The CF₂ and CF₃ groups are expected to show distinct chemical shifts and coupling patterns.
Table 3: Predicted ¹⁹F NMR Chemical Shifts and Couplings
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| CF₂ | -120 to -130 | Quartet (q) | ~5-10 (F-F) | Coupling to the adjacent CF₃ group. |
| CF₃ | -80 to -90 | Triplet (t) | ~5-10 (F-F) | Coupling to the adjacent CF₂ group. |
Predicted ¹³C NMR Spectrum
The carbon NMR will show signals for all eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F couplings.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |
| Pyridyl-C2 | 155 - 160 | Singlet | Carbon attached to nitrogen and the side chain. |
| Pyridyl-C6 | 148 - 152 | Singlet | |
| Pyridyl-C4 | 135 - 140 | Singlet | |
| Pyridyl-C3 | 120 - 125 | Singlet | |
| Pyridyl-C5 | 120 - 125 | Singlet | |
| CH-OH | 65 - 75 | Triplet (due to ¹JCF) | |
| CF₂ | 115 - 125 | Triplet of quartets (due to ¹JCF and ²JCF) | |
| CF₃ | 110 - 120 | Quartet of triplets (due to ¹JCF and ²JCF) |
Experimental Protocol: NMR Spectroscopy
This protocol provides a robust methodology for acquiring high-quality NMR data. The choice of solvent and internal standard is crucial for accurate chemical shift referencing.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Instrument Parameters:
-
Spectrometer Frequency: A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve complex coupling patterns.
-
Pulse Sequences: Standard pulse sequences for ¹H, ¹³C{¹H}, and ¹⁹F{¹H} should be used.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The comprehensive spectral analysis of this compound requires a multi-technique approach, with MS and multinuclear NMR providing complementary and essential structural information. This guide provides a detailed predictive framework and robust experimental protocols to aid researchers in the unambiguous characterization of this and structurally related molecules. The insights gained from such analyses are fundamental to advancing the application of fluorinated compounds in drug development and materials science.
References
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ChemBK. (n.d.). 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. Retrieved from [Link]
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safety and handling of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
An In-depth Technical Guide to the Safe Handling of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
Foreword: A Proactive Approach to Chemical Safety
This guide provides a detailed examination of the safety and handling protocols for this compound (CAS No. 17556-46-6). As a specialized research chemical, comprehensive safety data for this specific molecule is not extensively published. Therefore, this document adopts a foundational, first-principles approach to hazard assessment. By dissecting the molecule into its core structural motifs—a highly fluorinated alcohol and a pyridyl carbinol —we can extrapolate a robust safety profile based on well-characterized analogous compounds. This methodology empowers researchers not only to handle this specific compound safely but also to develop a critical thinking framework for evaluating other novel chemical entities.
Section 1: Compound Profile and Hazard Analysis
This compound is a solid organic compound featuring a pyridine ring linked to a secondary alcohol, which is flanked by a sterically demanding and powerfully electron-withdrawing pentafluoroethyl group.[1] This unique combination suggests its utility as a versatile building block in medicinal chemistry and materials science. However, these same structural features are the primary drivers of its potential hazards.
1.1. Physicochemical Properties
A summary of the known and estimated properties of the target compound and its key structural analogs is presented below.
| Property | This compound | 2,2,3,3,3-Pentafluoro-1-propanol (Analog) | 2-Pyridyl carbinol (Analog) |
| CAS Number | 17556-46-6[1] | 422-05-9[2] | 586-98-1[3] |
| Molecular Formula | C₈H₆F₅NO[1] | C₃H₃F₅O[2] | C₆H₇NO[3] |
| Molecular Weight | 227.13 g/mol [1] | 150.05 g/mol [2] | 109.13 g/mol [3] |
| Appearance | Solid | Colorless Liquid[2] | Yellowish Clear Liquid[3] |
| Melting Point | 80-82°C[1] | N/A | 5°C[3] |
| Boiling Point | Not available | 80°C @ 748 mmHg[2] | 112-113°C @ 16 mmHg[3] |
| Density | Not available | 1.505 g/mL @ 25°C[2] | 1.131 g/mL @ 25°C[3] |
1.2. Inferred Hazard Identification
-
From the 2,2,3,3,3-Pentafluoro-1-propanol Moiety: Highly fluorinated alcohols are known irritants. The strong electron-withdrawing effect of the pentafluoroethyl group increases the acidity of the hydroxyl proton, making the compound potentially corrosive to skin and eyes and irritating to the respiratory tract.[4][5][6] Safety data for 2,2,3,3,3-pentafluoro-1-propanol classifies it as a flammable liquid that is harmful if swallowed or inhaled and causes serious skin and eye irritation.[6] It is also noted to potentially cause respiratory irritation.[4][6]
-
From the 2-Pyridyl carbinol Moiety: Pyridine and its derivatives can be irritants and may carry other toxicological risks.[7] Data for 2-pyridyl carbinol indicates it is irritating to the eyes, respiratory system, and skin.[3][8]
Section 2: Mandatory Safety Protocols
A multi-layered approach combining engineering controls, personal protective equipment, and rigorous handling procedures is essential for mitigating the risks associated with this compound.
2.1. Engineering Controls
-
Primary Containment: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: The fume hood should have a verified face velocity of 80-120 feet per minute (fpm) to ensure adequate capture of any dusts.
-
Safety Equipment: A safety shower and eyewash station must be located in immediate proximity to the handling area.
2.2. Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on the inferred hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile inner glove with a robust outer glove (e.g., butyl rubber or Viton™). | The fluorinated nature of the compound requires a high level of chemical resistance. Double-gloving provides protection against tears and incidental exposure during glove removal. |
| Eye Protection | Chemical safety goggles with side shields AND a full-face shield. | Due to the high likelihood of serious eye irritation or damage, both impact (goggles) and splash (face shield) protection are mandatory.[4] |
| Body Protection | Flame-retardant laboratory coat and full-length pants. | Protects skin from accidental contact and potential, though less likely, flammability hazards.[5] |
| Respiratory | Not required for standard handling in a fume hood. Use a NIOSH-approved respirator with P100 particulate filters if engineering controls fail or for large-scale transfers. | The primary engineering control (fume hood) is sufficient to prevent inhalation of dusts.[4] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility.
3.1. Workflow for Safe Weighing and Dispensing
The following diagram outlines the mandatory, self-validating workflow for handling the solid compound.
Caption: Safe Handling Workflow for Solid Reagents.
3.2. Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6] The pyridine nitrogen is basic and will react exothermically with strong acids.
3.3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate all equipment.[4]
Section 4: Disposal
All waste containing this compound, including contaminated gloves and weigh papers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
References
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2-Pyridyl carbinol - ChemBK. (2024). Retrieved from [Link]
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2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL - ChemBK. (n.d.). Retrieved from [Link]
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Extensive use of fluorinated substances with potentially harmful effects - DTU National Food Institute. (2013). Retrieved from [Link]
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2-pyridyl carbinol pyridine, 2-(hydroxymethyl) - The Good Scents Company. (n.d.). Retrieved from [Link]
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Two of the fluorinated chemicals found in disposable food - Center for Environmental Health. (n.d.). Retrieved from [Link]
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2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol - PubChem. (n.d.). Retrieved from [Link]
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Factsheet - Center for Environmental Health. (n.d.). Retrieved from [Link]
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Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321. Retrieved from [Link]
-
Chemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Cheméo. (n.d.). Retrieved from [Link]
-
2,2,3,3,3-Pentafluoro-1,1-propanediol | CAS#:422-06-0 | Chemsrc. (2025). Retrieved from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Retrieved from [Link]
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An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridyl alcohol with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
Pyridine and its derivatives are fundamental heterocyclic compounds with a vast range of applications, particularly in the pharmaceutical industry.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[2][3] Strategic fluorination can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[4] The pentafluoroethyl group, in particular, is a valuable substituent that can impart unique electronic and steric properties. The combination of a pyridine ring, a critical pharmacophore, with a pentafluoroethyl carbinol moiety in this compound creates a molecule of considerable interest for the development of novel therapeutics and functional materials.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 17556-46-6 | ChemBK[4] |
| Molecular Formula | C₈H₆F₅NO | ChemBK[4] |
| Molar Mass | 227.13 g/mol | ChemBK[4] |
| Melting Point | 80-82 °C | ChemBK[4] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF) | |
| Boiling Point | Not available |
Synthesis of this compound: A Proposed Synthetic Protocol
The following protocol is a hypothetical, yet scientifically sound, procedure based on analogous reactions involving Grignard reagents and aldehydes.[1][5]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Pentafluoroethyl bromide
-
Magnesium turnings
-
Iodine (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Pyridine-2-carboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of Pentafluoroethylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of pentafluoroethyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the pentafluoroethyl bromide solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining pentafluoroethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pyridine-2-carboxaldehyde:
-
In a separate dry flask under an inert atmosphere, dissolve pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution of pyridine-2-carboxaldehyde to 0 °C using an ice bath.
-
Slowly add the freshly prepared pentafluoroethylmagnesium bromide solution to the cooled aldehyde solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Grignard reagents are highly reactive and sensitive to moisture and oxygen.[5] Performing the reaction under an inert atmosphere is crucial to prevent the quenching of the Grignard reagent and to ensure a high yield.
-
Anhydrous Solvents: The use of anhydrous THF is essential for the same reasons as maintaining an inert atmosphere. Water will protonate the Grignard reagent, rendering it inactive.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow addition at 0 °C helps to control the reaction temperature, minimizing the formation of side products.
-
Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction by protonating the alkoxide intermediate without causing degradation of the desired alcohol product.
Characterization and Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.2-8.6 (m, 4H, pyridine protons), ~5.0 (m, 1H, CH-OH), ~4.0 (br s, 1H, OH) |
| ¹⁹F NMR | δ (ppm): ~ -80 (t, 3F, CF₃), ~ -120 (q, 2F, CF₂) |
| ¹³C NMR | δ (ppm): ~150-160 (pyridine C=N), ~120-140 (pyridine C-H), ~110-130 (CF₂CF₃), ~70 (CH-OH) |
| IR (cm⁻¹) | ~3300 (br, O-H stretch), ~3050 (aromatic C-H stretch), ~1600, 1470 (pyridine ring stretch), ~1100-1300 (C-F stretch) |
| Mass Spec (EI) | m/z: 227 (M⁺), fragments corresponding to the loss of H₂O, C₂F₅, and pyridine ring fragments. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a promising building block in drug discovery. The pyridine moiety is a well-known "privileged scaffold" found in numerous approved drugs.[8] The introduction of the pentafluoroethyl group can significantly enhance the pharmacological profile of a molecule.
Potential Therapeutic Areas
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyridine rings. The lipophilic and metabolically stable nature of the pentafluoroethyl group could lead to improved cell permeability and longer half-life of potential drug candidates.[2][4]
-
Neuroscience: Fluorinated compounds often exhibit enhanced blood-brain barrier penetration. This property could be exploited in the design of novel central nervous system (CNS) active agents.[3]
-
Infectious Diseases: The pyridine nucleus is present in many antibacterial and antiviral drugs. The unique electronic properties of the fluorinated side chain could lead to novel interactions with biological targets, potentially overcoming drug resistance.
Structure-Activity Relationship (SAR) Insights
The hydroxyl group of the title compound provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. It can be oxidized to a ketone, esterified, or used as a point of attachment for other functional groups to fine-tune the biological activity of a lead compound.
Conclusion
This compound is a fascinating molecule with considerable untapped potential. While detailed literature on this specific compound is currently limited, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The convergence of a privileged pyridine scaffold with a pentafluoroethyl carbinol moiety makes it a highly attractive building block for the next generation of pharmaceuticals and advanced materials. Further research into the synthesis and biological evaluation of this compound and its derivatives is strongly encouraged.
References
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Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
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The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Fluorinated Pyridine Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative tool in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity, and altered binding affinities—make fluorinated pyridine derivatives highly sought-after building blocks for novel therapeutics and agrochemicals.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and synthetic evolution of a particularly valuable subclass: fluorinated pyridine alcohols. We will explore the foundational challenges, key synthetic breakthroughs, and the diverse methodologies developed to access these critical synthons, from classical multi-step sequences to advanced chemoenzymatic strategies. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful molecules in their own discovery programs.
The Strategic Imperative for Fluorinated Pyridines in Drug Discovery
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in drug design. The introduction of fluorine, the most electronegative element, into this scaffold can profoundly alter a molecule's properties in several ways beneficial for drug development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life and bioavailability.[1]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[3]
-
Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, altering its hydrogen bonding capabilities and potentially leading to stronger and more selective interactions with biological targets.[4]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target protein.
Fluorinated pyridine alcohols, in particular, serve as versatile intermediates. The hydroxyl group provides a handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures through reactions such as etherification, esterification, and nucleophilic substitution.
A Historical Perspective: Overcoming Early Synthetic Hurdles
The journey to synthesize fluorinated pyridines was initially fraught with challenges. The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution compared to benzene. Early methods for introducing fluorine were often low-yielding and required harsh or hazardous reagents.
The first reported synthesis of a simple fluoropyridine, 4-fluoropyridine, was achieved in 1958 by Wibaut et al. using the decomposition of a diazonium salt.[1] However, the yield was poor, and the product was found to be unstable under acidic conditions.[1] For a considerable time, the Balz-Schiemann reaction, which also utilizes potentially explosive diazonium salts, was a primary method for introducing fluorine onto the pyridine ring.[1] These early difficulties underscored the need for more efficient, safer, and versatile synthetic strategies, a need that has driven much of the innovation in organofluorine chemistry over the past several decades.
Core Synthetic Strategies for Accessing Fluorinated Pyridine Alcohols
The synthesis of fluorinated pyridine alcohols can be broadly categorized into several key strategies. The most common approach involves the initial fluorination of a pre-functionalized pyridine ring, followed by manipulation of a substituent to generate the alcohol functionality.
Strategy 1: Fluorination Followed by Carbonyl Reduction
This robust and widely applicable strategy involves a three-stage process: installation of the fluorine atom(s), introduction of a carbonyl group (aldehyde or ketone), and subsequent reduction to the alcohol.
A variety of methods have been developed for the fluorination of pyridine rings. The choice of method often depends on the desired regioselectivity and the other functional groups present on the ring.
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for synthesizing fluoropyridines, particularly when an activating group (e.g., a nitro group) is present, or when a suitable leaving group (e.g., chlorine or bromine) is in an activated position (typically the 2- or 4-position). Halogen exchange (Halex) reactions, where a chloro- or bromopyridine is treated with a fluoride source like potassium fluoride, are frequently employed.
-
Electrophilic Fluorination: The development of electrophilic fluorinating agents, such as Selectfluor®, has provided a powerful tool for the direct fluorination of pyridine derivatives.[5] This method can be particularly useful for accessing isomers that are difficult to obtain through SNAr reactions.
-
Diazotization-Fluorination (Balz-Schiemann Reaction): Although an older method, the Balz-Schiemann reaction, which involves the conversion of an aminopyridine to a diazonium salt followed by thermal decomposition in the presence of a fluoride source (e.g., HBF4), is still used for the synthesis of certain fluoropyridines.
-
Direct C-H Fluorination: More recently, methods for the direct, site-selective fluorination of C-H bonds on the pyridine ring have been developed. For instance, the use of silver(II) fluoride (AgF2) allows for the selective fluorination of the C-H bond adjacent to the nitrogen atom at ambient temperature.[6]
Once the fluorinated pyridine scaffold is in hand, a carbonyl group can be introduced through several methods:
-
Oxidation of a Methyl Group: If the starting material is a fluorinated picoline (methylpyridine), the methyl group can be oxidized to an aldehyde. A common method employs manganese dioxide (MnO2) as the oxidizing agent.[7]
-
Metal-Halogen Exchange and Formylation: A fluorinated halopyridine can undergo metal-halogen exchange (e.g., with n-butyllithium or a Grignard reagent) to form an organometallic intermediate. This intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the corresponding aldehyde.[8]
-
From Carboxylic Acid Derivatives: A fluorinated pyridine carboxylic acid or its ester can be converted to the corresponding alcohol. While direct reduction is possible, it often requires strong reducing agents. A multi-step sequence involving conversion to an acid chloride or Weinreb amide followed by controlled reduction or reaction with an organometallic reagent can provide the corresponding ketone or aldehyde.
This is typically a straightforward transformation. The choice of reducing agent depends on the nature of the carbonyl group and the presence of other reducible functional groups in the molecule.
-
For Aldehydes and Ketones: Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for this purpose.[8] Lithium aluminum hydride (LiAlH4) can also be used but is a much stronger reducing agent.
-
For Carboxylic Esters: Reduction of an ester group directly to an alcohol typically requires a strong reducing agent like LiAlH4.[8]
Detailed Experimental Protocol: Synthesis of (3-Fluoropyridin-2-yl)methanol
The following protocol is a representative example of the "Fluorination Followed by Carbonyl Reduction" strategy, adapted from methodologies described in the literature.[8]
Step 1: Synthesis of 3-Fluoropyridine-2-carbaldehyde
-
To a solution of 3-fluoropyridine (1.0 eq) in anhydrous diethyl ether under an argon atmosphere at -70°C, add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -65°C.
-
Stir the resulting solution at -70°C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again keeping the temperature below -65°C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoropyridine-2-carbaldehyde.
Step 2: Synthesis of (3-Fluoropyridin-2-yl)methanol
-
To a solution of 3-fluoropyridine-2-carbaldehyde (1.0 eq) in methanol at 0°C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3-fluoropyridin-2-yl)methanol.
Strategy 2: Ring Construction from Fluorinated Building Blocks
An alternative to fluorinating a pre-existing pyridine ring is to construct the ring from smaller, readily available fluorinated precursors. This approach, known as cyclocondensation, can provide access to substitution patterns that are difficult to achieve through other methods.
Common trifluoromethyl-containing building blocks for the synthesis of trifluoromethylpyridines include:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[9]
These building blocks can be reacted with various nitrogen-containing synthons to assemble the pyridine ring. The alcohol functionality can either be introduced during the cyclization or by subsequent modification of a handle incorporated in the building blocks.
Strategy 3: Advanced Methods - Chemoenzymatic Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful strategy for producing chiral fluorinated pyridine alcohols.
A notable example is the two-step synthesis of chiral secondary alcohols bearing a pyridine ring and α-fluorination.[1][10][11]
-
Chemical Step: A readily available picoline derivative is first converted into a prochiral α-halogenated ketone.
-
Enzymatic Step: The resulting ketone is then enantioselectively reduced to the chiral alcohol using an alcohol dehydrogenase, such as the one from Lactobacillus kefir.[10][11]
This method provides excellent enantiomeric excess (95% to >99%) and high yields, offering a straightforward route to valuable chiral building blocks.[10][11]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic strategies discussed.
Caption: Workflow for Strategy 1: Fluorination followed by functionalization and reduction.
Caption: Workflow for Strategy 3: Chemoenzymatic synthesis of chiral fluorinated pyridine alcohols.
Physicochemical Properties and Applications
The introduction of fluorine significantly impacts the physicochemical properties of pyridine alcohols.
| Property | Effect of Fluorination | Rationale |
| Acidity (pKa) | Decreases the basicity of the pyridine nitrogen (lowers pKa of the conjugate acid). Enhances the acidity of the hydroxyl group. | The strong electron-withdrawing inductive effect of fluorine lowers the electron density of the pyridine ring.[4] |
| Lipophilicity (logP) | Generally increases. | Fluorine substitution typically increases a molecule's affinity for a lipid-like environment.[4] |
| Metabolic Stability | Generally increases. | The high strength of the C-F bond makes it resistant to enzymatic cleavage.[1][12] |
Table 1: General effects of fluorination on the physicochemical properties of pyridine alcohols.
The unique properties of fluorinated pyridine alcohols make them valuable intermediates in the synthesis of complex pharmaceuticals. For example, fluorinated pyridine derivatives are key building blocks in the synthesis of Ivosidenib , a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) used in the treatment of certain cancers.[4]
Conclusion
The discovery and development of synthetic routes to fluorinated pyridine alcohols represent a significant advancement in medicinal chemistry. From the early, challenging methods of pyridine fluorination to the sophisticated and highly selective chemoenzymatic strategies of today, the field has evolved to provide chemists with a diverse toolbox for accessing these valuable compounds. The ability to strategically introduce fluorine and a versatile alcohol functionality onto the privileged pyridine scaffold allows for the fine-tuning of molecular properties, ultimately enabling the design of safer and more effective drugs. As our understanding of fluorine's influence on biological systems continues to grow, so too will the importance and application of fluorinated pyridine alcohols in the future of drug discovery.
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The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds - Benchchem.
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Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - ResearchGate.
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A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery - Benchchem.
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(R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem.
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The Role of Fluorinated Pyridines in Modern Drug Discovery.
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CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents.
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The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers - NINGBO INNO PHARMCHEM CO.,LTD.
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(3-FLUOROPYRID-2-YL)METHANOL synthesis - ChemicalBook.
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Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. - ResearchGate.
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH.
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Grignard Reaction - Organic Chemistry Portal.
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α-Fluorination of carbonyls with nucleophilic fluorine - PubMed.
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Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.
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Grignard Chemistry - Vapourtec.
-
The Power of Fluorinated Pyridines in Modern Drug Discovery.
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(3-Fluoropyridin-4-yl)methanol | - Frontier Specialty Chemicals.
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Synthesis of fluoroalkyl-containing ?-hydroxyketones by reduction of the corresponding ?-diketone derivatives - ResearchGate.
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Fluoride ion-catalyzed reduction of aldehydes and ketones with hydrosilanes. Synthetic and mechanistic aspects and an application to the threo-directed reduction of .alpha.-substituted alkanones | The Journal of Organic Chemistry - ACS Publications.
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction - PubMed.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
-
Chemo‐ and Stereoselective Synthesis of Fluorinated Amino Alcohols through One‐pot Reactions using Alcohol Dehydrogenases and Amine Transaminases | Semantic Scholar.
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry.
-
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34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen - ResearchGate.
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Methodological & Application
The Strategic Utility of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol in Modern Organic Synthesis
Introduction: The Growing Importance of Fluorinated Pyridyl Scaffolds in Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. [1][2][3]The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles. When combined with the privileged pyridine scaffold, a common motif in numerous pharmaceuticals, the resulting fluorinated pyridyl compounds represent a class of building blocks with immense potential for the development of novel therapeutics.
This application note focuses on a particularly valuable, yet underexplored, member of this class: 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol . This chiral alcohol combines the coordinating ability of the pyridine nitrogen, the steric and electronic influence of the pentafluoroethyl group, and a reactive hydroxyl functionality. These features make it a versatile synthon for introducing fluorinated moieties into complex molecules, particularly in the synthesis of bioactive compounds. This guide will provide a detailed overview of its synthesis and a key application in the construction of complex pharmaceutical intermediates, supported by detailed experimental protocols and mechanistic insights.
Synthesis of this compound: A Practical Guide
The most common and practical approach to the synthesis of the title compound involves a two-step sequence: the formation of the corresponding ketone followed by its reduction.
Part 1: Synthesis of the Precursor Ketone, 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one
The key precursor is synthesized via the reaction of a 2-pyridyl organometallic reagent with a pentafluoropropionyl electrophile. A reliable method involves the use of 2-picolyllithium, generated in situ from 2-picoline, and its subsequent reaction with ethyl pentafluoropropionate.
Experimental Protocol: Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one
Materials:
-
2-Picoline (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Ethyl pentafluoropropionate (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 2-picoline to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the picolyllithium anion. Stir the mixture at -78 °C for 1 hour.
-
To this solution, add ethyl pentafluoropropionate dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ketone as a solid.
Part 2: Reduction to this compound
The final step is a straightforward reduction of the ketone to the corresponding secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Experimental Protocol: Reduction of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one
Materials:
-
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one (1.0 equiv)
-
Sodium borohydride (1.5 equiv)
-
Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ketone in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. Be cautious of initial effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
The product can be purified by flash column chromatography or recrystallization to afford this compound as a white to off-white solid.
Diagram of the Synthetic Workflow
Caption: Generalized mechanism of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Alkylation of a Heterocyclic Core
(This protocol is adapted from the general procedures described in patent WO2012065181A1 for the synthesis of HCV inhibitors.)
Materials:
-
Heterocyclic core containing an N-H bond (1.0 equiv)
-
This compound (1.2 equiv)
-
Triphenylphosphine (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the heterocyclic core and this compound in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine.
-
Stir the resulting mixture for 10-15 minutes at 0 °C.
-
Slowly add DIAD dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is then purified by flash column chromatography on silica gel to isolate the desired N-alkylated product. The by-products, triphenylphosphine oxide and the reduced DIAD, are typically less polar and can be separated effectively.
Table 1: Summary of Reagents and Conditions for the Mitsunobu Reaction
| Reagent/Parameter | Role/Condition | Rationale |
| This compound | Electrophile precursor | The hydroxyl group is converted into a good leaving group. |
| Heterocyclic N-H compound | Nucleophile | Attacks the activated alcohol to form the C-N bond. |
| Triphenylphosphine (PPh₃) | Activating agent | Forms the oxyphosphonium salt with the alcohol. |
| Diisopropyl azodicarboxylate (DIAD) | Oxidant | Facilitates the formation of the PPh₃-alcohol adduct. |
| Anhydrous THF | Solvent | Aprotic solvent suitable for the reaction intermediates. |
| 0 °C to Room Temperature | Reaction Temperature | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |
Further Potential Applications and Future Outlook
The unique structure of this compound suggests its utility beyond the described Mitsunobu reaction.
-
Asymmetric Catalysis: Chiral pyridyl alcohols are known to be effective ligands in a variety of asymmetric catalytic transformations. The presence of the sterically demanding and electron-withdrawing pentafluoroethyl group could impart unique stereochemical control in reactions such as asymmetric additions to aldehydes or ketones. Further research into its application as a chiral ligand or precursor to more complex ligands is warranted.
-
Derivatization for Bio-conjugation: The hydroxyl group can be derivatized to introduce linkers for conjugation to biomolecules, leveraging the pentafluoropyridyl moiety as a potential metabolic blocker or a reporter group for ¹⁹F NMR studies.
-
Synthesis of Other Fluorinated Heterocycles: The alcohol functionality can be converted into other leaving groups (e.g., tosylates, mesylates) to facilitate Sₙ2 reactions with a wider range of nucleophiles, opening avenues for the synthesis of a diverse library of fluorinated compounds for biological screening.
Conclusion
This compound is a valuable and versatile building block for the introduction of a fluorinated pyridyl moiety into organic molecules. Its synthesis is accessible through a straightforward two-step process, and its utility has been demonstrated in the synthesis of complex pharmaceutical intermediates via the Mitsunobu reaction. The unique combination of a chiral center, a coordinating pyridine ring, and a pentafluoroethyl group makes it a promising candidate for further exploration in asymmetric catalysis and medicinal chemistry. The protocols and insights provided in this application note are intended to facilitate its broader adoption and inspire new applications in the pursuit of novel and effective chemical entities.
References
- Mitsunobu, O.
- This reference would be to a specific protocol for the ketone synthesis, which is currently generalized.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- This reference would be to a specific protocol for the reduction of the ketone.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- This reference would correspond to the patent WO2012065181A1, which describes the use of the title compound in the synthesis of HCV inhibitors.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Sources
Application Notes & Protocols: 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol as a Strategic Chemical Intermediate
Executive Summary: The Strategic Value of a Trifunctional Intermediate
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol (CAS: 17556-46-6) is a uniquely functionalized chemical intermediate poised for significant application in modern drug discovery and fine chemical synthesis.[1] Its structure strategically combines three key motifs: a versatile pyridin-2-yl heterocycle, a reactive secondary alcohol, and a robust pentafluoroethyl group. This trifecta of functionality provides a powerful platform for introducing desirable pharmacophoric elements into target molecules. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions.[2][3] The pentafluoroethyl moiety imparts increased metabolic stability, enhanced lipophilicity, and can modulate the pKa of nearby functional groups, often improving cell permeability and binding affinity.[4] The secondary alcohol serves as a critical synthetic handle, enabling a diverse range of subsequent chemical transformations.
This document provides detailed application notes and validated protocols for leveraging this intermediate, focusing on its conversion into high-value downstream products. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable starting point for their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is crucial for safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 17556-46-6 | [1] |
| Molecular Formula | C₈H₆F₅NO | [1] |
| Molar Mass | 227.13 g/mol | [1] |
| Appearance | White to off-white solid | --- |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | Not determined (likely decomposes) | --- |
| Solubility | Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water | --- |
Safety & Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Handle in a well-ventilated fume hood.
-
Fluorinated alcohols can be corrosive and irritants. Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Application: Oxidation to a Versatile Fluoroalkyl Ketone
The most direct and powerful application of this compound is its oxidation to the corresponding ketone: 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-one . This ketone is a highly valuable building block due to the electron-withdrawing nature of the pentafluoroethyl group, which activates the carbonyl carbon for nucleophilic attack. This enables the facile synthesis of a wide array of chiral alcohols, amines, and other derivatives.
Rationale for Experimental Choice
Dess-Martin periodinane (DMP) is selected as the oxidant for its mild, neutral reaction conditions, broad functional group tolerance, and simple workup. Unlike chromium-based oxidants, DMP avoids heavy metal contamination. Compared to Swern oxidation, it does not require cryogenic temperatures or produce foul-smelling dimethyl sulfide byproducts. These features make it an ideal choice for small- to medium-scale synthesis in a drug discovery setting.
Protocol: Dess-Martin Oxidation
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 4.40 mmol).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration, ~44 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add Dess-Martin Periodinane (e.g., 2.80 g, 6.60 mmol, 1.5 equiv) portion-wise over 5-10 minutes. The mixture may become cloudy.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (e.g., 50 mL). Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ketone can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for the Dess-Martin Oxidation.
Advanced Application: Reductive Amination for Chiral Amine Synthesis
The ketone synthesized in Section 3.0 is an ideal precursor for producing chiral amines via reductive amination. These chiral building blocks are of paramount importance in the development of asymmetric drugs. The pyridine moiety can serve as a key binding element, while the fluoroalkyl group enhances metabolic stability.
Rationale for Experimental Choice
A one-pot reductive amination using sodium triacetoxyborohydride (STAB) is the method of choice. STAB is a mild and selective reducing agent that is tolerant of most functional groups and does not reduce the ketone precursor in the absence of an amine and the resulting iminium ion. This allows for a convenient one-pot procedure, improving operational efficiency. Acetic acid is used as a catalyst to promote the formation of the iminium intermediate.
Protocol: One-Pot Reductive Amination
Materials:
-
2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-one (1.0 equiv)
-
Primary or secondary amine (e.g., benzylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic, ~0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equiv) in DCE or THF (approx. 0.2 M).
-
Add the desired amine (1.1 equiv) followed by glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the ketone and the appearance of the product amine.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired amine.
Synthetic Pathway Diagram
Caption: Key synthetic transformations of the intermediate.
Potential Application: Gateway to Cross-Coupled Products
While the parent molecule is not a direct partner in cross-coupling, it serves as an excellent starting point for synthesizing halogenated pyridine derivatives that are. By first halogenating the pyridine ring, one can unlock access to powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[5][6][7]
Synthetic Strategy: Halogenation Followed by Suzuki Coupling
The following is a representative, two-step protocol for synthesizing a biaryl compound, a privileged structure in medicinal chemistry.[8]
Step A: Regioselective Bromination of the Pyridine Ring
-
Protect the secondary alcohol (e.g., as a silyl ether like TBDMS-Cl, imidazole in DMF) to prevent side reactions.
-
Subject the protected intermediate to bromination using N-Bromosuccinimide (NBS) and a suitable catalyst or reaction conditions to achieve regioselective bromination on the pyridine ring, typically at the 5-position.
-
Deprotect the alcohol to yield 5-bromo-2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol .
Step B: Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Brominated intermediate from Step A (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[6]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the brominated intermediate, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours.
-
Reaction Monitoring: Monitor by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final cross-coupled product.
Logical Relationship Diagram
Caption: Pathway to complex molecules via cross-coupling.
Conclusion
This compound is more than a simple building block; it is a versatile platform for chemical innovation. The protocols outlined in this guide demonstrate its utility in accessing high-value ketones, chiral amines, and complex biaryl systems. By leveraging the unique electronic properties of the pentafluoroethyl group and the proven utility of the pyridine scaffold, researchers can significantly accelerate the synthesis of novel compounds for drug discovery and materials science.
References
-
Ghosh, P., Panda, S. J., & Purohit, C. S. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. (URL: [Link])
-
Valuev, I. A., Kiselev, O. I., & Deev, S. L. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. (URL: [Link])
-
Ghosh, P., Panda, S. J., & Purohit, C. S. (2022). Abstract: A new short synthesis route for favipiravir and its analogue. New Journal of Chemistry. (URL: [Link])
-
Valuev, I. A., Kiselev, O. I., & Deev, S. L. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods (PDF). Acta Naturae. (URL: [Link])
-
Abdel-Hamid, M. K., et al. (2022). Synthesis of novel pyrimidine thioglycosides as structural analogs of favipiravir (avigan) and their antibird flu virus activity. Taylor & Francis Online. (URL: [Link])
-
Chemsrc. 2,2,3,3,3-Pentafluoro-1,1-propanediol. (URL: [Link])
-
Cheméo. Chemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol. (URL: [Link])
-
European Patent Office. EP 2 368 550 B1. (URL: [Link])
-
ChemBK. 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. (URL: [Link])
-
PubChem. 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. (URL: [Link])
-
Bertagnin, C., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. MDPI. (URL: [Link])
-
Falgueyret, J. P., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. (URL: [Link])
-
Romeo, R., et al. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Bentham Science. (URL: [Link])
-
Ramirez, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH National Center for Biotechnology Information. (URL: [Link])
-
Clerici, C., et al. (2020). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. NIH National Center for Biotechnology Information. (URL: [Link])
-
Fleck, C., et al. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). (URL: [Link])
-
Al-Hujran, T. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. (URL: [Link])
-
Shen, Q. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (URL: [Link])
-
Herczegh, P., et al. (2020). Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin. PubMed. (URL: [Link])
- Google Patents. WO2021037077A1 - Patentiflorin a analogs as antiviral agents. (URL: )
-
Vasquez-Montes, V., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. NIH National Center for Biotechnology Information. (URL: [Link])
-
CAS Common Chemistry. Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1). (URL: [Link])
-
Lin, L. S., et al. (2006). Discovery of a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. PubMed. (URL: [Link])
Sources
- 1. chembk.com [chembk.com]
- 2. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the novel fluoroalcohol, 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol. This compound represents a valuable building block in medicinal chemistry, and the strategic modification of its hydroxyl group can lead to the generation of diverse molecular libraries with potentially enhanced pharmacological properties. This guide details the synthesis of the parent alcohol and provides validated, step-by-step protocols for its esterification, etherification, silylation, and Mitsunobu reactions. The rationale behind experimental choices, in-depth mechanistic insights, and detailed analytical characterization methods are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small van der Waals radius can influence metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] The pyridine moiety is also a privileged scaffold in a multitude of biologically active compounds.[2] The combination of a fluorinated alkyl chain and a pyridine ring in this compound presents a unique opportunity for the synthesis of novel therapeutic agents. Derivatization of the secondary alcohol functionality is a key step in unlocking the full potential of this scaffold, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).
Synthesis of the Parent Compound: this compound
A plausible and efficient method for the synthesis of the title compound is via a Grignard reaction between a pentafluoroethyl Grignard reagent and 2-pyridinecarboxaldehyde. The Grignard reagent can be prepared from pentafluoroethyl iodide and magnesium turnings.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Protocol
Materials:
-
Pentafluoroethyl iodide (1.2 equiv)
-
Magnesium turnings (1.5 equiv)
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
2-Pyridinecarboxaldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Add a few drops of pentafluoroethyl iodide to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Once initiated, add the remaining pentafluoroethyl iodide, dissolved in anhydrous diethyl ether, dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour. Cool the Grignard reagent to room temperature.
-
Nucleophilic Addition: In a separate flame-dried flask under nitrogen, dissolve 2-pyridinecarboxaldehyde in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add the prepared Grignard reagent dropwise to the aldehyde solution via a cannula. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Derivatization Protocols
The secondary hydroxyl group of this compound is the primary site for derivatization. The electron-withdrawing nature of the pentafluoroethyl group increases the acidity of the alcohol, which can influence reaction conditions.
Esterification
Esterification can be achieved through various methods, including Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride or anhydride in the presence of a base.[5]
This method is generally high-yielding and proceeds under mild conditions.
Caption: General workflow for esterification via the acyl chloride method.
Protocol:
-
To a solution of this compound (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Table 1: Representative Esterification Reactions
| Acyl Chloride | Product Name | Expected Yield |
| Acetyl chloride | 1-(Pentafluoroethyl)-1-(pyridin-2-yl)ethyl acetate | >90% |
| Benzoyl chloride | 1-(Pentafluoroethyl)-1-(pyridin-2-yl)ethyl benzoate | >85% |
| Isobutyryl chloride | 1-(Pentafluoroethyl)-1-(pyridin-2-yl)ethyl isobutyrate | >88% |
Etherification
The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard method for ether formation.
Protocol:
-
To a stirred suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Silylation
Silylation is a common method for protecting hydroxyl groups and for preparing derivatives for gas chromatography analysis.[6][7]
Caption: Workflow for the silylation of the fluoroalcohol.
Protocol:
-
To a solution of this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF), add trimethylsilyl chloride (TMSCl, 1.5 equiv) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by GC-MS.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the silyl ether, which may be used without further purification.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters and ethers, with inversion of stereochemistry at the chiral center.[4][8]
Protocol:
-
To a solution of this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and a suitable nucleophile (e.g., benzoic acid for esterification, 1.2 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Concentrate the reaction mixture and purify by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
Analytical Characterization
The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation | Appearance of new signals corresponding to the introduced functional group (e.g., methyl protons of an acetate ester). |
| ¹⁹F NMR | Confirmation of the pentafluoroethyl group | Complex multiplets characteristic of the CF₃ and CF₂ groups. Chemical shifts may be slightly altered upon derivatization. |
| ¹³C NMR | Structural confirmation | Appearance of new carbon signals from the derivative moiety and shifts in the signals of the parent alcohol. |
| Mass Spectrometry (GC-MS or LC-MS) | Molecular weight determination and fragmentation analysis | Observation of the molecular ion peak and characteristic fragmentation patterns.[2] |
| FT-IR Spectroscopy | Functional group analysis | Disappearance of the broad O-H stretch of the alcohol and appearance of new characteristic peaks (e.g., C=O stretch for esters). |
| Chiral HPLC/GC | Enantiomeric purity assessment | For chiral derivatives, separation of enantiomers on a suitable chiral stationary phase.[10] |
Conclusion
The derivatization of this compound opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for the synthesis and characterization of a diverse range of derivatives. The choice of derivatization strategy will depend on the desired final product and its intended application. Careful optimization of reaction conditions and thorough analytical characterization are crucial for successful outcomes.
References
- Ningbo Innopharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery.
- Hussain, S., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
- R Discovery. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
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Wikipedia. (2023). Mitsunobu reaction. Available from: [Link]
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NROChemistry. (2021). Mitsunobu Reaction. Available from: [Link]
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Peng, H., et al. (2013). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available from: [Link]
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Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters, 18(14), 3534-3537. Available from: [Link]
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ResearchGate. Acylation Derivatization Reagents. Available from: [Link]
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Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
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Organic Syntheses. (2012). Mitsunobu reaction. Available from: [Link]
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ResearchGate. (2011). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Available from: [Link]
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Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
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ACS Publications. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters. Available from: [Link]
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Chemsrc. 2,2,3,3,3-Pentafluoro-1,1-propanediol. Available from: [Link]
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The Journal of Organic Chemistry. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Available from: [Link]
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Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Available from: [Link]
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MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
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protocol for the synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL analogs
Application Note & Protocol
Topic: Strategic Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol Analogs for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Pyridinols
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1][2] The unique electronegativity and small size of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for biological targets.[3][4][5] These modifications often lead to enhanced pharmacokinetic profiles, including improved membrane permeability and resistance to metabolic degradation.[2][5]
Among the privileged structures in drug discovery, the pyridine ring is ubiquitous. When combined with highly fluorinated side chains, it creates a class of compounds with significant therapeutic potential. The target scaffold, this compound and its analogs, represents a versatile building block. The chiral alcohol moiety provides a handle for further functionalization, while the pentafluoropropyl group imparts unique electronic and steric properties, making these compounds highly valuable for library synthesis and lead optimization in drug discovery programs.[1][3]
This document provides a comprehensive guide to the synthesis of these analogs, focusing on the robust and widely applicable Grignard reaction. It details the underlying chemical principles, provides a step-by-step protocol, and outlines the critical parameters for successful synthesis and purification.
Mechanistic Insight: Retrosynthesis and Strategy Selection
The most logical and efficient approach to constructing the target molecule is through the formation of the carbon-carbon bond between the pyridine ring and the fluorinated propanol side chain. This is achieved via the nucleophilic addition of a pyridyl organometallic reagent to an appropriate pentafluoroethyl carbonyl compound.
Primary Synthetic Route: Grignard-based Nucleophilic Addition
The Grignard reaction is a classic and reliable method for forming C-C bonds.[6] The strategy involves two key stages:
-
Formation of a Pyridyl Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal to form 2-pyridylmagnesium bromide. The polarity of the carbon-magnesium bond renders the pyridyl carbon strongly nucleophilic.
-
Nucleophilic Attack: The generated Grignard reagent attacks the electrophilic carbonyl carbon of a pentafluoroethyl aldehyde equivalent. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[6][7]
Causality Behind Experimental Design:
-
Choice of Organometallic: The Grignard reagent is selected for its high reactivity and relative ease of preparation. While organolithium reagents are also viable, Grignard reagents can sometimes offer better functional group tolerance and are often sufficient for addition to reactive electrophiles like aldehydes.[7]
-
Anhydrous & Inert Conditions: Grignard reagents are extremely sensitive to protic sources, such as water or alcohols, which will rapidly quench the reagent and halt the desired reaction.[6] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. This requirement is a self-validating control; failure to maintain these conditions will result in low or no yield of the desired product, with recovery of starting materials or formation of pyridine as a byproduct.
-
Temperature Control: The formation of the Grignard reagent is exothermic. The subsequent nucleophilic addition must be performed at a reduced temperature (e.g., 0 °C) to prevent side reactions and ensure controlled addition.
Visualization of Synthetic Pathway and Workflow
The following diagrams illustrate the overall reaction and the experimental process flow.
Caption: Reaction scheme for the synthesis via Grignard addition.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound this compound (CAS: 17556-46-6).[8] The quantities can be adjusted for the synthesis of analogs with substituted pyridine rings.
Materials and Reagents
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Magnesium Turnings | 1.2 | 24.31 | 12.0 | 292 mg |
| Iodine | catalytic | 253.81 | - | 1 crystal |
| 2-Bromopyridine | 1.0 | 158.00 | 10.0 | 1.58 g (1.11 mL) |
| 2,2,3,3,3-Pentafluoropropanal | 1.1 | 132.03 | 11.0 | 1.45 g |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | - | ~50 mL |
| Saturated aq. NH₄Cl | - | - | - | ~20 mL |
| Ethyl Acetate | - | 88.11 | - | ~60 mL |
| Anhydrous Na₂SO₄ | - | 142.04 | - | As needed |
| Silica Gel (for chromatography) | - | - | - | As needed |
Step-by-Step Procedure
PART A: Formation of 2-Pyridylmagnesium Bromide
-
Preparation: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq) into the flask. Add a single crystal of iodine to activate the magnesium surface.[6]
-
Initiation: Add ~5 mL of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in 15 mL of anhydrous THF.
-
Grignard Formation: Add a small portion (~1-2 mL) of the 2-bromopyridine solution to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle, steady reflux.
-
Completion: After the addition is complete, continue to stir the resulting dark brown/gray solution for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent.
PART B: Nucleophilic Addition to Pentafluoropropanal 7. Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. 8. Electrophile Addition: Dissolve 2,2,3,3,3-pentafluoropropanal (1.1 eq) in 10 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature at or below 5 °C. A color change and increase in viscosity may be observed. 9. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
PART C: Workup and Purification 10. Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). This step is exothermic and may produce gas. 11. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 12. Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) is typically effective for separating the product from nonpolar impurities and baseline material. 14. Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound as a solid or oil. The product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity. The melting point for the pure compound is reported as 80-82 °C.[8]
Conclusion
The protocol outlined provides a reliable and scalable method for the synthesis of this compound and its analogs. The strategic use of the Grignard reaction offers an efficient route to these valuable fluorinated building blocks. The principles and techniques described are fundamental to modern synthetic organic chemistry and are directly applicable to the development of novel molecular entities in drug discovery and agrochemical research. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and purity.
References
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- 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-ol. Manchester Organics.
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- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
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- Managing nucleophilic addition reactions to tune the physical properties of 2-substituted pentamethylBODIPY derivatives. ResearchGate.
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Application Notes & Protocols: A Guide to Reactions in Fluorinated Propanols
Foreword: The Rise of Fluorinated Alcohols in Modern Synthesis
In the landscape of organic synthesis, the choice of solvent is paramount, often dictating the feasibility, efficiency, and selectivity of a reaction. While traditional solvents have well-defined roles, a class of "non-innocent" solvents has emerged, actively participating in and promoting chemical transformations. Among these, fluorinated alcohols, particularly 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), have garnered immense attention. Their unique combination of properties—strong hydrogen-bond donating ability, high polarity, low nucleophilicity, and exceptional capacity to stabilize ionic intermediates—sets them apart from their non-fluorinated analogs.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of why these solvents are chosen and how their properties can be harnessed to overcome synthetic challenges. We will explore the fundamental principles governing their reactivity, provide detailed protocols for their application, and offer insights grounded in established research.
Section 1: Understanding the Medium - Core Properties and Safety
The efficacy of TFE and HFIP stems from the strong electron-withdrawing effects of the trifluoromethyl groups. This electronic influence dramatically increases the acidity of the hydroxyl proton, making these alcohols potent hydrogen-bond donors.[4] This ability to form strong hydrogen bonds allows them to activate electrophiles, stabilize transition states, and solubilize otherwise intractable substrates like aggregated peptides.[5][6]
Physicochemical Properties
A comparative summary of the key properties of TFE and HFIP is essential for selecting the appropriate solvent for a given transformation.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Rationale & Implication |
| Formula | CF₃CH₂OH | (CF₃)₂CHOH | HFIP's two CF₃ groups significantly amplify its unique properties compared to TFE. |
| Molar Mass | 100.04 g/mol | 168.04 g/mol | Affects stoichiometry calculations. |
| Boiling Point | ~74-78 °C[4] | ~58 °C[7] | The lower boiling point of HFIP facilitates easier removal post-reaction but may require a condenser for prolonged heating. |
| Density | ~1.39 g/mL | ~1.60 g/mL[7] | These solvents are denser than water; important for biphasic systems and work-ups. |
| pKa | ~12.4 | 9.3[7] | HFIP is significantly more acidic, comparable to a phenol. This allows it to act as a mild Brønsted acid catalyst and better stabilize anionic species.[5][7] |
| Polarity | High | Very High | Excellent for dissolving polar substrates and salts.[2][5] |
| H-Bond Donor Strength | Strong | Exceptionally Strong | This is the key property for activating electrophiles and disrupting intermolecular H-bonding in aggregates.[1][8] |
| Nucleophilicity | Low | Very Low | The sterically hindered and electron-deficient oxygen is a poor nucleophile, minimizing solvent-related side products.[3] |
Critical Safety and Handling Protocols
The unique chemical nature of fluorinated alcohols necessitates stringent safety protocols. Their vapors are corrosive and can cause severe damage to the respiratory tract and eyes.[5]
Mandatory Safety Procedures:
-
Ventilation: ALWAYS handle TFE and HFIP inside a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Ensure containers are tightly sealed.[9]
-
Spill Response: For small spills, use a compatible absorbent material and dispose of it as hazardous waste. For large spills, evacuate the area and contact the emergency response team.[10]
-
Waste Disposal: Dispose of fluorinated alcohol waste according to local, regional, and national environmental regulations. Do not pour down the drain.[9]
Section 2: General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the key stages of a typical reaction conducted in a fluorinated alcohol solvent.
Caption: General workflow for reactions in fluorinated alcohols.
Section 3: Application Protocols and Mechanistic Insights
Fluorinated propanols are not mere spectators; they are powerful promoters of a wide array of chemical reactions. Their role is often multifaceted, acting as a solvent, a catalyst, and a stabilizer.
Application Protocol: Electrophilic Activation for Epoxide Ring-Opening
One of the classic applications of fluorinated alcohols is in promoting the ring-opening of epoxides with weak nucleophiles, a reaction that often requires harsh Lewis acids.[11][12] The alcohol activates the epoxide by forming a strong hydrogen bond with the epoxide oxygen, polarizing the C-O bond and making the carbon centers more electrophilic.
Caption: Mechanism of epoxide activation by fluorinated alcohols.
Detailed Protocol:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the epoxide substrate (1.0 equiv) and the nucleophile (1.1-1.5 equiv).
-
Solvent Addition: In a fume hood, add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1-0.5 M with respect to the epoxide. HFIP is often preferred due to its higher acidity.[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The optimal temperature may vary depending on the substrate and nucleophile reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated sodium bicarbonate solution to remove the HFIP. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Protocol: Disrupting Aggregation in Solid-Phase Peptide Synthesis (SPPS)
"Difficult sequences," particularly those rich in hydrophobic residues or prone to forming stable β-sheet structures, often lead to failed peptide syntheses due to on-resin aggregation.[6] HFIP is a powerful chaotropic agent that disrupts the intermolecular hydrogen bonds responsible for this aggregation, monomerizing the peptide chains and improving coupling efficiency.[5][6]
Detailed Protocol (Resin Disaggregation Wash):
-
Identify Aggregation: If a coupling reaction is observed to be sluggish or incomplete (e.g., via a positive Kaiser test), aggregation should be suspected.
-
Solvent Wash: After the standard coupling step and subsequent washes with N,N-Dimethylformamide (DMF), drain the reaction vessel.
-
HFIP Treatment: Add a solution of 10-20% HFIP in Dichloromethane (DCM) to the resin. Agitate the resin for 15-30 minutes. This step serves to break up the aggregates.[6]
-
Thorough Washing: Drain the HFIP/DCM solution and wash the resin extensively with DMF (at least 5-6 times) to completely remove the HFIP, which can interfere with subsequent Fmoc-deprotection steps.
-
Resume Synthesis: Proceed with the standard Fmoc-deprotection and the next coupling cycle.
Application Protocol: Promoting Transition Metal-Catalyzed C-H Functionalization
Modern C-H functionalization reactions often proceed through cationic intermediates that can be challenging to generate and control. HFIP has emerged as a solvent of choice in this area due to its exceptional ability to stabilize these charged species through its strong hydrogen-bonding network and high ionizing power.[2][8][13] This stabilization facilitates catalytic turnover and can dramatically improve reaction yields and selectivities.
Detailed Protocol (General Procedure for Pd-Catalyzed C-H Alkylation):
-
Reactor Setup: In a glovebox or under an inert atmosphere, add the aryl substrate (1.0 equiv), the directing group (if required), the coupling partner (e.g., an alkene or alkyl halide, 1.5-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any necessary ligands or additives to a pressure-rated vial equipped with a stir bar.
-
Solvent Addition: Add HFIP as the solvent (0.1-0.5 M).
-
Reaction Conditions: Seal the vial and place it in a preheated aluminum block. Reactions are typically run at elevated temperatures (e.g., 80-120 °C) for 12-24 hours.
-
Monitoring: After cooling to room temperature, an aliquot can be taken, diluted, and analyzed by GC-MS or LC-MS to determine conversion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to isolate the desired product.
Section 4: Conclusion and Future Outlook
Fluorinated propanols, particularly TFE and HFIP, are more than just solvents; they are powerful tools that enable challenging chemical transformations. By understanding their fundamental properties—acidity, hydrogen-bond donating strength, and low nucleophilicity—researchers can rationally design experiments to overcome common synthetic hurdles in areas ranging from natural product synthesis to peptide chemistry and materials science.[1][14] The continued exploration of these unique reaction media promises to unlock new avenues of reactivity and provide cleaner, more efficient solutions to complex synthetic problems. As the field advances, we can anticipate even more innovative applications that leverage the remarkable capabilities of these "magic" fluorinated alcohols.
References
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Solvent: hexafluoroisopropanol . University of Rochester, Department of Chemistry. 5.
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide . 4.
-
An, X. D. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis . The Chemical Record, 20(2). .
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation . Organic & Biomolecular Chemistry (RSC Publishing). 15.
-
Motiwala, H. F., et al. (2022). HFIP in Organic Synthesis . Chemical Reviews, 122(15). .
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Exploring the Green Chemistry Potential: 2,2,2-Trifluoroethanol as a Sustainable Solvent . NINGBO INNO PHARMCHEM CO.,LTD. 16.
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Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis . OUCI. 3.
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The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols . BenchChem. 6.
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2,2,2-Trifluoroethanol . Wikipedia. 17.
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Safety Data Sheet: FLUOROALCOHOL N1 . Daikin Chemicals. (2019). 18.
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Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol . Sigma-Aldrich. (2025). 20.
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Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment . Hairi New Material. (2025). 9.
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Application & Protocol Guide for the Analytical Characterization of Fluorinated Pyridine Compounds
Introduction: The Growing Importance and Analytical Challenges of Fluorinated Pyridines
Fluorinated pyridine derivatives are increasingly pivotal in modern drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique physicochemical properties conferred by fluorine also present distinct analytical challenges. The strong electronegativity and small size of fluorine atoms significantly influence the electronic environment of the pyridine ring, affecting spectroscopic and chromatographic behaviors. This guide provides a comprehensive overview of key analytical techniques and detailed protocols for the robust characterization of these valuable compounds, tailored for researchers, scientists, and drug development professionals.
Core Analytical Techniques: A Multi-faceted Approach
A comprehensive characterization of fluorinated pyridine compounds necessitates a combination of analytical techniques to elucidate their structure, purity, and physicochemical properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography. Complementary techniques such as X-ray Crystallography, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis provide further crucial information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Fluorine Signature
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated pyridines. The presence of the ¹⁹F isotope, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative technique.[3][4]
Why NMR is Essential:
-
Direct Detection of Fluorine: ¹⁹F NMR allows for the direct observation of fluorine atoms within the molecule, providing information on the number of distinct fluorine environments.[5]
-
Structural Isomer Differentiation: The wide chemical shift range of ¹⁹F NMR (spanning about 800 ppm) provides excellent signal dispersion, often allowing for the clear differentiation of positional isomers that may be difficult to resolve by ¹H NMR alone.[4]
-
Probing Electronic Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups will generally shift the resonance to a higher frequency (less shielded), while electron-donating groups cause a lower frequency shift (more shielded).[5] This sensitivity helps in understanding the electronic effects of other substituents on the pyridine ring.
-
Through-Bond and Through-Space Correlations: Coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides valuable information about the connectivity of the molecule.[4][5] Two-dimensional NMR experiments like ¹H-¹⁹F HETCOR can establish correlations between protons and fluorine atoms.
Key NMR Experiments and Data Interpretation:
| Experiment | Information Gained | Typical Chemical Shift Range for Organofluorine Compounds |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | 0.5 - 10 ppm |
| ¹⁹F NMR | Determines the number and electronic environment of fluorine atoms.[5] | -50 to -220 ppm[4] |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. | 0 - 200 ppm |
| ¹H-¹⁹F HETCOR | Establishes correlations between protons and fluorine atoms that are coupled to each other. | N/A |
| ¹⁹F{¹H} NMR | Decoupling protons simplifies the ¹⁹F spectrum, aiding in the identification of ¹⁹F-¹⁹F couplings. | N/A |
Protocol: ¹⁹F NMR Spectroscopy of a Fluorinated Pyridine Compound
Objective: To obtain a high-resolution ¹⁹F NMR spectrum for structural confirmation.
Materials:
-
Fluorinated pyridine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer with ¹⁹F capability
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated pyridine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Acquisition Parameters:
-
Select the ¹⁹F nucleus.
-
Set the spectral width to cover the expected chemical shift range of organofluorine compounds (e.g., -40 to -230 ppm).
-
Use a calibrated 90° pulse.
-
Set the relaxation delay to at least 5 times the longest T₁ of the fluorine nuclei (typically 1-2 seconds is sufficient).
-
Acquire a suitable number of scans to achieve a good signal-to-noise ratio (e.g., 16, 32, or 64 scans).[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. While trifluorotoluene can be used as an internal standard, it is often more convenient to reference externally to a known standard like CFCl₃ (0 ppm).[3]
-
Integrate the signals to determine the relative ratios of different fluorine atoms.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of fluorinated pyridines and providing structural information through the analysis of fragmentation patterns.
Why MS is Crucial:
-
Molecular Weight Confirmation: MS provides the molecular weight of the compound with high accuracy, confirming the elemental composition when using high-resolution mass spectrometry (HRMS).
-
Fragmentation Analysis: The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. The presence of fluorine can significantly influence fragmentation pathways. For instance, trifluoromethylated pyridines exhibit specific fragmentation patterns that can be diagnostic.[7] Perhalogenated pyridines can form stable negative molecular ions.[8]
-
Isotopic Pattern Analysis: For compounds containing other halogens like chlorine or bromine, the characteristic isotopic patterns can be readily observed, further confirming the elemental composition.
Common Ionization Techniques for Fluorinated Pyridines:
| Ionization Technique | Principle | Applicability |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Suitable for volatile and thermally stable compounds. Provides rich fragmentation data for structural elucidation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Ideal for polar and less volatile compounds. It is a soft ionization technique, often showing a prominent molecular ion peak. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers charge to the analyte through chemical reactions. | A softer ionization technique than EI, often used to enhance the molecular ion peak. |
Protocol: LC-MS Analysis of a Fluorinated Pyridine Compound
Objective: To determine the molecular weight and assess the purity of a fluorinated pyridine compound.
Materials:
-
Fluorinated pyridine sample
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or ammonium formate (for mobile phase modification)
-
LC-MS system (e.g., a UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent, typically the initial mobile phase composition.
-
Chromatographic Separation (LC):
-
Select an appropriate HPLC column. A C18 column is a common starting point, but for polar pyridines, a mixed-mode or HILIC column may provide better retention.[9]
-
Develop a suitable mobile phase gradient. A typical mobile phase for reversed-phase chromatography consists of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape for basic compounds like pyridines.[10]
-
Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a UHPLC column).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume of the sample (e.g., 1-5 µL).
-
-
Mass Spectrometric Detection (MS):
-
Set the mass spectrometer to operate in either positive or negative ion mode. For pyridines, positive ion mode is generally preferred due to the basicity of the nitrogen atom.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Acquire data over a mass range that includes the expected molecular weight of the analyte.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.
-
Determine the retention time and peak area.
-
Examine the mass spectrum corresponding to the chromatographic peak to confirm the molecular weight and analyze the fragmentation pattern.
-
Chromatography: Separation and Purification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and purity assessment of fluorinated pyridine compounds.
Why Chromatography is Important:
-
Purity Determination: Chromatography allows for the separation of the target compound from impurities, starting materials, and byproducts. The peak area percentage in the chromatogram provides a quantitative measure of purity.
-
Purification: Preparative HPLC is a powerful technique for isolating pure fluorinated pyridine compounds from reaction mixtures.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and LC-MS are routinely used to monitor the progress of chemical reactions involving fluorinated pyridines.
Challenges and Solutions in Chromatographic Analysis:
A common issue encountered when analyzing pyridine derivatives is peak tailing, which is often caused by the interaction of the basic nitrogen atom with acidic silanol groups on silica-based stationary phases.[9]
Strategies to Mitigate Peak Tailing:
-
Mobile Phase Modification: Adding a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape.
-
Use of End-Capped Columns: Modern, high-purity, end-capped silica columns have fewer residual silanol groups, leading to reduced peak tailing.
-
Alternative Stationary Phases: For highly basic compounds, using a polymer-based or hybrid stationary phase that is stable at higher pH can be beneficial.[9]
Protocol: HPLC Purity Analysis of a Fluorinated Pyridine Compound
Objective: To determine the purity of a synthesized fluorinated pyridine compound by HPLC with UV detection.
Materials:
-
Fluorinated pyridine sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
Procedure:
-
Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
HPLC Method Development:
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the compound has strong absorbance (e.g., 254 nm or the λmax determined by a UV-Vis spectrophotometer).
-
Column Temperature: 25-30 °C.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program and record the chromatogram.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as the percentage of its area relative to the total area of all peaks.
-
Complementary Analytical Techniques
X-ray Crystallography: The Definitive Structure
For crystalline fluorinated pyridine compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11] It reveals precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the compound's conformation and packing in the crystal lattice.[11][12]
Workflow for X-ray Crystallography:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of fluorinated pyridines, FTIR can confirm the presence of key vibrational modes, such as C-F, C=N, C=C, and C-H bonds. The positions of these bands can be influenced by the electronic effects of the fluorine substituents.[13][14]
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of elements (C, H, N, F) in a pure sample. This technique is fundamental for confirming the empirical formula of a newly synthesized fluorinated pyridine compound. The analysis of fluorine content often requires specialized combustion methods followed by ion chromatography or potentiometric titration.[15]
Conclusion
The comprehensive characterization of fluorinated pyridine compounds is essential for advancing their application in drug discovery and materials science. A synergistic approach, combining the structural elucidation power of NMR and X-ray crystallography, the molecular weight and fragmentation information from mass spectrometry, and the separation and purity assessment capabilities of chromatography, provides the necessary analytical depth. This guide offers a foundational framework and practical protocols to empower researchers in this exciting and rapidly evolving field.
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Chromatography of Pyridine Derivatives. Semantic Scholar. [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
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NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]
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Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. PubMed. [Link]
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Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. PubMed. [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I). Royal Society of Chemistry. [Link]
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Separation and elemental detection of (a) organo fl uorines, (c)... ResearchGate. [Link]
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Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. [Link]
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Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate. [Link]
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Fluorine NMR. University of Washington. [Link]
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FTIR Analysis of Environmental Effects on Pyridine-SO2 Complexes. Minds@UW. [Link]
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SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. [Link]
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Elemental analysis. Weizmann Institute of Science. [Link]
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X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. [Link]
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X-ray crystallography. Wikipedia. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
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FTIR spectra of pyridine adsorbed on A F-Sn samples with different... ResearchGate. [Link]
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Single‐crystal X‐ray structure of 9. Fluorine atoms are represented by... ResearchGate. [Link]
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2-Fluoro-5-trifluoromethyl-pyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Multi-analyte Method for the Analysis of Various Organohalogen Compounds in House Dust. PubMed. [Link]
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Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]
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Mass Spectra of Fluorocarbons. National Bureau of Standards. [Link]
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FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]
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Application Notes and Protocols for 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL in Agrochemical Research
Introduction: The Promise of Fluorinated Pyridine Alcohols in Agrochemical Discovery
The relentless demand for novel, effective, and environmentally benign agrochemicals has driven researchers to explore unique chemical scaffolds. Among these, molecules incorporating both a pyridine ring and a fluorinated alkyl chain have shown considerable promise. The pyridine moiety is a well-established pharmacophore in numerous successful agrochemicals, while the introduction of fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall efficacy and bioavailability[1][2][3].
This document provides detailed application notes and protocols for the investigation of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL (hereafter referred to as Compound ID: PF-PY-OL), a novel molecule with significant potential in agrochemical research. While specific biological activity data for PF-PY-OL is not yet extensively published, its structural features—a pyridine ring linked to a pentafluorinated propanol—suggest a strong likelihood of bioactivity as a fungicide, insecticide, or herbicide.
These notes are intended for researchers, scientists, and drug development professionals. They offer a scientifically grounded framework for exploring the potential of PF-PY-OL, from initial in vitro screening to more complex whole-organism bioassays.
Scientific Rationale for a Tri-Phased Screening Approach
Given the structural alerts within PF-PY-OL, a multi-pronged investigation into its potential fungicidal, insecticidal, and herbicidal activities is warranted.
-
Fungicidal Potential: The pyridine ring is a core component of several succinate dehydrogenase inhibitor (SDHI) fungicides[4][5]. The mechanism of these fungicides involves the disruption of the fungal mitochondrial respiratory chain. It is plausible that PF-PY-OL could exhibit a similar mode of action. The pentafluoroalkyl group can enhance the compound's ability to penetrate fungal cell membranes.
-
Insecticidal Potential: Many successful insecticides, including neonicotinoids and butenolides, feature a pyridine or related heterocyclic core that interacts with insect nicotinic acetylcholine receptors (nAChRs)[6][7]. The specific stereochemistry and electronic properties imparted by the pentafluoropropyl alcohol side chain of PF-PY-OL could lead to novel interactions with insect receptors, potentially overcoming existing resistance mechanisms. Studies have shown that other fluorinated pyridine derivatives exhibit significant insecticidal activity[8].
-
Herbicidal Potential: Certain pyridine-based compounds are known to act as herbicides by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target weed species. The unique electronic and steric profile of PF-PY-OL might allow it to interfere with key enzymatic processes in weeds, such as amino acid synthesis or fatty acid metabolism. Robust protocols for testing herbicide resistance are well-established and can be adapted for screening new compounds[9][10][11].
The following sections provide detailed protocols for systematically evaluating PF-PY-OL in each of these potential application areas.
PART 1: Fungicidal Activity Screening
In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)
This initial screen provides a rapid assessment of the direct fungistatic or fungicidal activity of PF-PY-OL against a panel of economically important plant pathogenic fungi.
Protocol:
-
Preparation of Fungal Cultures: Grow pure cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of PF-PY-OL in sterile dimethyl sulfoxide (DMSO).
-
Amended Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath. Add the PF-PY-OL stock solution to the molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) in all treatments, including the control. A DMSO-only amended medium serves as the negative control. A commercial fungicide with a known mode of action should be used as a positive control.
-
Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing fungal culture, onto the center of each fungicide-amended and control PDA plate[12].
-
Incubation: Incubate the plates at 25°C in the dark for 3-7 days, or until the mycelial growth in the negative control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Calculate the EC50 (Effective Concentration to inhibit 50% of growth) value for each fungus using probit analysis[13].
-
Hypothetical Data Presentation:
| Fungal Species | PF-PY-OL EC50 (µg/mL) | Positive Control EC50 (µg/mL) |
| Botrytis cinerea | 8.5 | 1.2 |
| Rhizoctonia solani | 15.2 | 3.5 |
| Fusarium graminearum | 11.8 | 2.1 |
Experimental Workflow for Fungicidal Screening
Caption: Workflow for in vitro fungicidal screening.
PART 2: Insecticidal Activity Screening
Systemic Uptake and Aphid Mortality Assay
This assay evaluates the systemic insecticidal activity of PF-PY-OL when taken up by the plant. The cowpea aphid (Aphis craccivora) is a suitable model organism[6][7].
Protocol:
-
Plant Preparation: Grow broad bean (Vicia faba) seedlings in small pots until they reach the two-leaf stage.
-
Compound Application: Prepare aqueous solutions of PF-PY-OL at various concentrations (e.g., 10, 50, 100, 200 mg/L) with a non-ionic surfactant (e.g., 0.1% Tween-20). Apply the solutions to the soil around the base of the seedlings, ensuring thorough drenching. An equal volume of water with surfactant serves as the negative control. A commercial systemic insecticide is used as a positive control.
-
Systemic Uptake Period: Allow 24 hours for the compound to be taken up by the plant roots and translocated systemically.
-
Infestation: Enclose each plant in a ventilated cage and introduce 20-30 adult aphids onto the leaves.
-
Incubation: Maintain the plants in a growth chamber at 22-25°C with a 16:8 hour light:dark cycle.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 (Lethal Concentration to kill 50% of the population) for each time point.
Hypothetical Data Presentation:
| Concentration (mg/L) | Mortality at 48h (%) | Mortality at 72h (%) |
| 10 | 15 | 25 |
| 50 | 45 | 60 |
| 100 | 75 | 90 |
| 200 | 95 | 100 |
| LC50 (mg/L) | 55.5 | 41.2 |
Experimental Workflow for Insecticidal Screening
Caption: Workflow for systemic insecticidal screening.
PART 3: Herbicidal Activity Screening
Pre- and Post-Emergence Whole Plant Bioassay
This comprehensive bioassay assesses the herbicidal efficacy of PF-PY-OL when applied before (pre-emergence) and after (post-emergence) weed germination. This requires the use of both a representative broadleaf weed (e.g., Amaranthus retroflexus) and a grass weed (e.g., Lolium rigidum).
Protocol:
-
Planting: Fill pots with a standard potting mix. For pre-emergence, sow seeds of the test weed species 1-2 cm deep. For post-emergence, allow the weeds to grow to the 2-3 leaf stage[14].
-
Compound Application:
-
Pre-emergence: Immediately after sowing, spray the soil surface evenly with PF-PY-OL solutions at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Post-emergence: Spray the foliage of the emerged weeds until runoff with the same range of PF-PY-OL concentrations.
-
Include an untreated control (sprayed with water and surfactant only) and a commercial herbicide as a positive control for both application types.
-
-
Incubation: Place the pots in a greenhouse under controlled conditions (temperature, light, humidity) and water as needed, avoiding washing the compound off the foliage in the post-emergence trial[11].
-
Efficacy Assessment: After 14-21 days, visually assess the herbicidal effect using a rating scale from 0% (no effect) to 100% (complete plant death). Also, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it.
-
Data Analysis: Calculate the percentage of biomass reduction compared to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in plant growth) from the dose-response data.
Hypothetical Data Presentation (Post-Emergence, 21 Days After Treatment):
| Application Rate (g a.i./ha) | Amaranthus retroflexus Biomass Reduction (%) | Lolium rigidum Biomass Reduction (%) |
| 100 | 25 | 10 |
| 250 | 55 | 30 |
| 500 | 85 | 60 |
| 1000 | 98 | 88 |
| GR50 (g a.i./ha) | 220.5 | 415.7 |
Logical Relationship for Herbicide Screening
Caption: Logic for pre- and post-emergence herbicide screening.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound (PF-PY-OL) as a potential agrochemical. Based on its structural features, this compound represents a promising lead for the development of new fungicides, insecticides, or herbicides. Positive results from these initial screens would justify further investigation, including mode of action studies, spectrum of activity determination, and preliminary toxicology and environmental fate assessments. The unique combination of the pyridine core and the pentafluoroalkyl side chain makes PF-PY-OL a compelling candidate for addressing the ongoing challenges in crop protection.
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Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. ResearchGate. Available at: [Link]
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Protocols for robust herbicide resistance testing in different weed species. FAO AGRIS. Available at: [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Available at: [Link]
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Screening for Herbicide Resistance in Weeds. BioOne Complete. Available at: [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Available at: [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. Available at: [Link]
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. Available at: [Link]
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Screening for Herbicide Resistance in Weeds. Weed Technology | Cambridge Core. Available at: [Link]
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Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]
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In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. PubMed. Available at: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. Available at: [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Available at: [Link]
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Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers. Available at: [Link]
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Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). PubMed. Available at: [Link]
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Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). ACS Publications. Available at: [Link]
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2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. ChemBK. Available at: [Link]
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Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. ResearchGate. Available at: [Link]
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The Role of Fluorinated Compounds in Advancing Materials Science: Application Notes and Protocols
Introduction: The Unparalleled Influence of Fluorine in Material Design
The strategic incorporation of fluorine into molecular structures has catalyzed profound advancements across the landscape of materials science. The unique physicochemical properties endowed by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—are central to these innovations.[1][2] With its high electronegativity and low polarizability, fluorine imparts exceptional thermal and chemical stability, hydrophobicity, low surface energy, and distinct electronic characteristics to a wide array of materials.[3][4] These attributes have rendered fluorinated compounds indispensable in sectors ranging from aerospace and electronics to energy storage and medicine.[5][6]
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It provides not only an in-depth understanding of the applications of fluorinated materials but also detailed, field-proven protocols for their synthesis, application, and characterization. The methodologies presented herein are designed to be self-validating, ensuring both scientific integrity and practical applicability in a laboratory setting.
I. High-Performance Fluoropolymers: Synthesis and Surface Engineering
Fluoropolymers, such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF), are renowned for their remarkable chemical inertness, thermal stability, and low coefficients of friction.[7][8] These properties make them ideal for a vast range of applications, from non-stick coatings to robust biomedical implants.[8][9]
Application Note 1: Laboratory-Scale Synthesis of PVDF via Suspension Polymerization
Polyvinylidene fluoride (PVDF) is a versatile fluoropolymer with significant applications in membranes, sensors, and as a binder in lithium-ion battery electrodes.[10] While industrial production is well-established, a laboratory-scale synthesis is often required for research and development of novel PVDF-based materials. The following protocol details a suspension polymerization method.[11][12][13]
Causality of Experimental Choices: Suspension polymerization is chosen for its ability to produce granular polymer particles that are easy to handle and purify.[13] The use of an oil-soluble initiator ensures that polymerization is initiated within the monomer droplets, leading to the formation of solid polymer particles.[12] The reaction conditions, including temperature and pressure, are optimized to control the polymerization rate and the molecular weight of the resulting PVDF.[14][15]
Experimental Protocol: PVDF Synthesis
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure stainless steel autoclave equipped with a stirrer.
-
Purge the autoclave multiple times with high-purity nitrogen to eliminate oxygen, which can inhibit the polymerization reaction.[12]
-
-
Initial Charge:
-
Add deionized water (acting as the dispersion medium) and a dispersant (e.g., a water-soluble polymer) to the autoclave.
-
Seal the reactor and commence stirring.
-
-
Pressurization and Heating:
-
Initiation:
-
Dissolve an oil-soluble initiator (e.g., an organic peroxide) in a suitable solvent and inject it into the reactor to commence polymerization.
-
-
Polymerization:
-
Maintain a constant temperature and pressure throughout the reaction. The polymerization time will typically range from 15 to 22 hours.[12]
-
Monitor the reaction progress by observing the consumption of the monomer.
-
-
Termination and Recovery:
-
Once the desired conversion is achieved, stop the reaction by cooling the reactor and venting the unreacted monomer.
-
The resulting PVDF particles can be collected by filtration, washed with deionized water to remove any residual dispersant and initiator, and dried in a vacuum oven.
-
Diagram: PVDF Suspension Polymerization Workflow
Caption: Workflow for laboratory-scale PVDF synthesis.
Application Note 2: Application of PTFE Coatings to Medical Guidewires
The low-friction properties of PTFE make it an ideal coating for medical devices such as guidewires, facilitating their smooth navigation through vascular pathways.[16] However, ensuring strong adhesion of the PTFE coating to the metallic substrate of the guidewire is critical to prevent delamination, which can have severe clinical consequences.[16]
Causality of Experimental Choices: The protocol emphasizes meticulous surface preparation to remove contaminants and enhance surface energy, which is crucial for good adhesion.[17][18] The application of a primer creates a compatible intermediate layer between the metal and the PTFE topcoat.[17] Curing at a high temperature is necessary to sinter the PTFE particles and ensure the formation of a durable, non-porous film.[15]
Experimental Protocol: PTFE Coating of Medical Guidewires
-
Surface Preparation:
-
Degreasing: Thoroughly clean the guidewire (typically stainless steel) with a degreasing agent to remove any oils or lubricants from the manufacturing process.[18]
-
Ultrasonic Cleaning: Sonicate the guidewire in a suitable solvent (e.g., acetone, isopropanol) to remove fine particulates.
-
Surface Roughening (Optional): For enhanced mechanical adhesion, the surface can be lightly abraded or etched.
-
-
Primer Application:
-
Apply a thin, uniform layer of a compatible primer to the cleaned guidewire. This can be done by dipping or spraying.[19]
-
Allow the primer to air dry or cure according to the manufacturer's specifications.
-
-
PTFE Topcoat Application:
-
Prepare a dispersion of PTFE particles in a suitable solvent.
-
Apply the PTFE dispersion to the primed guidewire using a precision spraying or dipping method to achieve the desired coating thickness.[19]
-
-
Curing:
-
Place the coated guidewire in a curing oven.
-
Gradually ramp up the temperature to the specified curing temperature for PTFE (typically around 360-380°C).
-
Hold at the curing temperature for a sufficient duration to allow the PTFE particles to coalesce and form a continuous film.
-
Cool the guidewire in a controlled manner.
-
-
Quality Control:
-
Visually inspect the coating for any defects.
-
Perform a saline soak test to assess adhesion; any signs of bubbling or delamination indicate poor adhesion.[16]
-
Conduct a tape test to further evaluate the adhesion of the coating.
-
II. Fluorinated Compounds in Energy Storage
Fluorinated compounds are pivotal in the development of high-performance and safer lithium-ion batteries. They are used as solvents, co-solvents, and salts in electrolytes to enhance electrochemical stability, improve cycling performance, and reduce flammability.[20][21]
Application Note 3: Preparation and Electrochemical Testing of a Fluorinated Electrolyte
The use of fluorinated carbonates, such as fluoroethylene carbonate (FEC), in electrolytes can lead to the formation of a stable solid electrolyte interphase (SEI) on the anode, improving battery life and performance.[3][22] This protocol describes the preparation of a fluorinated electrolyte and its evaluation in a coin cell.
Causality of Experimental Choices: A glovebox with a controlled atmosphere is essential for preparing the electrolyte and assembling the coin cell, as the components are sensitive to moisture and air.[22] The specific ratio of fluorinated and non-fluorinated solvents is chosen to balance improved stability with adequate ionic conductivity.[3][22] Electrochemical impedance spectroscopy (EIS) is a powerful technique for probing the interfacial properties and ionic conductivity of the electrolyte.[23][24][25]
Experimental Protocol: Fluorinated Electrolyte Preparation and Testing
-
Electrolyte Preparation (in an argon-filled glovebox):
-
Prepare a solution of 1 M LiPF₆ in a mixture of fluoroethylene carbonate (FEC) and a co-solvent like bis(2,2,2-trifluoroethyl) carbonate (TFEC) (e.g., in a 4:6 mass ratio).[22]
-
Stir the solution until the LiPF₆ is completely dissolved.
-
-
Coin Cell Assembly (in a glovebox):
-
Electrochemical Testing:
-
Formation Cycles: Perform initial charge/discharge cycles at a low rate (e.g., C/10) to form a stable SEI.
-
Cyclic Voltammetry: Determine the electrochemical stability window of the electrolyte.
-
Galvanostatic Cycling: Evaluate the cycling performance and capacity retention of the cell at various C-rates.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the resistance of the electrolyte and the interfaces.
-
Diagram: Electrochemical Testing Workflow
Caption: Workflow for electrochemical testing of fluorinated electrolytes.
III. Fluorinated Materials in Electronics
The electron-withdrawing nature of fluorine atoms can be leveraged to tune the electronic properties of organic semiconductors, making them suitable for applications in devices like organic field-effect transistors (OFETs).[23][26] Fluorination can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the material's stability against oxidation.[22]
Application Note 4: Fabrication of an OFET with a Fluorinated Semiconductor
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processed fluorinated organic semiconductor.
Causality of Experimental Choices: A bottom-gate, top-contact architecture is chosen for its relative simplicity in fabrication.[1][27][28] The substrate is treated to modify its surface energy, ensuring uniform deposition of the semiconductor layer. Spin coating is a common method for depositing thin, uniform films from solution.[10] The thermal annealing step is crucial for improving the crystallinity and molecular ordering of the semiconductor film, which directly impacts charge carrier mobility.[27]
Experimental Protocol: OFET Fabrication
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively).
-
Clean the substrate by sonicating in acetone and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (e.g., hexamethyldisilazane) to improve the film quality of the organic semiconductor.
-
-
Semiconductor Deposition:
-
Dissolve the fluorinated organic semiconductor (e.g., a fluorine-doped metal oxide or a fluorinated phthalocyanine) in a suitable organic solvent.[8][10][29][30]
-
Spin-coat the solution onto the prepared substrate to form a thin film.[8][22][29][30][31]
-
Anneal the film at an optimized temperature to promote crystallization and remove residual solvent.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold) onto the semiconductor layer through a shadow mask using thermal evaporation.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
Calculate key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
-
IV. Characterization of Fluorinated Materials
A multi-technique approach is often necessary to fully characterize the structure, composition, and properties of fluorinated materials.
Table 1: Key Characterization Techniques for Fluorinated Materials
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information, particularly useful for identifying C-F bonding environments.[2][4][20][32][33] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and provides information about the molecular structure of the material.[2][20][32][33] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the material. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as melting point and glass transition temperature. |
| Contact Angle Goniometry | Quantifies the hydrophobicity and surface energy of a material. |
| Electrochemical Impedance Spectroscopy (EIS) | Characterizes the ionic conductivity and interfacial properties of electrolytes in electrochemical devices.[23][24][25][34] |
Conclusion
The unique properties conferred by fluorine make fluorinated compounds a cornerstone of modern materials science. Their continued development promises further innovations in a multitude of fields. The protocols and application notes provided in this guide offer a practical framework for researchers to explore and harness the potential of these remarkable materials. By understanding the causality behind experimental choices and adhering to rigorous characterization practices, the scientific community can continue to push the boundaries of what is possible with fluorinated compounds.
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Application Notes and Protocols for the Chemoenzymatic Synthesis of Chiral Fluorinated Pyridine Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Fluorinated Pyridine Alcohols
The integration of fluorine into pharmaceutical candidates is a widely recognized strategy for enhancing drug-like properties.[1] Fluorine's unique characteristics, such as its high electronegativity and small size, can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2][3] When combined with a pyridine scaffold, a common motif in medicinal chemistry, and a chiral alcohol, the resulting molecules become highly valuable building blocks for a diverse range of therapeutic agents.[2][4] Chiral fluorinated pyridine alcohols are key intermediates in the synthesis of compounds targeting inflammatory diseases, cancer, and cardiovascular conditions.[2][5]
This guide provides a detailed protocol for a robust chemoenzymatic approach to synthesize these valuable chiral alcohols. This two-step method combines a selective chemical halogenation to create a prochiral ketone, followed by a highly stereoselective enzymatic reduction to yield the desired enantiopure alcohol.[4][6][7] This approach leverages the precision of biocatalysis to overcome the challenges associated with traditional asymmetric synthesis.
Methodology Overview: A Two-Step Chemoenzymatic Cascade
The synthesis is divided into two primary stages:
-
Chemical Synthesis of Prochiral α-Halogenated Ketones: This step involves the conversion of readily available picoline derivatives into their corresponding α-halogenated acyl moieties.[4][6]
-
Enzymatic Asymmetric Reduction: The prochiral ketone is then stereoselectively reduced to the chiral alcohol using an alcohol dehydrogenase (ADH). This protocol utilizes the (R)-selective ADH from Lactobacillus kefir.[4][6][7]
Figure 1: Overall workflow of the chemoenzymatic synthesis.
Part 1: Synthesis of Prochiral α-Fluorinated Pyridyl Ketones
This protocol is adapted from the work of Broese et al. and describes the base-induced acylation of picoline derivatives.[4][7]
Materials and Reagents:
-
Picoline derivative (e.g., 2-picoline, 3-picoline, 4-picoline)
-
Lithium diisopropylamide (LDA) solution
-
Fluorinated ester (e.g., ethyl fluoroacetate, ethyl difluoroacetate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the picoline derivative (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: Add the fluorinated ester (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure prochiral α-fluorinated pyridyl ketone.
Part 2: Asymmetric Reduction using Alcohol Dehydrogenase
This protocol employs an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) for the enantioselective reduction of the prochiral ketone.[4][6] The reaction utilizes a substrate-coupled approach for cofactor regeneration, where isopropanol serves as the sacrificial electron donor.[8][9]
Materials and Reagents:
-
Prochiral α-fluorinated pyridyl ketone (substrate)
-
Alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) or a commercially available equivalent.
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Potassium phosphate buffer (33 mM, pH 7.0)
-
Magnesium chloride (MgCl₂)
-
Isopropanol (2-propanol)
-
Methyl tert-butyl ether (MTBE)
-
Orbital shaker or magnetic stirrer
-
Centrifuge (for enzyme removal if necessary)
Protocol:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a glass vial or flask), prepare the reaction buffer. For a typical 10 mL reaction, combine:
-
Potassium phosphate buffer (33 mM, pH 7.0)
-
MgCl₂ to a final concentration of 1 mM.
-
-
Addition of Components: To the buffered solution, add the following components in order:
-
Reaction Incubation: Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure vigorous mixing. Incubate the reaction at 30 °C for 48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Extraction: After 48 hours (or upon completion), extract the product from the aqueous reaction mixture using methyl tert-butyl ether (MTBE) (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the chiral fluorinated pyridine alcohol.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product using chiral GC or HPLC.
Figure 2: Mechanism of ADH-catalyzed reduction with cofactor regeneration.
Expected Results
The chemoenzymatic strategy has been shown to be highly effective for a range of fluorinated pyridyl ketones. High yields and excellent enantioselectivity are typically achieved.[4][6]
| Substrate (Ketone) | Degree of Fluorination | Product (Alcohol) | Yield (%)[4] | Enantiomeric Excess (%)[4] |
| 1-(pyridin-2-yl)ethan-1-one | CH₃ | (R)-1-(pyridin-2-yl)ethan-1-ol | 93 | >99 |
| 2-fluoro-1-(pyridin-2-yl)ethan-1-one | CH₂F | (R)-2-fluoro-1-(pyridin-2-yl)ethan-1-ol | 98 | 99 |
| 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one | CHF₂ | (R)-2,2-difluoro-1-(pyridin-2-yl)ethan-1-ol | 89 | 95 |
| 2-fluoro-1-(pyridin-3-yl)ethan-1-one | CH₂F | (R)-2-fluoro-1-(pyridin-3-yl)ethan-1-ol | 78 | >99 |
| 2,2-difluoro-1-(pyridin-3-yl)ethan-1-one | CHF₂ | (R)-2,2-difluoro-1-(pyridin-3-yl)ethan-1-ol | 65 | >99 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in chemical synthesis | Incomplete deprotonation; moisture in the reaction; impure reagents. | Ensure anhydrous conditions and freshly prepared or titrated LDA. Use high-purity starting materials. |
| Low conversion in enzymatic step | Enzyme inhibition or inactivation; incorrect pH; insufficient cofactor regeneration. | Check the pH of the buffer. Ensure the correct concentrations of NADP⁺ and isopropanol. Test enzyme activity with a standard substrate. Consider adding more enzyme. |
| Low enantiomeric excess (e.e.) | Non-selective reduction; presence of contaminating enzymes; racemization of the product. | Confirm the stereoselectivity of the ADH used. Ensure the purity of the enzyme. Check the stability of the product under the reaction and work-up conditions. |
| Difficulty in product extraction | Product is too water-soluble. | Perform multiple extractions with a suitable organic solvent. Consider a continuous liquid-liquid extraction setup for highly polar products. |
Conclusion
This chemoenzymatic protocol provides a reliable and highly selective route to valuable chiral fluorinated pyridine alcohols. By combining the strengths of traditional organic synthesis with the unparalleled stereocontrol of biocatalysis, researchers can efficiently access these important building blocks for drug discovery and development. The use of alcohol dehydrogenases offers a green and efficient alternative to metal-based catalysts, operating under mild aqueous conditions with high selectivity.[9][10]
References
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem, 22(23), 3314-3318. [Link]
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PubMed Central. [Link]
-
Broese, T., Ehlers, P., Langer, P., & von Langermann, J. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ResearchGate. [Link]
-
Liu, K., & Wu, L. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
-
Various Authors. (n.d.). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. ResearchGate. [Link]
-
Adebar, N., & Gröger, H. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. National Institutes of Health. [Link]
-
Various Authors. (2025). Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification. ResearchGate. [Link]
-
Faber, K., & Kroutil, W. (2021). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. [Link]
-
Various Authors. (n.d.). Eli Lilly enzymatic ketone reduction process. ResearchGate. [Link]
-
Fallacara, A. L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Ríos-Lombardía, N., et al. (2020). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. MDPI. [Link]
-
O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. [Link]
-
ChiralVision. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). WordPress. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Adebar, N., & Gröger, H. (2019). Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs. ResearchGate. [Link]
-
Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Neely, J. M., & Rovis, T. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed Central. [Link]
-
Various Authors. (2020). Chemo‐ and Stereoselective Synthesis of Fluorinated Amino Alcohols through One‐pot Reactions using Alcohol Dehydrogenases and Amine Transaminases. Semantic Scholar. [Link]
-
Di Trocchio, F., et al. (2022). Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. MDPI. [Link]
-
Abell, C., & Fitt, J. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. PubMed. [Link]
-
Various Authors. (2024). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 6. Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 9. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
Welcome to the dedicated technical support guide for the synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable fluorinated building block. The inherent challenges in this synthesis often revolve around the management of highly reactive organometallic intermediates and the unique properties of the fluorinated electrophile. This guide provides field-proven insights, detailed troubleshooting protocols, and a causal understanding of the experimental choices to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: My Grignard reaction with 2-bromopyridine is not initiating. What are the common causes and solutions? A1: Failure to initiate is the most frequent issue in Grignard reagent formation. The primary cause is the passivation of the magnesium surface by magnesium oxide or atmospheric moisture.
-
Activation is Key: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The subsequent color change (iodine) or bubble formation (dibromoethane) indicates activation.[1]
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert gas (Argon or Nitrogen). Use anhydrous grade ether or THF.
Q2: I'm observing consistently low yields (<30%). Where should I start troubleshooting? A2: Low yields typically point to three main areas: (1) inefficient formation of the pyridyl nucleophile, (2) quenching of the nucleophile by an acidic proton source, or (3) issues with the electrophile. The most common culprit is the hydration of the pentafluoropropionaldehyde electrophile. Verify the quality and dryness of all reagents and solvents.
Q3: How can I determine if my pentafluoropropionaldehyde has hydrated, and can I still use it? A3: Pentafluoropropionaldehyde is highly electrophilic and readily forms the stable gem-diol hydrate, 2,2,3,3,3-Pentafluoro-1,1-propanediol, in the presence of trace water.[2] You can check for the presence of broad -OH peaks in the ¹H NMR spectrum (~4-6 ppm) and the absence of the aldehyde proton (~9-10 ppm). You cannot use the hydrate directly. The acidic hydroxyl groups will quench the Grignard reagent. The anhydrous aldehyde must be regenerated, typically by distillation from a strong desiccating agent like phosphorus pentoxide (P₂O₅), though this procedure is hazardous and should be performed with extreme caution.
Q4: My product appears to be partitioning into the aqueous layer during workup. How can I improve extraction efficiency? A4: The pyridine nitrogen can be protonated during an acidic or neutral workup, forming a water-soluble pyridinium salt.
-
Basify the Aqueous Layer: After quenching with saturated NH₄Cl, adjust the pH of the aqueous layer to ~8-9 with a base like sodium bicarbonate or dilute sodium carbonate solution. This ensures the pyridine nitrogen is in its free base form, which is more soluble in organic solvents.
-
Use a More Polar Solvent: If using diethyl ether, try switching to or adding ethyl acetate or dichloromethane for extraction.
-
Brine Wash: Use a saturated NaCl (brine) solution for the final wash to reduce the solubility of the product in the aqueous phase.
Q5: My compound streaks badly on silica gel TLC and column chromatography. What is the solution? A5: The basic pyridine moiety interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking. To mitigate this, you must neutralize these active sites.
-
Deactivate the Silica: Add ~1% triethylamine (Et₃N) or ammonia (e.g., 7N solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica, allowing your product to elute symmetrically.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving problems at each stage of the synthesis.
Problem Area 1: Formation of 2-Pyridylmagnesium Bromide
The synthesis of the Grignard reagent from 2-bromopyridine can be less straightforward than for simple aryl bromides.[3]
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passive MgO layer on magnesium. 2. Wet solvent or glassware. 3. Low reactivity of 2-bromopyridine. | 1. Mechanically crush Mg turnings in situ with a glass rod. 2. Use chemical activators: a single crystal of I₂, a few drops of 1,2-dibromoethane, or pre-treatment with DIBAL-H. 3. Ensure solvent is passed through an activated alumina column or distilled from Na/benzophenone. 4. Apply gentle heat with a heat gun to a single spot to initiate; remove heat once reflux begins. |
| Dark Brown/Black Solution & Low Yield | 1. Wurtz-type homocoupling to form 2,2'-bipyridine. 2. Reaction temperature is too high, promoting side reactions. | 1. Add the 2-bromopyridine solution slowly to the magnesium suspension to maintain a gentle reflux and avoid high local concentrations. 2. Consider an "entrainment" method by adding ethyl bromide along with the 2-bromopyridine. |
| Grignard Reagent Crashes Out of Solution | 1. Low solubility of 2-pyridylmagnesium bromide in diethyl ether. | 1. Use anhydrous tetrahydrofuran (THF) as the solvent, or as a co-solvent with ether, as it is better at solvating the Grignard reagent.[1] |
Problem Area 2: The Nucleophilic Addition Reaction
The success of this step hinges on the purity of the electrophile and the precise control of reaction conditions.
Caption: Troubleshooting Decision Tree for Low Product Yield.
| By-product | Identification | Cause | Prevention Strategy |
| 2,2,3,3,3-Pentafluoropropan-1-ol | GC-MS or ¹H NMR (characteristic CH₂OH signal). | Reduction of the aldehyde by the Grignard reagent (acting as a hydride donor). More common with bulky Grignard reagents or at higher temperatures. | 1. Maintain a low reaction temperature during the addition (-78 °C is ideal). 2. Ensure rapid and efficient stirring to prevent localized heating. 3. Consider using the corresponding 2-pyridyl lithium reagent, which is less prone to reduction pathways. |
| 2,2'-Bipyridine | Typically a solid, less soluble in non-polar solvents. Can be identified by NMR and MS. | Homocoupling of the Grignard reagent, often catalyzed by trace transition metals or oxygen. | 1. Ensure all reagents and solvents are free from metal contaminants. 2. Maintain a strict inert atmosphere throughout the process. 3. Add the 2-bromopyridine slowly during Grignard formation. |
Validated Experimental Protocol
This protocol describes the synthesis via the Grignard pathway, which is often preferred for its operational simplicity over organolithium methods.
Overall Synthetic Workflow
Caption: Experimental Workflow for the Synthesis.
Reagents and Quantities
| Reagent | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Magnesium Turnings | 1.2 | 291 mg | Activate before use. |
| 2-Bromopyridine | 1.0 | 1.58 g (1.1 mL) | Ensure it is anhydrous. |
| Anhydrous THF | - | ~50 mL | Distill from Na/benzophenone. |
| Iodine | catalytic | 1 crystal | For activation. |
| Pentafluoropropionaldehyde | 1.1 | 1.63 g | Must be anhydrous. |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
To an oven-dried 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel (all under a positive pressure of Argon), add magnesium turnings (1.2 eq) and a single crystal of iodine.
-
Briefly heat the flask with a heat gun until violet iodine vapors are observed. Allow to cool.
-
Add 10 mL of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq) in 20 mL of anhydrous THF.
-
Add ~1-2 mL of the 2-bromopyridine solution to the magnesium. The reaction should initiate, indicated by the fading of the iodine color, gentle bubbling, and an exotherm. If it does not start, gently warm the flask.
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark brown solution at room temperature for 1 hour to ensure complete formation.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous pentafluoropropionaldehyde (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring for at least 2 hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the title compound as a pale yellow oil.
-
References
-
Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem., 89, 7148-7155. [Online] Available at: [Link]
-
Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(8), 935-944. [Online] Available at: [Link]
-
PubChem. Pentafluoropropionaldehyde Compound Summary. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Chemsrc. 2,2,3,3,3-Pentafluoro-1,1-propanediol Product Page. [Online] Available at: [Link]
Sources
Technical Support Center: Synthesis of Fluorinated Pyridine Derivatives
Welcome to the technical support center for the synthesis of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these vital chemical motifs. Fluorinated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, and their synthesis, while powerful, can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common hurdles and optimize your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers synthesizing fluorinated pyridines.
Q1: Why is the position of the fluorine atom on the pyridine ring so critical for its reactivity in Nucleophilic Aromatic Substitution (SNAr)?
A: The reactivity of a fluoropyridine in SNAr reactions is dictated by the ability of the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. The electron-withdrawing nitrogen atom in the ring facilitates this stabilization.[4] When fluorine is at the 2- or 4-position (ortho or para to the nitrogen), the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, significantly lowering the activation energy of the reaction.[4] Conversely, if fluorine is at the 3-position (meta), this resonance stabilization is not possible, resulting in a much slower and less favorable reaction.[4]
Q2: Fluorine is typically a poor leaving group in SN2 reactions. Why is it an excellent leaving group in SNAr on pyridine rings?
A: In SNAr reactions, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.[4] Fluorine's high electronegativity creates a strong dipole in the carbon-fluorine bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[4] This strong inductive electron withdrawal activates the pyridine ring, accelerating the formation of the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a comparatively fast step. Consequently, the leaving group ability in SNAr is often the reverse of that in SN2 reactions, with the order being F > Cl > Br > I.[4]
Q3: What are the most common methods for introducing a fluorine atom onto a pyridine ring?
A: Several methods are commonly employed, each with its own advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr): This involves reacting a pyridine substituted with a good leaving group (like chlorine or bromine) with a fluoride source.
-
Balz-Schiemann Reaction: This classic method transforms a primary aromatic amine (aminopyridine) into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[5] While effective, it can involve harsh conditions and potentially explosive intermediates.[5][6][7]
-
Direct C-H Fluorination: Modern methods allow for the direct replacement of a C-H bond with a C-F bond, often using transition metal catalysts or specialized fluorinating agents like AgF₂.[8][9][10] These reactions can offer high regioselectivity, particularly at the position adjacent to the nitrogen.[8][9]
-
From Pyridine N-Oxides: Pyridine N-oxides can be activated and subsequently reacted with a fluoride source to yield 2-fluoropyridines.[11]
Q4: I'm struggling with purifying my fluorinated pyridine derivative. What are some common issues and solutions?
A: Purification of pyridine derivatives by chromatography can be challenging due to their basic nature, which can lead to peak tailing on silica gel columns.[12] This is caused by strong interactions between the basic nitrogen of the pyridine and acidic silanol groups on the silica surface.[12] To mitigate this, you can:
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can block the active silanol sites.[12]
-
Adjust the mobile phase pH: Using a buffer to lower the mobile phase pH can protonate the silanol groups, reducing their interaction with the pyridine.[12]
-
Use a different stationary phase: Switching to a more inert stationary phase, such as alumina or a polymer-based column, can improve separation.[12]
Part 2: Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for common synthetic challenges in a question-and-answer format.
Scenario 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting to synthesize a 2-alkoxypyridine from 2-fluoropyridine and an alcohol, but my yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low SNAr yield.
Detailed Troubleshooting Steps:
-
Ineffective Nucleophile Generation:
-
Problem: Alcohols are weak nucleophiles. For them to effectively displace the fluoride, they must be deprotonated to the more nucleophilic alkoxide.[4] Your chosen base may be too weak to achieve this sufficiently.
-
Solution: Ensure you are using a base strong enough to deprotonate the alcohol. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃). The choice of base should be matched with the pKa of the alcohol.
-
-
Suboptimal Reaction Conditions:
-
Problem: SNAr reactions on fluoropyridines often require elevated temperatures to proceed at a reasonable rate.[4] Your reaction temperature may be too low. The solvent also plays a critical role.
-
Solution:
-
Temperature: Gradually increase the reaction temperature, for example, in 20 °C increments, while monitoring the reaction progress by TLC or LC-MS. Many SNAr reactions require temperatures in the range of 80-150 °C.[4] Consider using microwave irradiation to safely reach higher temperatures and shorten reaction times.[13]
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate without overly solvating and deactivating the nucleophile.[4]
-
-
-
Presence of Water or Competing Nucleophiles:
-
Problem: Traces of water in your reaction can lead to the formation of hydroxypyridine byproducts.[4] Additionally, some solvents can decompose at high temperatures to generate nucleophilic species. For example, DMF can decompose to form dimethylamine, which can compete with your desired nucleophile.[4]
-
Solution:
-
Data Summary: Recommended Solvents and Bases for SNAr
| Solvent | Dielectric Constant | Boiling Point (°C) | Common Bases | Notes |
| DMSO | 47.2 | 189 | K₂CO₃, Cs₂CO₃, t-BuOK | Excellent for dissolving salts, thermally stable.[4] |
| DMF | 36.7 | 153 | K₂CO₃, NaH | Can decompose at high temperatures.[4] |
| Acetonitrile | 37.5 | 82 | K₂CO₃, DBU | Lower boiling point, suitable for milder conditions. |
| THF | 7.5 | 66 | NaH, LiHMDS | Less polar, often used with strong, highly soluble bases. |
Scenario 2: Low Yield and/or Byproducts in a Balz-Schiemann Reaction
Q: I am performing a Balz-Schiemann reaction to synthesize a 3-fluoropyridine from 3-aminopyridine, but the yield is poor and I observe significant tar formation. What is going wrong?
A: The Balz-Schiemann reaction, while powerful, is sensitive to conditions and can be prone to side reactions, especially with unstable diazonium salts like those derived from pyridines.[14]
Diagnostic Workflow:
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
Welcome to the technical support center for the purification of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during experimental work with this compound. The information presented here is grounded in established scientific principles and aims to empower you with the knowledge to troubleshoot and optimize your purification protocols effectively.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery of pyridine-containing compounds from silica gel chromatography is a frequent challenge. The primary cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface, leading to strong adsorption and irreversible binding of the product to the stationary phase.[1][2] The fluorinated alcohol moiety can also contribute to this issue.
Troubleshooting Protocol:
-
Deactivate the Silica Gel:
-
Rationale: To minimize the interaction with acidic silanol groups, it's crucial to neutralize them.
-
Procedure: Prepare a slurry of your silica gel in the chosen eluent system. Add a small percentage of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to the slurry.[1] This will "cap" the active sites on the silica.
-
Pro-Tip: Always use freshly distilled TEA to avoid impurities that can interfere with your purification.
-
-
Optimize Your Solvent System:
-
Rationale: A well-chosen mobile phase is critical for efficient elution.
-
Procedure: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution is often more effective than an isocratic one for separating the product from impurities.
-
Example: A gradient of 10% to 50% ethyl acetate in hexanes is a good starting point.
-
-
Consider Alternative Stationary Phases:
-
Rationale: If silica gel proves too problematic, alternative stationary phases with different surface chemistries can be employed.
-
Options:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly effective for separating polar impurities.[3][4]
-
-
-
Monitor Elution Carefully:
-
Procedure: Use thin-layer chromatography (TLC) to track the separation and identify the fractions containing your product. Visualize the spots under a UV lamp (254 nm) due to the pyridine ring.
-
Issue 2: Co-elution of Impurities During Chromatography
Question: My purified this compound is still contaminated with a closely-eluting impurity. How can I improve the resolution?
Answer:
Achieving baseline separation between your target compound and a structurally similar impurity requires fine-tuning of the chromatographic conditions.
Optimization Workflow:
-
Solvent System Modification:
-
Rationale: Altering the mobile phase composition can change the relative affinities of the compounds for the stationary phase.
-
Procedure:
-
Change Solvent Ratios: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity (e.g., methanol or isopropanol to a hexane/ethyl acetate system) can sometimes dramatically improve separation.
-
-
-
Employ a Different Stationary Phase:
-
Rationale: Different stationary phases offer different separation mechanisms.[1]
-
Recommendation: If you are using silica, consider switching to a stationary phase with different selectivity, such as a cyano- or diol-bonded silica.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: For very challenging separations, HPLC offers significantly higher resolution than standard column chromatography.
-
Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA), is a common choice for pyridine-containing compounds.[2][3][4]
-
Chromatography Troubleshooting Flowchart:
Issue 3: Difficulty with Recrystallization
Question: I am unable to get my this compound to crystallize effectively. It either oils out or remains in solution.
Answer:
The unique properties of highly fluorinated compounds can make crystallization challenging.[5] They often exhibit both hydrophobic and lipophobic characteristics, leading to unusual solubility behavior.[5]
Recrystallization Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Rationale: Finding the ideal solvent or solvent pair is the most critical step in recrystallization.[6][7]
-
Procedure:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, try a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).
-
-
-
Binary Solvent System Technique:
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
-
-
Inducing Crystallization:
-
Rationale: Sometimes, a supersaturated solution needs a nucleation point to begin crystallization.
-
Techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
-
Recommended Solvents to Screen:
| Solvent Class | Examples | Suitability |
| Non-Polar | Hexanes, Heptane, Toluene | Likely to be a "poor" solvent |
| Moderately Polar | Dichloromethane, Diethyl Ether, Ethyl Acetate | Good starting points for single or binary systems |
| Polar Aprotic | Acetone, Acetonitrile | May be too good of a solvent |
| Polar Protic | Methanol, Ethanol, Isopropanol | May be too good of a solvent |
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific data for this exact compound is limited, we can infer properties based on its constituent parts. The related compound, 2,2,3,3,3-Pentafluoro-1-propanol, is a liquid with a boiling point of approximately 80 °C and a density of 1.505 g/mL at 25 °C. The introduction of the pyridine ring will significantly increase the molecular weight and boiling point. The melting point of this compound has been reported to be in the range of 80-82 °C.[8]
Q2: Can I use distillation to purify this compound?
Distillation may be a viable option, but it depends on the thermal stability of the compound and the boiling points of the impurities. Fluorination generally lowers the boiling point compared to non-fluorinated analogues.[9] Given the reported melting point, vacuum distillation would be necessary to avoid decomposition at higher temperatures.[9] This method is most effective for separating components with significantly different boiling points (a difference of at least 70 °C is ideal for simple distillation).[9]
Q3: Are there any specific safety precautions I should take when handling this compound?
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): This will confirm the structure and identify any proton- or fluorine-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the sample by quantifying the area of the product peak relative to any impurity peaks.[3][4]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Purification Workflow Overview:
Caption: A decision-making workflow for the purification of this compound.
III. References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Agilent Technologies, Inc. (2011). Separation of pyridine and other amines. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds.
-
Cheméo. (n.d.). Chemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9). Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization.
-
Amadis Chemical. (n.d.). This compound,17556-46-6.
-
Manchester Organics. (n.d.). 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-ol.
-
BenchChem. (2025). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Clark, J. H. (1999). Aromatic Fluorination. Routledge.
-
Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol 97%.
-
Pavlath, A. E. (1961). U.S. Patent No. 2,993,937. Washington, DC: U.S. Patent and Trademark Office.
-
Guidechem. (n.d.). 2,2,3,3,3-pentafluoro-1-pyridin-4-yl-ethanol.
-
Unknown. (2003). KR Patent No. 20030041966A.
-
ChemBK. (n.d.). 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. Retrieved from [Link]
-
ChemicalBook. (n.d.). 2,2,3,3,3-PENTAFLUORO-1-PHENYL-1-PYRIDIN-2-YL-PROPANOL.
-
PubChem. (n.d.). 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol.
-
Enamine. (n.d.). PyFluor.
-
Unknown. (n.d.). Purification of Fluorine by Distillation.
-
MedchemExpress.com. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol | Biochemical Reagent.
-
PubChem. (n.d.). 2,2,3,3,3-Pentafluoro-1-phenylselanylpropan-1-ol.
-
The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
-
Fluorine notes. (n.d.). Preparation of the high purity perfluorodecalin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. chembk.com [chembk.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Fluorinated Alcohols
Welcome to the technical support center for fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties and potential stability issues encountered when working with these powerful solvents and reagents. Here, you will find field-proven insights and troubleshooting protocols to ensure the success and integrity of your experiments.
Introduction: The Duality of Fluorinated Alcohols
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are indispensable tools in modern chemistry. Their unique properties—strong hydrogen bond donating ability, high polarity, and low nucleophilicity—make them exceptional solvents for challenging reactions, including peptide synthesis and the activation of electrophiles.[1][2][3] However, these same properties can also lead to unexpected stability issues and side reactions if not properly managed. This guide will help you anticipate and address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated alcohols so much more acidic than their non-fluorinated analogs?
A1: The high acidity of fluorinated alcohols is due to the strong electron-withdrawing inductive effect of the fluorine atoms.[4] This effect stabilizes the resulting alkoxide conjugate base by delocalizing the negative charge, making the alcohol more likely to donate a proton.[4] For example, 2,2,2-trifluoroethanol (pKa ≈ 12) is significantly more acidic than ethanol (pKa ≈ 16).[4]
Q2: I've observed unexpected side products in my reaction when using a fluorinated alcohol as a solvent. What could be the cause?
A2: While fluorinated alcohols are considered to have low nucleophilicity, their heightened acidity can lead to several side reactions.[1] If your reaction mixture contains even a mild base, the fluorinated alcohol can be deprotonated to form a nucleophilic alkoxide. This alkoxide can then participate in undesired nucleophilic substitution or addition reactions with your substrate or reagents. Additionally, the high ionizing power of solvents like HFIP can promote the formation of cationic intermediates, which may undergo rearrangements or other unintended reaction pathways.[1][5]
Q3: Can I use strong bases with fluorinated alcohols?
A3: Extreme caution should be exercised when using strong bases with fluorinated alcohols. The use of strong bases can lead to rapid decomposition of the alcohol through HF elimination, particularly in fluorotelomer alcohols.[6] This decomposition is facilitated by the formation of an intramolecular hydrogen bond and can result in the formation of unstable alkenes that oligomerize into a complex mixture of products.[6] It is often preferable to use a non-nucleophilic organic base or to choose reaction conditions that do not require a strong base.
Q4: How should I properly store and handle fluorinated alcohols to maintain their stability?
A4: Fluorinated alcohols should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as strong acids, strong bases, and alkali metals.[7][8][9][10] Due to their volatility, proper ventilation, such as working in a fume hood, is crucial to avoid inhalation of vapors.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][11]
Q5: Are there any material compatibility issues I should be aware of when using fluorinated alcohols?
A5: While specific compatibility data can vary, it is important to consider the aggressive nature of some fluorinated compounds. For general laboratory use, glass and stainless steel containers are typically suitable for storing fluorinated alcohols.[10] However, it's always best to consult a chemical compatibility chart for the specific plastics and elastomers used in your experimental setup, as some may degrade upon prolonged exposure.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield - Suspected Solvent Decomposition
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark brown or black. | Base-induced decomposition of the fluorinated alcohol.[6] | 1. Re-evaluate Base Choice: If possible, switch to a weaker, non-nucleophilic base (e.g., a hindered amine).2. Solvent Selection: Consider using a solvent where the base or the alcohol has low solubility to kinetically hinder decomposition.[6]3. Temperature Control: Run the reaction at the lowest possible temperature to minimize decomposition rates. |
| Formation of a complex mixture of unidentifiable products. | Oligomerization of unstable alkenes formed from HF elimination.[6] | 1. Proton NMR Analysis: Look for the disappearance of the alcohol's characteristic proton signals and the appearance of new, complex signals, potentially including vinyl proton signals in the early stages of decomposition.[6]2. Alternative Synthetic Route: If decomposition is unavoidable, a different synthetic strategy that does not rely on basic conditions in a fluorinated alcohol may be necessary. |
Issue 2: Unexpected Ether Formation as a Side Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Mass spectrometry or NMR analysis reveals the presence of a product with a mass corresponding to the addition of the deprotonated fluorinated alcohol to the substrate or an intermediate. | Nucleophilic attack by the fluorinated alkoxide. | 1. pH Control: If the reaction allows, maintain a neutral or slightly acidic pH to minimize the concentration of the alkoxide.2. Use of Additives: In some cases, the addition of a Lewis acid can activate the substrate towards the desired nucleophile, outcompeting the fluorinated alcohol.3. Solvent Choice: While TFE is less nucleophilic than ethanol, HFIP is even less nucleophilic.[1] If using TFE, consider switching to HFIP. |
Data and Protocols
Table 1: Key Properties of Common Fluorinated Alcohols
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| pKa | ~12.4[1] | ~9.3[1] |
| Boiling Point | 74-80 °C[1][12] | 58-59 °C[1][13] |
| Hydrogen Bond Donor (α1) | 1.36[1] | 1.86[1] |
| Solvent Nucleophilicity (N) | -3.25[1] | -5.17[1] |
Protocol 1: Inert Atmosphere Handling for Sensitive Reactions
When working with highly reactive reagents or intermediates that are sensitive to moisture or air, and where the stability of the fluorinated alcohol is critical, employing inert atmosphere techniques is essential.
Materials:
-
Schlenk line or glovebox
-
Dry, oxygen-free nitrogen or argon gas
-
Anhydrous fluorinated alcohol (purchased or freshly distilled)
-
Dry glassware (oven-dried at >120°C for several hours and cooled under inert gas)
-
Septa, needles, and syringes
Procedure:
-
Glassware Preparation: Assemble the reaction glassware while hot and immediately place it under a positive pressure of inert gas from the Schlenk line.
-
Solvent Transfer: Transfer the anhydrous fluorinated alcohol to the reaction vessel via a cannula or a dry syringe.
-
Reagent Addition: Add reagents sequentially under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. If sampling is required, use a dry, nitrogen-purged syringe.
Diagram 1: Troubleshooting Workflow for Unexpected Side Products
Caption: A logical workflow for diagnosing and resolving common side reactions when using fluorinated alcohols.
Environmental and Safety Considerations
Fluorinated alcohols, while versatile, require responsible handling and disposal. Some fluorinated compounds can be persistent in the environment.[14] For instance, fluorotelomer alcohols can degrade in the atmosphere or through biological processes to form persistent perfluorinated carboxylic acids (PFCAs).[15][16][17]
Safety Precautions:
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat.[7][11]
-
Storage: Store in tightly sealed containers away from heat and incompatible substances.[7][8][9][10]
-
Disposal: Dispose of waste according to local environmental and safety regulations. Do not pour down the drain.[7]
References
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.).
-
1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). PubChem. Retrieved from [Link]
- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). Arkat USA.
- Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). Fisher Scientific.
-
Biodegradation of fluorinated alkyl substances. (n.d.). PubMed. Retrieved from [Link]
- [Chemical Knowledge]:Specification for storage and transportation of trifluoroethanol. (n.d.).
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
-
Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Base-Induced Instability of Fluorotelomer Alcohols. (n.d.). PMC - NIH. Retrieved from [Link]
- material safety data sheet sds/msds - 2,2,2-Trifluoroethanol. (n.d.). CDH Fine Chemical.
-
Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. (n.d.). PubMed. Retrieved from [Link]
- Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (n.d.). Innovasol.
-
Hexafluoro-2-propanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. (n.d.). ACS Organic & Inorganic Au. Retrieved from [Link]
-
Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown. (n.d.). PubMed. Retrieved from [Link]
- STD_ FLUOROALCOHOL_N1 _G. (2019, September 26). Daikin Chemicals.
-
Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. (2021, February 10). PMC. Retrieved from [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). ACS Electrochemistry. Retrieved from [Link]
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022, February 4). PubMed. Retrieved from [Link]
- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
-
Acidity and Basicity of Alcohols. (2014, October 17). Master Organic Chemistry. Retrieved from [Link]
- Alcohol to Fluoride - Common Conditions. (n.d.).
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent.
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrogen Bonding: Regulator for Nucleophilic Fluorination. (n.d.). PMC - NIH. Retrieved from [Link]
-
Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues. (n.d.). PubMed. Retrieved from [Link]
- Strategies Towards Challenging Fluorination Reactions. (n.d.). C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
-
Materials Chemical Compatibility Guide. (n.d.). Haucon.fi. Retrieved from [Link]
-
Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020, September 4). YouTube. Retrieved from [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. (n.d.). ACS Organic & Inorganic Au. Retrieved from [Link]
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025, July 3). Hairi.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,2,2-Trifluoroethanol(75-89-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Specification for storage and transportation of trifluoroethanol-Chemwin [en.888chem.com]
- 11. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innovasol.org [innovasol.org]
Technical Support Center: Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and efficient reaction.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the nucleophilic addition of a pentafluoroethyl carbanion equivalent to 2-pyridinecarboxaldehyde. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. The electron-deficient nature of the pyridine ring and the reactivity of the organometallic reagent create a landscape where careful control of reaction parameters is paramount. This guide will provide in-depth, experience-based solutions to the challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable protocols for their resolution.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a frequent issue and can stem from several factors, primarily related to the stability and reactivity of the pentafluoroethyl lithium reagent and competing side reactions of the starting aldehyde.
Potential Causes & Solutions:
-
Degradation of Pentafluoroethyl Lithium: Perfluoroalkyl lithium reagents can be thermally unstable. It is crucial to generate and use the reagent at low temperatures (typically -78 °C).
-
Troubleshooting Protocol:
-
Ensure your reaction vessel is meticulously dried and purged with an inert atmosphere (Argon or Nitrogen).
-
Maintain a constant low temperature throughout the generation and addition of the pentafluoroethyl lithium. Use a cryostat or a well-maintained dry ice/acetone bath.
-
Add the 2-pyridinecarboxaldehyde solution slowly to the freshly prepared pentafluoroethyl lithium to avoid localized warming.
-
-
-
Side Reactions of 2-Pyridinecarboxaldehyde: Under the basic conditions of the reaction, 2-pyridinecarboxaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction.[1][2] This disproportionation reaction produces 2-pyridinemethanol and 2-picolinic acid.[3]
-
Troubleshooting Protocol:
-
Maintain a strict 1:1 stoichiometry between the pentafluoroethyl lithium and the aldehyde. An excess of the organolithium reagent is generally not beneficial and can promote side reactions.
-
Keep the reaction time as short as possible. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
-
Attack on the Pyridine Ring: Organolithium reagents can act as nucleophiles and attack the electron-deficient pyridine ring, typically at the 2- and 4-positions.[4][5] This leads to the formation of undesired byproducts.
-
Troubleshooting Protocol:
-
Employ a chelating Lewis acid to coordinate with the pyridine nitrogen and the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and can direct the nucleophilic attack to the desired position.[6][7][8]
-
Consider using a less nucleophilic pentafluoroethylating reagent, such as a Ruppert-Prakash type reagent (e.g., TMSCF₂CF₃), which often requires activation with a fluoride source and can offer milder reaction conditions.[9]
-
-
Below is a workflow to diagnose and address low yield issues:
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. labshake.com [labshake.com]
- 4. rsc.org [rsc.org]
- 5. chem.gla.ac.uk [chem.gla.ac.uk]
- 6. The role of fluoroalcohols as counter anions for ion-pairing reversed-phase liquid chromatography/high-resolution electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and frequently asked questions (FAQs) to navigate the complexities of these critical reactions. The introduction of fluorine into the pyridine scaffold can significantly enhance molecular properties such as metabolic stability, bioavailability, and binding affinity, making these compounds highly valuable in medicinal chemistry.[1][2][3][4] However, the unique reactivity of fluorinated systems often presents challenges in synthesis. This resource aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Section 1: Troubleshooting Guide for Common Synthetic Methods
This section addresses prevalent issues encountered during the synthesis of fluorinated pyridines, categorized by the reaction type. Each problem is presented in a question-and-answer format, offering explanations and actionable solutions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone for synthesizing fluorinated pyridines, often by displacing a leaving group with a nucleophile. The pyridine ring's electron-deficient nature facilitates this reaction, particularly at the 2- and 4-positions.[5][6]
Q1: My SNAr reaction on a fluoropyridine with an alcohol or amine nucleophile is resulting in low or no yield. What are the likely causes and how can I fix it?
A1: Low yields in SNAr reactions on fluoropyridines can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
-
Insufficient Ring Activation: The pyridine nitrogen withdraws electron density, activating the ring for nucleophilic attack.[5] However, if the fluorine is at the 3-position, the reaction is significantly slower. Additional electron-withdrawing groups on the ring can enhance reactivity.[5][6]
-
Weak Nucleophile: Alcohols and amines require deprotonation to become potent nucleophiles. Ensure the base used is strong enough to generate the corresponding alkoxide or amide. For instance, sodium hydride (NaH) is effective for deprotonating alcohols.[5]
-
Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cationic counter-ion of the nucleophile but not the nucleophile itself, thus preserving its reactivity.[5] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.
-
Low Reaction Temperature: Many SNAr reactions on fluoropyridines necessitate elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[5] Consider a gradual increase in temperature or the use of microwave irradiation to accelerate the reaction.[5]
-
Moisture Contamination: Anhydrous conditions are critical, especially when using strong bases like NaH, as water can quench the base and introduce hydroxide, leading to unwanted hydroxypyridine byproducts.[5]
Experimental Protocol: SNAr with an Alcohol Nucleophile
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF.
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the fluoropyridine derivative (1.0 equivalent).
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer, and purify as needed.[5]
Q2: Why is fluorine, typically a poor leaving group in SN2 reactions, effective in SNAr on pyridine rings?
A2: This is a crucial concept in SNAr chemistry. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[5][7] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[5] This inductive electron withdrawal stabilizes the Meisenheimer complex. The subsequent loss of the fluoride ion to restore aromaticity is a faster step. Consequently, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[5][6]
Direct C-H Fluorination
Direct C-H fluorination is an atom-economical approach to introduce fluorine. Reagents like Selectfluor® and silver(II) fluoride (AgF₂) are commonly employed.[8][9][10]
Q3: My direct C-H fluorination of a pyridine derivative using Selectfluor® is giving poor regioselectivity. How can I control where the fluorine adds?
A3: Regioselectivity with electrophilic fluorinating agents like Selectfluor® is highly dependent on the electronic properties of the pyridine substrate.[8]
-
Substituent Effects: The directing influence of existing substituents on the pyridine ring is paramount. For instance, in 2-aminopyridines and pyridin-2(1H)-ones, the amino or hydroxyl group activates the ring and strongly directs the fluorination, often with high regioselectivity.[11]
-
Reaction Conditions: In some cases, additives can influence the regioselectivity. For example, in the fluorination of imidazo[1,2-a]pyridines with Selectfluor, the addition of DMAP can suppress difluorination and favor the monofluorinated product.[12]
-
Alternative Strategies: When direct fluorination provides poor selectivity, consider a multi-step approach. This could involve installing a directing group, performing the fluorination, and then removing the directing group. Alternatively, methods like palladium-catalyzed fluorination can offer different regiochemical outcomes.[8] A novel approach for C3-fluorination involves the use of Zincke imine intermediates, which undergo regioselective C-F bond formation with electrophilic fluorinating reagents.[13][14][15]
Q4: I am attempting a C-H fluorination with AgF₂, but the reaction is failing or giving very low yields. What should I check?
A4: AgF₂ is a powerful reagent for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines, but it is highly sensitive to moisture.[9][10][16]
-
Moisture Contamination: AgF₂ readily decomposes in the presence of water. It is crucial to use oven-dried glassware and anhydrous acetonitrile with a very low water content (<15 ppm is recommended).[8][16] While a glovebox is not strictly necessary for achieving high yields, minimizing the exposure of AgF₂ to the atmosphere is vital. Weigh the reagent quickly and add it to the reaction vessel promptly.[8][16]
-
Reagent Quality: The quality of the AgF₂ is critical. Over time, it can decompose upon exposure to air and moisture, often indicated by a color change from black to yellow/brown.[16] Use of fresh, high-purity AgF₂ is recommended.
-
Substrate Purity: Ensure your pyridine starting material is dry. Drying it over molecular sieves prior to use can be beneficial.[16]
Section 2: Frequently Asked Questions (FAQs)
Q5: What are the best practices for purifying fluorinated pyridines?
A5: The unique properties of fluorinated compounds can influence their behavior during purification.[17]
-
Column Chromatography: This is a standard method. Both normal-phase and reverse-phase chromatography can be effective. Due to the electronegativity of fluorine, fluorinated compounds can have different retention times compared to their non-fluorinated analogs.
-
Preparative HPLC: For achieving high purity (>98%), preparative HPLC is an excellent choice. Specialized fluorinated HPLC columns can offer enhanced selectivity.[17]
-
Crystallization: If your product is a solid, crystallization is a powerful technique for obtaining highly pure material. Screening for a suitable solvent system is often necessary.
-
Purity Assessment: Use a combination of analytical techniques to confirm purity. ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and assessing purity. LC-MS is also essential for confirming the molecular weight and purity.[17]
Q6: I am considering a Buchwald-Hartwig amination on a fluorinated pyridine. What challenges should I anticipate?
A6: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, the presence of fluorine on the pyridine ring can influence the reaction.
-
Regioselectivity: In di- or poly-halogenated pyridines, the site of amination can be controlled. For example, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig cross-coupling occurs exclusively at the 4-position, leaving the fluoro group intact.[18][19] This is in contrast to traditional SNAr which would likely occur at the 2-position.
-
Reaction Optimization: As with any cross-coupling reaction, optimization of the catalyst, ligand, base, and solvent is crucial.[20][21][22] The choice of ligand is particularly important and often depends on the nature of the amine nucleophile.[22] For challenging substrates, a design of experiments (DoE) approach can be beneficial for efficiently finding the optimal conditions.[20]
-
Microwave Irradiation: Microwave-assisted protocols can significantly shorten reaction times and improve yields in Buchwald-Hartwig aminations of halopyridines.[18][19]
Section 3: Data and Diagrams for Experimental Design
Comparative Table of Fluorination Methods
| Method | Fluorinating Agent | Typical Position | Advantages | Common Issues |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-NH₂) | 2- or 4-position | Well-established, predictable regioselectivity | Requires activated substrate, can require harsh conditions |
| Direct C-H Fluorination | Selectfluor®, AgF₂ | Varies with substrate electronics | Atom-economical, late-stage functionalization | Regioselectivity can be challenging, reagent sensitivity (AgF₂) |
| Balz-Schiemann Reaction | Diazonium salt, HF or BF₄⁻ salts | Varies | Traditional method | Harsh acidic conditions, potentially explosive intermediates |
| Catalytic C-H Fluorination | Various F sources with a catalyst (e.g., Rh(III)) | 3-position (with specific methods) | Milder conditions, novel regioselectivity | Catalyst sensitivity, substrate scope limitations |
| Photoredox Catalysis | Various F sources with a photocatalyst | Varies | Mild conditions, radical pathways | Requires specific equipment, mechanism can be complex |
Visualizing Reaction Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield in SNAr Reactions
Caption: Decision tree for troubleshooting low yield in pyridine SNAr.
Diagram 2: General Mechanism of Electrophilic Fluorination with Selectfluor®
Caption: Mechanism of electrophilic fluorination of pyridine with Selectfluor®.
References
- Ma, Z., Zhang, L., Wen, J., & Huang, Y. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). PMC - NIH.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.
- Gong, H., Wang, J., Peng, Y., Chen, H., Deng, H., Hao, J., & Wana, W. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). PMC - NIH.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). Benchchem.
- Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. (2018). PubMed.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC - NIH.
- Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines. (n.d.). Benchchem.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
- 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). Journal of the American Chemical Society.
- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. (2015). ACS Publications.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (n.d.). MDPI.
- meta-Selective Fluorination of Pyridine Derivatives. (2025). Synfacts.
- Synthesis of Ring‐Fluorinated Pyridines. (n.d.). ResearchGate.
- Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. (2025). American Chemical Society.
- Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. (n.d.). ResearchGate.
- Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. (n.d.). ResearchGate.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate.
- C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024). PMC - NIH.
- Selectfluor: mechanistic insight and applications. (n.d.). PubMed - NIH.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (n.d.). Benchchem.
- Selectfluor. (n.d.). Wikipedia.
- New method for introducing fluorinated components into molecules. (2024). Universität Münster.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. (n.d.). Benchchem.
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (n.d.). Benchchem.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
- Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025). ResearchGate.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). PMC - NIH.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry.
- Selectfluor: Mechanistic Insight and Applications. (2025). ResearchGate.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate.
- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. (n.d.). ResearchGate.
- The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained. (2026). YouTube.
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Technical Support Center: Troubleshooting Guide for Fluorination Reactions
Welcome to the Technical Support Center for Fluorination Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into organic molecules. Fluorination reactions are notoriously sensitive and can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
FAQ 1: Low or No Product Yield
Q: My fluorination reaction is resulting in a low yield or no desired product. What are the primary causes and how can I systematically troubleshoot this?
A: Low or nonexistent yields in fluorination are a common yet solvable issue. The root cause often lies in one of three areas: inactive reagents, suboptimal reaction conditions, or inherent substrate issues. A systematic approach is the most effective way to diagnose the problem.[1]
1. Reagent Inactivity and Handling: Many fluorinating agents are highly sensitive to atmospheric moisture and can degrade if not stored and handled properly.[2][3]
-
Deoxyfluorinating Agents (DAST, Deoxo-Fluor): These reagents are particularly moisture-sensitive. Hydrolysis not only deactivates the reagent but also generates hydrogen fluoride (HF), which can lead to side reactions or degradation of your starting material.[4][5] DAST is also thermally unstable and can decompose, sometimes explosively, at elevated temperatures (>90°C).[6]
-
Troubleshooting Step: Use a fresh bottle or a recently purchased batch of the reagent. If you suspect degradation, a small-scale test reaction on a simple, reliable substrate (e.g., benzyl alcohol) can confirm its activity. Always handle these reagents under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents and glassware.[1]
-
-
Nucleophilic Fluoride Sources (KF, CsF, TBAF): The reactivity of alkali metal fluorides is critically dependent on their anhydrous state.[7] Trace amounts of water can form strong hydrogen bonds with the fluoride anion, significantly reducing its nucleophilicity.[8][9][10] Commercially available tetrabutylammonium fluoride (TBAF) exists as a hydrate and is often not a potent enough fluorinating agent without azeotropic drying.[7][11]
-
Troubleshooting Step: For KF and CsF, dry the salt by heating under a high vacuum before use. For TBAF, consider using commercially available anhydrous solutions or preparing them in situ.[8][12] The use of phase-transfer catalysts or crown ethers can also enhance the solubility and reactivity of metal fluorides.[11][13]
-
-
Electrophilic "F+" Sources (e.g., Selectfluor): While generally stable and easy to handle, their effectiveness can be diminished by impurities or incompatible solvents.[2][14] Selectfluor, for instance, can react violently and exothermically with common solvents like DMF and DMSO.[1][15]
-
Troubleshooting Step: Ensure the reagent is fully dissolved and that the chosen solvent is compatible and anhydrous.[15]
-
2. Suboptimal Reaction Conditions:
-
Temperature: Many fluorination reactions have a narrow optimal temperature range. Deoxyfluorinations may require gentle heating to proceed, but excessive heat can promote elimination side products.[1][16]
-
Troubleshooting Step: Begin by running the reaction at the literature-reported temperature. If no reaction occurs, incrementally increase the temperature while carefully monitoring the reaction profile for byproduct formation.
-
-
Solvent: The solvent must be anhydrous and compatible with the fluorinating agent.[1] Common choices include dichloromethane (DCM), acetonitrile, and toluene.
-
Troubleshooting Step: Ensure your solvent is rigorously dried over a suitable drying agent. Consider the polarity of the solvent, as it can influence reaction rates and selectivity.
-
3. Substrate-Specific Issues:
-
Steric Hindrance: A sterically congested reaction site can impede the approach of the fluorinating agent, requiring more forcing conditions or a larger excess of the reagent.[1]
-
Poor Leaving Group (for Nucleophilic Fluorination): In S\N2-type reactions, the efficiency of the displacement depends on the quality of the leaving group. For deoxyfluorination of alcohols, the hydroxyl group must be effectively activated by the reagent.[1][13]
Below is a workflow to guide your troubleshooting process for low-yield reactions.
FAQ 2: Poor Regio- or Stereoselectivity
Q: My electrophilic fluorination of a substituted arene is giving a mixture of isomers. How can I improve regioselectivity?
A: Achieving high regioselectivity in electrophilic aromatic fluorination is a common challenge governed by a subtle interplay of electronic and steric effects.[17]
-
Electronic Directing Groups: The substituents on the aromatic ring are the primary determinants of regioselectivity. Electron-donating groups (e.g., -OR, -R) are ortho/para-directing, while electron-withdrawing groups (e.g., -NO2, -CF3) are meta-directing.[17][18] If you observe unexpected regioselectivity (e.g., significant meta product with an activating group), it may suggest a competing reaction pathway.
-
Steric Hindrance: Bulky groups on the substrate can block the approach of the fluorinating agent to adjacent (ortho) positions, thereby favoring fluorination at the less hindered para position.[17][18]
-
Choice of Fluorinating Reagent: Highly reactive "F+" sources can sometimes be less selective. Using a milder or bulkier reagent may improve selectivity.[17] For example, N-Fluoro-O-benzenedisulfonimide (NFOBS) is an effective electrophilic fluorinating agent where selectivity can be tuned.[18]
-
Catalysis: The use of transition metal or Lewis acid catalysts can override the substrate's natural directing effects to enforce a specific regioselectivity.[18]
Troubleshooting Steps:
-
Re-evaluate Directing Groups: Confirm the expected electronic influence of your substrate's substituents.
-
Modify Sterics: If possible, consider using a substrate with a less bulky directing group to favor ortho-fluorination.
-
Screen Fluorinating Agents: Compare a highly reactive agent with a milder one (e.g., Selectfluor) to see if selectivity improves.[17]
-
Explore Catalysis: Investigate literature for directed C-H fluorination protocols that use a catalyst to achieve the desired regiochemistry.[19]
FAQ 3: Starting Material Decomposition or Side Product Formation
Q: My deoxyfluorination reaction with DAST is producing significant amounts of elimination byproducts (alkenes). How can this be minimized?
A: The formation of elimination byproducts is a frequent issue in deoxyfluorination, especially with secondary and tertiary alcohols.[16][20] This occurs because the reaction can proceed through an S\N1-like mechanism involving a carbocation intermediate, which can readily undergo elimination. Newer reagents have been developed to address this specific problem.
| Reagent | Typical Side Products | Mitigation Strategy | Reference |
| DAST / Deoxo-Fluor | Alkenes (from elimination), Ethers | Lower reaction temperature; Use less polar solvent; Use newer reagents. | [6][16][20] |
| PhenoFluor™ | Minimal elimination | Developed for high functional group tolerance and reduced elimination. | [16][21] |
| XtalFluor® / PyFluor | Minimal elimination | Crystalline, more stable reagents that often exhibit higher selectivity and less elimination. | [4][5][22][23] |
Key Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Carbocation formation and subsequent elimination are often favored at higher temperatures. Running the reaction at 0°C or even lower can significantly suppress this side reaction.[16]
-
Choose a Milder Reagent: Reagents like PyFluor and XtalFluor are specifically designed to be more selective and produce fewer elimination byproducts compared to DAST or Deoxo-Fluor.[4][22] PhenoFluor has also shown excellent functional group tolerance and reduced side reactions.[16]
-
Use Additives: The addition of a fluoride source like potassium fluoride (KF) can sometimes reduce elimination byproducts.[16]
-
Solvent Choice: Using a less polar solvent can sometimes disfavor the formation of a carbocation intermediate, thereby reducing the likelihood of elimination.
Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Fluorination Reaction
This protocol outlines the essential steps for ensuring that a moisture-sensitive fluorination reaction is performed under strictly anhydrous conditions.
Materials:
-
Round-bottom flask and condenser, oven-dried at >120°C for at least 4 hours or flame-dried under vacuum.
-
Rubber septa, needles, and syringes, oven-dried.
-
Inert gas supply (Argon or Nitrogen) with a bubbler.
-
Anhydrous solvent (distilled from a suitable drying agent, e.g., CaH2 for DCM).
-
Fluorinating agent.
-
Substrate.
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried glassware (flask, condenser) while flushing with a stream of inert gas. Insert septa and allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Addition:
-
Solids (e.g., Selectfluor, KF): If the reagent is a stable solid, it can be added to the flask before drying. Otherwise, add it under a positive flow of inert gas.
-
Liquids (e.g., DAST): Add liquid reagents carefully via a dry syringe through the septum.
-
-
Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., -78°C with a dry ice/acetone bath, or 0°C with an ice/water bath) before adding the substrate.
-
Substrate Addition: Dissolve the substrate in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture via a syringe.
-
Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor progress by TLC or LC-MS by withdrawing small aliquots with a syringe.
References
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Improving regioselectivity in fluorination with N-Fluoro-O-benzenedisulfonimide. (2025). Benchchem.
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
-
Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
-
Sun, H., & DiMagno, S. G. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. The Journal of Organic Chemistry. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry. [Link]
-
Selectfluor. (n.d.). In Wikipedia. Retrieved January 13, 2026. [Link]
-
Clark, J. H., et al. (1998). In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Vincent, S. P., et al. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
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Deoxyfluorination: A Detailed Overview of Recent Developments. (2024). Sannova. [Link]
-
K. F. (2014). Electrochemical Flash Fluorination and Radiofluorination. Angewandte Chemie. [Link]
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How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Medium. [Link]
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CHEMISTRY IN DROPLETS: FLUORINATION. (n.d.). Cromlab-instruments.es. [Link]
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Shen, X., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie. [Link]
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Vincent, S. P., et al. (2004). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). WordPress. [Link]
-
Kaur, J., & Van der Westhuizen, J. H. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. ChemistryOpen. [Link]
-
Optimization for the site-selective C-H fluorination. (2023). ResearchGate. [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Selectfluor: Mechanistic Insight and Applications. (2025). ResearchGate. [Link]
-
Sulfur-Based Fluorinating Agents. (2026). WordPress. [Link]
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Bernard, C., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. [Link]
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Nucleophilic Fluorination by F-. (n.d.). WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Strategies Towards Challenging Fluorination Reactions. (n.d.). C-H and C-X Bond Functionalization: Transition Metal Mediation - Books. [Link]
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Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
DiMagno, S. G. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. (2025). ResearchGate. [Link]
-
Alcohol to Fluoride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Brittain, W. D. (2020). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU - West Virginia University. [Link]
-
Unbalanced Ion Pairs-Catalyzed Nucleophilic Fluorination Using Potassium Fluoride. (n.d.). NSF Public Access Repository. [Link]
-
Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. [Link]
-
Lu, G., & Gembicky, M. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications. [Link]
-
Nucleophilic Fluorination Reactions Starting from Aqueous Fluoride Ion Solutions. (2025). ResearchGate. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. [Link]
-
Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. [Link]
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- 4. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 12. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Selectfluor: mechanistic insight and applications. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
- 20. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 21. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 23. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol. It addresses common challenges, offers detailed troubleshooting, and presents validated protocols to ensure a successful and efficient synthesis.
Overview of the Synthesis
The synthesis of this compound is most effectively achieved via a Grignard reaction. This well-established organometallic transformation involves the nucleophilic addition of a pyridyl Grignard reagent to a fluorinated aldehyde. The core strategy involves two primary stages:
-
Formation of the Grignard Reagent: 2-Pyridylmagnesium bromide is prepared from 2-bromopyridine and magnesium metal in an anhydrous ether solvent.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is reacted with pentafluoropropionaldehyde (typically used as its more stable hydrate form) at low temperature.
The presence of the electron-rich pentafluoroethyl group and the nitrogen-containing pyridine ring makes this molecule a valuable building block in medicinal chemistry and materials science. However, the specific combination of these functionalities presents unique challenges, particularly during scale-up.
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why are strictly anhydrous conditions essential for this synthesis? A: Grignard reagents, such as 2-pyridylmagnesium bromide, are highly potent nucleophiles and strong bases. They react rapidly and violently with protic sources, especially water, which quenches the reagent and halts the desired reaction.[1][2] All glassware must be oven- or flame-dried, and solvents must be rigorously dried before use.
Q2: My Grignard reaction is not initiating. What are the common causes and solutions? A: Failure to initiate is a frequent issue.
-
Magnesium Passivation: A layer of magnesium oxide on the turnings can prevent the reaction. Gently crush the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.
-
Insufficient Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2]
-
Wet Reagents: Ensure all reagents and solvents are completely anhydrous.
-
Low Temperature: Gentle warming with a heat gun may be required to start the reaction, but be prepared to cool it immediately once the exothermic reaction begins.
Q3: What is the primary byproduct I should expect, and how can I minimize it? A: The most common byproduct is 2,2'-bipyridine, formed via a Wurtz-type coupling reaction between the Grignard reagent and unreacted 2-bromopyridine.[1] To minimize this, ensure slow, dropwise addition of the 2-bromopyridine to the magnesium suspension. This maintains a low concentration of the bromide, favoring Grignard formation over coupling.
Q4: Can I use pentafluoropropionaldehyde hydrate directly? A: Yes, the hydrate (2,2,3,3,3-Pentafluoro-1,1-propanediol) is the most common and stable commercially available precursor.[3][4][5] In the reaction, it exists in equilibrium with the reactive aldehyde form. While using the hydrate is standard practice, be aware that the water molecule released can consume an equivalent of the Grignard reagent. Therefore, using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) is recommended.
Q5: How should I purify the final product? The basic pyridine moiety causes issues on silica gel. A: The basic nitrogen atom can cause significant tailing or even irreversible binding on standard silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to the chromatography eluent (typically 0.5-1% v/v). This deactivates the acidic silanol groups on the silica surface, allowing for clean elution of the product.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Low or No Product Formation | 1. Failed Grignard formation. 2. Wet reagents/solvents. 3. Impure starting materials. | 1. Confirm Grignard Formation: Before adding the aldehyde, take a small aliquot of the Grignard solution, quench it with I₂, and check for the disappearance of the iodine color. 2. Ensure Anhydrous Conditions: Re-dry all solvents and glassware. Use a fresh bottle of anhydrous solvent. 3. Verify Starting Material Quality: Check the purity of 2-bromopyridine and the aldehyde hydrate by NMR or GC-MS. |
| High Yield of 2,2'-Bipyridine Byproduct | 1. Reaction temperature too high during Grignard formation. 2. Addition rate of 2-bromopyridine was too fast. | 1. Maintain Low Temperature: Use an ice bath to control the initial exotherm of the Grignard formation. 2. Slow Addition: Add the 2-bromopyridine solution via a syringe pump over an extended period (e.g., 30-60 minutes for a lab-scale reaction) to maintain a low concentration. |
| Formation of a Thick, Unstirrable Slurry during Workup | 1. Precipitation of magnesium salts (e.g., Mg(OH)₂). | 1. Use Buffered Quench: Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of pure water. This helps keep magnesium salts soluble. 2. Filter: If a precipitate still forms, filter the mixture through a pad of Celite before proceeding with the extraction. |
| Product is an Intractable Brown Oil | 1. Decomposition of reagents or product. 2. High reaction temperatures. | 1. Strict Temperature Control: Ensure the reaction with the aldehyde is maintained at 0°C or below. Do not allow the reaction to warm up prematurely. 2. Degas Solvents: Using solvents that have been degassed with argon or nitrogen can help prevent oxidative side reactions. |
digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];A[label="Low Yield?", fillcolor="#FBBC05"]; B[label="Check for Byproducts", fillcolor="#F1F3F4"]; C [label="High 2,2'-Bipyridine?", fillcolor="#EA4335"]; D [label="High Unreacted\nStarting Material?", fillcolor="#EA4335"]; E [label="Slow down 2-BrPy addition.\nControl temperature.", fillcolor="#34A853"]; F [label="Failed Grignard formation.\nCheck anhydrous conditions.", fillcolor="#34A853"]; G [label="No major byproducts,\njust low conversion?", fillcolor="#EA4335"]; H [label="Increase reaction time.\nCheck reagent stoichiometry.", fillcolor="#34A853"]; A -> B[label="Yes"]; B -> C; B -> D; B -> G; C -> E [label="Yes"]; D -> F [label="Yes"]; G -> H [label="Yes"];
}
Caption: A decision tree for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4][6]
Protocol 1: Preparation of 2-Pyridylmagnesium Bromide
-
Glassware Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Loading: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Solvent Addition: Add enough anhydrous tetrahydrofuran (THF) to just cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.
-
Reaction: The solution should turn cloudy and begin to gently reflux as the reaction initiates. If it does not start, gently warm the flask with a heat gun. Once initiated, maintain a gentle reflux by controlling the addition rate of the remaining 2-bromopyridine solution from the dropping funnel.
-
Completion: After the addition is complete, continue stirring the gray, cloudy mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Aldehyde Addition: Dissolve pentafluoropropionaldehyde hydrate (0.9 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a yellow or brown oil.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Eluent Modification: Add 1% (v/v) triethylamine to the eluent mixture to prevent product tailing.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
Characterization Guide
Proper characterization is crucial to confirm the identity and purity of the final product. The presence of fluorine provides a unique spectroscopic handle.
Caption: Simplified mechanism of the Grignard addition.
-
¹H NMR: Expect characteristic signals in the aromatic region for the four pyridine protons. A doublet of quartets or similar complex multiplet should be visible for the CH (OH) proton due to coupling with both the adjacent -CF₂ group and the hydroxyl proton. The OH proton will appear as a broad singlet, or a doublet if coupled to the adjacent CH.
-
¹³C NMR: Signals corresponding to the five carbons of the pyridine ring, the carbinol carbon (-CHOH), and the two carbons of the pentafluoroethyl group will be present. The carbons attached to fluorine will show characteristic C-F coupling.
-
¹⁹F NMR: This is a key technique for confirming the structure. Expect two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, resulting from ³J(F-F) coupling. The chemical shifts are highly sensitive to the electronic environment.[7][8][9]
-
Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) depending on the ionization method used.
References
-
Reiner, E. J., et al. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
-
Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. [Link]
-
ChemWhat. (n.d.). PENTAFLUOROPROPIONALDEHYDE HYDRATE CAS#: 422-63-9. [Link]
- van der Baan, J. L., & Bickelhaupt, F. (1970). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 89(7), 747-752.
- Ashby, E. C., & DePriest, R. N. (1982). Concerning the mechanism of the Grignard reagent formation reaction. Evidence for a radical chain pathway. Journal of the American Chemical Society, 104(23), 6443-6445.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Wessig, P., & Müller, J. (2005). Grignard reagents from bromopyridines: new light on an old reaction.
-
Kanishchev, O. S., & Dolbier, W. R. (2015). Synthesis and Characterization of 2-pyridylsulfur Pentafluorides. Angewandte Chemie International Edition, 54(1), 280-284. [Link]
-
Jehle, S., et al. (2024). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Communications Biology, 7(1), 1-10. [Link]
-
Kordnezhadian, R., DeBorggraeve, W. M., & Ismalaj, E. (2022). The Pentafluorosulfanyl Group (SF5). In Modern Strategies in Organofluorine Chemistry. Thieme. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges for Fluorinated Compounds
Welcome to the Technical Support Center for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during their experimental work. Here, we move beyond simple protocols to explain the "why" behind analytical choices, ensuring robust and reliable results.
Fluorinated compounds, including the prominent per- and poly-fluoroalkyl substances (PFAS), present a unique set of analytical hurdles due to their distinct chemical properties.[1] Their widespread presence also increases the risk of sample contamination.[2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
I. Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is critical for reliable analysis of fluorinated compounds, as they are often present in low concentrations within complex matrices.[1] The primary goals are to isolate and concentrate the analytes while removing interfering substances.[1]
FAQ 1: My recoveries are low and inconsistent. What's causing this and how can I fix it?
Answer: Low and variable recoveries in the analysis of fluorinated compounds, particularly PFAS, are common issues often stemming from the sample extraction and cleanup steps. Several factors can contribute to this problem.
Underlying Causes:
-
Sorbent Selection: The choice of solid-phase extraction (SPE) sorbent is critical. While hydrophilic-lipophilic balanced (HBL) and weak anion exchange (WAX) polymeric sorbents generally show good recovery rates, their affinity can vary for different PFAS classes.[3] For instance, HBL sorbents may have lower affinity for short-chain PFAS.[3]
-
Matrix Effects: Complex sample matrices in environmental and biological samples can interfere with the extraction process.[1][2] Co-extracted substances can suppress or enhance the analyte signal during analysis.[4][5][6]
-
Analyte Volatility: Some smaller, more volatile fluorinated compounds can be lost during solvent evaporation steps if not performed under controlled conditions.
Troubleshooting Protocol:
-
Optimize SPE Sorbent and Elution Solvents:
-
Evaluate both WAX and HBL sorbents for your specific analytes of interest. WAX is often preferred for its strong retention of anionic PFAS.
-
Test different elution solvents. A common starting point is a small percentage of ammonium hydroxide in methanol.
-
-
Incorporate Isotope-Labeled Internal Standards:
-
Spike your samples with isotopically labeled internal standards corresponding to your target analytes before extraction. This is the most effective way to correct for recovery losses and matrix effects.[7]
-
-
Matrix-Matched Calibration:
-
Prepare your calibration standards in a matrix that closely mimics your samples to compensate for matrix effects.[1]
-
-
Gentle Concentration:
-
Use a nitrogen evaporator with controlled temperature and gas flow to concentrate your extracts. Avoid high temperatures that could lead to the loss of volatile analytes.
-
Workflow for Optimizing Sample Preparation
Caption: Troubleshooting workflow for low sample recovery.
FAQ 2: I suspect my samples are contaminated. What are common sources of PFAS contamination and how can I prevent them?
Answer: Widespread use of PFAS in laboratory and sampling equipment is a major source of contamination, leading to false positives and elevated baselines.[8][9]
Common Contamination Sources:
-
Sampling and Lab Consumables: Many everyday lab items can introduce PFAS into your samples.[8] This includes vials, pipette tips, tubing, and even aluminum foil.[2][9]
-
Personal Care Products: Lotions and hand sanitizers used by lab personnel can be a significant source of contamination.[9]
-
PTFE-Containing Materials: Polytetrafluoroethylene (PTFE), commonly known as Teflon®, is a fluoropolymer and a frequent source of contamination in laboratory equipment.
Prevention Protocol:
-
Use Certified PFAS-Free Consumables: Whenever possible, purchase sample containers, vials, and pipette tips that are certified by the manufacturer to be free of PFAS.[2] Polypropylene containers are often recommended for sample collection and storage.[10]
-
Thoroughly Vet Your Workflow: Test all components of your analytical workflow for potential PFAS contamination. This includes solvents, reagents, and SPE cartridges.
-
Implement Strict Lab Hygiene:
-
Establish dedicated "clean" areas for sample preparation.
-
Require the use of nitrile gloves (tested to be PFAS-free).
-
Prohibit the use of personal care products in the laboratory.
-
-
Run Frequent Blanks: Regularly analyze method blanks, field blanks, and equipment blanks to monitor for contamination.[2] This is crucial for identifying and troubleshooting contamination sources.
II. Chromatographic Separation: Taming Fluorinated Analytes
The unique properties of fluorinated compounds can lead to challenging chromatographic behavior on traditional reversed-phase columns.
FAQ 3: My peak shapes are poor, and I'm seeing co-elution of isomers. How can I improve my chromatographic separation?
Answer: Poor peak shape and co-elution are common when analyzing fluorinated compounds, especially isomers, with standard C18 columns. The interaction between highly fluorinated analytes and traditional stationary phases can be suboptimal.
Underlying Causes:
-
Unique Retention Behavior: Fluorinated compounds exhibit different retention mechanisms compared to their non-fluorinated counterparts. Their retention on C18 phases can sometimes be shorter than expected.[11]
-
Isomer Co-elution: Structural isomers of fluorinated compounds often have very similar physicochemical properties, making them difficult to separate on conventional columns.
-
Secondary Interactions: Interactions with silanols on the silica support of the stationary phase can lead to peak tailing.
Troubleshooting Protocol:
-
Consider a Fluorinated Stationary Phase:
-
Optimize Mobile Phase Composition:
-
Solvent Choice: The choice of organic modifier (e.g., methanol vs. acetonitrile) can significantly impact selectivity.
-
Additives: Using volatile ion-pairing reagents like heptafluorobutanoic acid can improve peak shape for certain analytes, but be aware they can cause ion suppression in the mass spectrometer.[13]
-
-
Adjust Column Temperature:
-
Increasing the column temperature can sometimes improve separation efficiency for fluorinated analytes, although it may reduce retention time.[14]
-
-
Gradient Optimization:
-
A shallow, optimized gradient can be crucial for separating closely eluting isomers.
-
Data Summary: Column Selection Guide
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic | General purpose, but can be less effective for highly fluorinated compounds. |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, shape selectivity | Halogenated compounds, positional isomers, aromatic fluorinated molecules.[11] |
| F-C8/F-C18 (Fluorinated Alkyl) | Fluorous interactions | Highly fluorinated compounds, offering alternative selectivity to C18. |
III. Mass Spectrometric Detection: Overcoming Signal Challenges
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying fluorinated compounds due to its high sensitivity and specificity.[2][3] However, challenges such as ion suppression are common.
FAQ 4: My analyte signal is suppressed, and my sensitivity is low. How do I diagnose and mitigate ion suppression?
Answer: Ion suppression is a significant issue in LC-MS analysis of fluorinated compounds, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[15][16][17]
Underlying Causes:
-
Competition for Ionization: In the electrospray ionization (ESI) source, matrix components can compete with the analyte for charge, reducing the number of analyte ions that are formed.[15]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, hindering the release of gas-phase analyte ions.[16]
-
Mobile Phase Additives: While some additives can improve chromatography, they may also cause ion suppression. For example, trifluoroacetic acid (TFA) is known to suppress the ESI signal.[13]
Troubleshooting Protocol:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.
-
Continuously infuse a standard solution of your analyte post-column while injecting a blank matrix extract.
-
Dips in the analyte's signal trace correspond to the retention times of matrix components that cause ion suppression.
-
-
Improve Chromatographic Separation:
-
Adjust your gradient to separate your analyte from the suppression zones identified in the post-column infusion experiment.
-
-
Enhance Sample Cleanup:
-
Incorporate additional cleanup steps in your sample preparation protocol, such as using different SPE sorbents (e.g., graphitized carbon) to remove interfering matrix components.[12]
-
-
Dilute the Sample:
-
If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[15]
-
Logical Flow for Addressing Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
IV. Advanced Topics & Other Analytical Techniques
Beyond the common challenges, there are other important considerations and alternative analytical techniques for the analysis of fluorinated compounds.
FAQ 5: I need to analyze for a broad range of unknown fluorinated compounds. What are my options beyond targeted analysis?
Answer: While targeted analysis using techniques like LC-MS/MS with multiple reaction monitoring (MRM) is excellent for known compounds, non-targeted approaches are necessary for identifying unknown fluorinated species.[18][19]
Non-Targeted Analysis (NTA) Techniques:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.[18][20] This is a powerful tool for identifying novel fluorinated substances.
-
Total Organic Fluorine (TOF) Analysis: This approach measures the total amount of fluorine bound to organic compounds in a sample.[21] It often involves combustion ion chromatography (CIC), where the sample is combusted, and the resulting hydrogen fluoride (HF) is measured by ion chromatography.[22] This can provide a measure of the total fluorinated compound burden, but it doesn't identify individual compounds.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a valuable tool for identifying and quantifying fluorinated compounds without the need for reference standards for every single compound.[23][24][25] It provides information about the chemical environment of the fluorine atoms in a molecule, aiding in structure elucidation.[23]
FAQ 6: Are there specific considerations for the stability of fluorinated compounds during storage?
Answer: Yes, the stability of fluorinated compounds can be influenced by storage conditions. While the carbon-fluorine bond is generally very strong, certain molecular structures can be susceptible to degradation.[25]
Key Stability Considerations:
-
Temperature and Humidity: Storing samples and standards at low temperatures (e.g., 4°C or -20°C) and in a dry environment can help prevent degradation.[26]
-
Light Exposure: Some fluorinated compounds may be photolytically unstable. Storing them in amber vials or in the dark is a good practice.[26]
-
pH: The stability of some fluorinated compounds can be pH-dependent. Buffering samples to a neutral pH can be beneficial.
-
Structural Instability: Certain arrangements of fluorine atoms in a molecule can lead to inherent instability. For example, β-fluoro carbonyl compounds with an acidic α-proton can be prone to eliminating hydrogen fluoride.[27]
References
-
U.S. Environmental Protection Agency. (2025). PFAS Analytical Methods Development and Sampling Research. [Link]
-
ITRC. (2022). Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
-
Pignotti, E., et al. (2021). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. MDPI. [Link]
-
Ali, J. M., et al. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. MDPI. [Link]
-
GSI Environmental Inc. (n.d.). PFAS analytical methods – A practical guide. [Link]
-
Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. [Link]
-
Zhang, X., et al. (2009). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. IEEE Xplore. [Link]
-
Yi, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
Kimata, K., et al. (1994). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Reiner, J. L., et al. (2011). Determination of perfluorinated compounds in human plasma and serum Standard Reference Materials using independent analytical methods. NIST. [Link]
-
Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Semantic Scholar. [Link]
-
Godlewska, K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Battelle. (2025). Top Challenges in PFAS Analysis (And How to Solve Them). [Link]
-
Björn, C., et al. (2003). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]
-
Scientific Laboratory Supplies. (2025). PFAS: How to Detect, Analyse, and Avoid Contamination. [Link]
-
Bell, D. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
JD Supra. (2025). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. [Link]
-
ResearchGate. (n.d.). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. [Link]
-
Wang, Y., et al. (2023). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods (RSC Publishing). [Link]
-
Collette, T. W., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. [Link]
-
ResearchGate. (n.d.). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: A review. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
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Validation & Comparative
comparing synthesis methods for fluorinated pyridine alcohols
An In-Depth Guide to the Synthesis of Fluorinated Pyridine Alcohols: A Comparative Analysis for Drug Discovery Professionals
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorinated pyridine alcohols, in particular, represent a privileged structural motif, offering enhanced metabolic stability, modulated pKa, and improved binding interactions. However, the synthesis of these compounds is not trivial, demanding careful consideration of regioselectivity, functional group tolerance, and overall efficiency. This guide provides a comparative analysis of the principal synthetic strategies, offering field-proven insights to aid researchers in selecting the optimal method for their specific target.
Part 1: Functionalization of Pre-Formed Pyridine Rings
The most direct approach to fluorinated pyridines involves the modification of an existing pyridine core. These methods are particularly valuable for late-stage functionalization, where a fluorine atom is introduced into a complex, pre-assembled molecule.
Direct C-H Fluorination
Direct C-H fluorination has emerged as a powerful strategy, enabling the conversion of a carbon-hydrogen bond to a carbon-fluorine bond without pre-functionalization. This approach is highly sought after for its atom economy and ability to modify complex structures late in a synthetic sequence.[1][2]
Mechanistic Insight & Causality: This transformation is often mediated by silver(II) fluoride (AgF₂). The reaction is believed to proceed through a radical pathway. AgF₂ acts as a potent oxidant to facilitate the formation of a pyridine radical cation, followed by fluoride transfer.[3] The reaction shows a strong preference for fluorination at the C-2 position (alpha to the nitrogen), driven by the electronic properties of the heterocycle.[1][3]
Advantages:
-
Ideal for late-stage functionalization of complex molecules.[1]
-
High regioselectivity for the position adjacent to the ring nitrogen in many cases.[3]
-
Avoids the need for multi-step precursor synthesis.
Limitations:
-
AgF₂ is hygroscopic and sensitive to water, often requiring careful handling in a glovebox, though convenient protocols are being developed.[2]
-
Site selectivity can be poor for certain substitution patterns, such as in unsymmetrically 3,5-disubstituted pyridines.[1][2]
-
The high reactivity can be incompatible with sensitive functional groups.
Experimental Protocol: C-H Fluorination using AgF₂ [3]
-
To a solution of the pyridine substrate in anhydrous acetonitrile, add commercially available silver(II) fluoride (AgF₂).
-
Stir the reaction mixture vigorously at ambient temperature for 1 hour.
-
Upon completion, quench the reaction by passing the mixture through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the 2-fluoropyridine derivative.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and highly reliable method for introducing fluorine onto an aromatic ring. It involves the displacement of a suitable leaving group by a nucleophilic fluoride source, such as KF or CsF.
Mechanistic Insight & Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups (or the pyridine nitrogen itself) ortho or para to the leaving group.[4] The nitro group (-NO₂) is an exceptionally effective leaving group in these reactions, often superior to halogens.[4][5] The general reactivity order for leaving groups is -NO₂ > -F > -Cl.[1][2][4] The higher reactivity of 2-fluoropyridines compared to 2-chloropyridines makes them valuable intermediates for subsequent functionalization.[1][2]
Advantages:
-
Highly predictable regioselectivity based on precursor structure.
-
Wide availability of starting materials (e.g., chloropyridines, nitropyridines).[2]
-
Generally tolerant of various functional groups.
Limitations:
-
Requires a pre-installed activating group and leaving group.
-
Can require high temperatures (e.g., 140°C or higher) to proceed efficiently.[1][6]
Experimental Protocol: Fluorodenitration of a Nitropyridine [4]
-
Dissolve the methyl 3-nitropyridine-4-carboxylate substrate in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium fluoride (KF). For enhanced reactivity, spray-dried KF or the use of a phase-transfer catalyst (e.g., Kryptofix 222) is recommended.
-
Heat the reaction mixture at a specified temperature (e.g., 150°C) and monitor by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the methyl 3-fluoropyridine-4-carboxylate.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for synthesizing aryl fluorides from aryl amines. It involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][8]
Mechanistic Insight & Causality: The aminopyridine is first treated with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a pyridyldiazonium tetrafluoroborate salt. This salt is typically isolated and then heated. The thermal decomposition releases nitrogen gas and generates a pyridyl cation, which is subsequently trapped by the tetrafluoroborate counter-ion to form the fluoropyridine.
Advantages:
-
Utilizes readily available aminopyridines as starting materials.
-
A classic and well-documented procedure.
Limitations:
-
Yields can be moderate to low (a 20% yield for 4-fluoropyridine has been reported).[7]
-
The intermediate diazonium salts can be unstable.
-
The fluorinated pyridine products can be unstable under the aqueous workup conditions.[7]
Experimental Protocol: Synthesis of 4-Fluoropyridine [7]
-
In a suitable flask, dissolve 4-aminopyridine in a 42% aqueous solution of HBF₄, heating gently to 40°C.
-
Cool the solution to 5-7°C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9°C.
-
After the addition is complete, stir for an additional 30 minutes, then allow the mixture to warm to room temperature for the decomposition to proceed.
-
Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ for neutralization.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic extracts, dry, and carefully remove the solvent to isolate the volatile 4-fluoropyridine product.
Part 2: Constructing the Fluorinated Pyridine Ring
An alternative to modifying a pre-formed ring is to construct the fluorinated heterocycle from acyclic precursors. This approach offers excellent control over the final substitution pattern.
Rhodium-Catalyzed [4+2] Annulation
Modern transition-metal catalysis provides elegant solutions for ring construction. A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[9][10]
Mechanistic Insight & Causality: This method involves a catalytic cycle initiated by C-H activation of the α-fluoro-α,β-unsaturated oxime. The resulting rhodacycle intermediate then undergoes migratory insertion with an alkyne coupling partner. Subsequent reductive elimination and cyclization steps forge the pyridine ring, installing the fluorine atom at the 3-position with high fidelity. A key challenge is avoiding displacement of the fluoride by nucleophilic solvents, making solvent choice (e.g., t-BuOH) critical.[9]
Advantages:
-
Builds highly substituted, complex pyridines in a single step.
-
Excellent and predictable regioselectivity for 3-fluoropyridines.[9]
-
Terminal alkynes couple with uniformly high selectivity to give single regioisomers.[9]
Limitations:
-
Requires the synthesis of specialized α-fluoro-α,β-unsaturated oxime precursors.
-
The rhodium catalyst can be costly.
Part 3: Introducing the Alcohol Functionality
Once the fluorinated pyridine core is secured, the alcohol moiety can be introduced or unmasked. The choice of method depends on the desired location of the alcohol and the overall molecular structure.
-
Reduction of Carbonyls: The most common method involves the reduction of a corresponding fluoropyridine aldehyde or ketone using standard reducing agents like sodium borohydride (NaBH₄). For accessing chiral alcohols, chemoenzymatic reduction using alcohol dehydrogenases offers excellent enantioselectivity under mild conditions.[11][12]
-
From Esters/Acids: Fluoropyridine carboxylic acids or their esters can be reduced to primary alcohols using stronger reducing agents like lithium aluminum hydride (LiAlH₄).
-
Side-Chain Elaboration: The primary synthesis route for compounds like 6-(Trifluoromethyl)pyridine-3-carboxaldehyde involves the oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, demonstrating the reversible nature of this functional group interconversion.[13]
Part 4: Comparative Summary and Field Insights
Choosing the right synthetic strategy is critical for the success of a research program. The following table summarizes the key features of each method.
| Method | Regioselectivity | Key Advantage | Primary Limitation | Best For... |
| C-H Fluorination | Good (prefers C-2) | Late-stage functionalization | Substrate scope, reagent handling | Rapidly modifying complex scaffolds or drug analogues.[1][2] |
| SNAr | Excellent (precursor-defined) | Reliability, scalability | Requires activated precursors | Predictable, scalable synthesis with available starting materials.[4] |
| Balz-Schiemann | Excellent (precursor-defined) | Uses simple amine precursors | Often low yields, unstable intermediates | Small-scale synthesis when the corresponding aminopyridine is readily available.[7] |
| Rh-Catalyzed Annulation | Excellent (precursor-defined) | Builds complexity quickly | Precursor synthesis, catalyst cost | De novo synthesis of highly substituted 3-fluoropyridines.[9] |
Senior Scientist Recommendations:
-
For Late-Stage Diversification: When tasked with generating analogues of a complex lead compound, Direct C-H Fluorination is unparalleled. Its ability to bypass lengthy de novo synthesis provides a rapid path to novel chemical matter, even if yields are modest.
-
For Target-Oriented Synthesis: When a specific regioisomer is required in scalable quantities, SNAr is the workhorse method. The predictability and the commercial availability of many chloro- and nitropyridine precursors make it a logical and robust choice.
-
For Library Synthesis & Scaffolding: For building novel, highly decorated fluorinated pyridine cores from the ground up, Rh-Catalyzed Annulation offers a powerful and convergent approach, providing access to structures not easily made by other means.
By understanding the mechanisms, advantages, and practical limitations of these core methodologies, researchers can navigate the synthetic challenges and efficiently access the valuable class of fluorinated pyridine alcohols.
References
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Hartwig, J. F., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available at: [Link]
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Ishihara, A., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]
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von Langermann, J., Langer, P., et al. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemBioChem. Available at: [Link]
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Groves, J. T., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2016). Why in the synthesis of multisubstituted pyridines get better results when using pyridine solvent than other solvents? ResearchGate. Available at: [Link]
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Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry. Available at: [Link]
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Kurosawa, K., et al. (2004). Direct and convenient conversion of alcohols to fluorides. Organic Letters. Available at: [Link]
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Sodeoka, M., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]
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Bower, J. F., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition. Available at: [Link]
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Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
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Al-Badri, H. (2020). Alcohols to Alkyl Fluorides, Part 4: Sulfonyl Fluorides. YouTube. Available at: [Link]
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Volcho, K. P., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Available at: [Link]
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A Comparative Guide to the Biological Activity of Fluorinated Pyridyl Alcohols: Spotlight on 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL and its Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for enhancing therapeutic potential. The pyridine nucleus, a ubiquitous motif in numerous approved drugs, continues to be a focal point for the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activity of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL and its analogs, delving into their potential as antimicrobial, anticancer, and enzyme inhibitory agents. While comprehensive biological data for this specific pentafluorinated compound remains emergent, this guide synthesizes data from structurally related analogs to provide a robust framework for researchers, scientists, and drug development professionals.
The Influence of Fluorination on Biological Activity
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] In the context of pyridyl alcohols, the presence of a pentafluoroethyl group is anticipated to significantly modulate the compound's biological profile compared to its non-fluorinated or partially fluorinated counterparts.
Antimicrobial Activity: A Tale of Enhanced Potency
Pyridinium compounds and their derivatives have long been recognized for their antimicrobial properties.[4] Recent studies have indicated that fluorination can further enhance this activity. For instance, surfaces coated with fluorinated pyridinium block copolymers have demonstrated superior antibacterial efficacy compared to their non-fluorinated versions.[5][6]
Comparative Analysis:
While specific minimum inhibitory concentration (MIC) data for this compound is not yet widely published, we can extrapolate from related structures. A study on a series of fluorine-containing tertiary alcohols revealed that the nature and position of fluorine substituents significantly impact antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[7] It is hypothesized that the highly electronegative fluorine atoms in the pentafluoroethyl group of our target compound would enhance its interaction with microbial cell membranes, leading to increased disruption and cell death.
Table 1: Postulated Antimicrobial Activity Comparison
| Compound | Structure | Expected MIC Range (µg/mL) against Gram-Positive Bacteria | Key Structural Feature |
| 1-(Pyridin-2-yl)propan-1-ol | 32-64 | Non-fluorinated analog | |
| This compound | 4-16 | Pentafluorinated side chain | |
| 1-(Pyridin-4-yl)propan-1-ol | 16-32 | Positional isomer of the pyridine nitrogen |
Note: The MIC ranges are hypothetical and based on trends observed in related compounds.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is employed to determine the MIC of the compounds.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC Determination.
Anticancer Activity: Targeting Proliferative Pathways
Pyridine derivatives are a cornerstone in the development of anticancer agents, with numerous compounds demonstrating potent antiproliferative activity.[1][9] The introduction of fluorine can enhance this activity by improving metabolic stability and cellular uptake.
Structure-Activity Relationship (SAR):
A review of pyridine derivatives indicates that the presence of certain functional groups and their positions on the pyridine ring are critical for antiproliferative activity.[1] While halogen atoms can sometimes decrease activity, the unique properties of a pentafluoroethyl group may offer a different outcome. The electron-withdrawing nature of this group could influence the molecule's interaction with key oncogenic proteins.
Table 2: Predicted Anticancer Activity (IC50) Against a Representative Cancer Cell Line (e.g., MCF-7)
| Compound | Structure | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 1-(Pyridin-2-yl)propan-1-ol | >50 | Lacks strong pharmacophores for anticancer activity. | |
| This compound | 10-25 | Increased lipophilicity may enhance cell permeability.[10] | |
| Analogs with additional pharmacophores (e.g., substituted phenyl rings) | <10 | Synergistic effects of multiple bioactive moieties.[11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: MTT Assay Workflow.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Fluorinated organic molecules are widely explored as enzyme inhibitors. The strong electron-withdrawing nature of fluorine can stabilize transition states or facilitate covalent bond formation with active site residues.[3][12][13] Peptidyl fluoro-ketones, for example, are effective inhibitors of proteolytic enzymes.[14]
Potential Targets and Mechanism:
Given its structure, this compound could potentially inhibit various enzymes, including kinases, proteases, or metabolic enzymes. The pentafluoroethyl group can act as a bioisostere for other functional groups, enabling the molecule to fit into active sites while altering the electronic environment. The inhibition could be competitive, non-competitive, or irreversible, depending on the specific enzyme target.[3]
Hypothesized Mechanism of Kinase Inhibition:
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A Comparative Spectroscopic Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol and its Structural Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel fluorinated compounds is paramount. The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth spectroscopic analysis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol , a compound of interest due to its unique combination of a pyridine ring and a short-chain fluorinated alcohol moiety.
This document is intended for researchers, scientists, and drug development professionals. It will not only present the characteristic spectral data for the title compound but also offer a comparative analysis with its structural isomers, providing the experimental rationale and interpretive logic necessary for unambiguous identification.
Introduction: The Analytical Challenge
The unequivocal identification of a target molecule from a pool of structural isomers is a common challenge in chemical synthesis. Isomers, by definition, share the same molecular formula and thus the same exact mass, rendering mass spectrometry alone insufficient for differentiation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, which probe the local chemical environment of atoms and functional groups, are therefore indispensable.
This guide will focus on a multi-technique approach to characterize this compound and differentiate it from its key isomers:
-
2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-ol
-
2,2,3,3,3-Pentafluoro-1-(pyridin-4-yl)propan-1-ol
We will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry to build a comprehensive and self-validating analytical profile.
Experimental Methodologies: A Rationale-Driven Approach
The selection of spectroscopic techniques and experimental parameters is guided by the structural features of the analyte. The presence of protons, carbons, a highly fluorinated chain, a hydroxyl group, and an aromatic pyridine ring dictates our analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For our target compound, a suite of NMR experiments is required to probe the different nuclei present (¹H, ¹³C, ¹⁹F).
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is preferable for ensuring the observation of the exchangeable hydroxyl proton.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Key Parameters: Sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Rationale: Proton decoupling enhances the signal-to-noise ratio and simplifies spectral interpretation.[1]
-
-
¹⁹F NMR Acquisition:
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key functional groups in our target compound are the hydroxyl (-OH) group, the C-F bonds, and the pyridine ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two KBr plates, or a KBr pellet can be made for a solid sample.
-
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Rationale: This range covers the diagnostic vibrations for most organic functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation.[4]
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Spectroscopic Analysis and Interpretation
The following sections detail the expected spectroscopic data for this compound and how it compares to its isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons. The position of the pyridine nitrogen atom significantly influences the chemical shifts of the aromatic protons, providing a clear method for distinguishing between the 2-, 3-, and 4-substituted isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns
| Proton Assignment | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl )propan-1-ol | 2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl )propan-1-ol | 2,2,3,3,3-Pentafluoro-1-(pyridin-4-yl )propan-1-ol |
| OH | Broad singlet (~2-5 ppm) | Broad singlet (~2-5 ppm) | Broad singlet (~2-5 ppm) |
| CH(OH) | Triplet | Triplet | Triplet |
| Py-H6 | Doublet (~8.6 ppm) | Doublet (~8.6 ppm) | Doublet (~8.7 ppm) |
| Py-H5 | Triplet of doublets (~7.8 ppm) | Multiplet (~7.8 ppm) | Doublet (~7.5 ppm) |
| Py-H4 | Triplet (~7.3 ppm) | Doublet of doublets (~7.4 ppm) | - |
| Py-H3 | Doublet (~7.5 ppm) | - | - |
| Py-H2 | - | Singlet (~8.5 ppm) | Doublet (~8.7 ppm) |
Note: Predicted values are based on standard chemical shift ranges and substituent effects.
Interpretive Logic:
-
The Pyridyl Protons: The key differentiating feature is the pattern of the aromatic protons.
-
For the 2-pyridyl isomer , four distinct signals are expected in the aromatic region, with the H6 proton being the most downfield due to its proximity to the electronegative nitrogen.
-
The 3-pyridyl isomer will also show four aromatic signals, but with different splitting patterns and chemical shifts. The H2 proton, situated between the nitrogen and the substituent, will appear as a singlet at a significantly downfield position.
-
The 4-pyridyl isomer exhibits higher symmetry, resulting in only two signals in the aromatic region, both appearing as doublets.[5]
-
-
The Methine Proton (CHOH): This proton will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. This is a characteristic feature of the -CH(OH)CF₂- moiety.
Diagram: ¹H NMR Differentiation of Pyridyl Isomers
Caption: Predicted ¹H NMR patterns for the aromatic region of the three isomers.
¹⁹F NMR Spectroscopy: Probing the Fluorinated Chain
¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3][6] The pentafluoroethyl group (-CF₂CF₃) will give rise to two distinct signals.
Table 2: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Splitting Pattern |
| -CF₂- | ~ -120 to -130 | Quartet |
| -CF₃ | ~ -80 to -85 | Triplet |
Note: Chemical shifts for fluorinated compounds can be solvent-dependent.[7]
Interpretive Logic:
-
Chemical Shifts: The chemical shifts are characteristic of a pentafluoroethyl group attached to a carbon bearing an oxygen atom. The -CF₂- group is more deshielded than the -CF₃ group.
-
Coupling: The reciprocal coupling between the two fluorine environments provides definitive structural confirmation. The -CF₂- signal will be split into a quartet by the three fluorine atoms of the -CF₃ group, and the -CF₃- signal will be split into a triplet by the two fluorine atoms of the -CF₂- group. This pattern is expected to be consistent across all three isomers as the fluorinated chain is distant from the pyridine ring.
Diagram: ¹⁹F NMR Coupling Pattern
Caption: Reciprocal coupling between the CF₂ and CF₃ groups in ¹⁹F NMR.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the pyridine carbons are diagnostic for the substitution pattern.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl )propan-1-ol | 2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl )propan-1-ol | 2,2,3,3,3-Pentafluoro-1-(pyridin-4-yl )propan-1-ol |
| C(OH) | ~70-75 | ~70-75 | ~70-75 |
| CF₂ | ~115-125 (tq) | ~115-125 (tq) | ~115-125 (tq) |
| CF₃ | ~110-120 (qt) | ~110-120 (qt) | ~110-120 (qt) |
| Py-Cipso | ~155-160 | ~135-140 | ~150-155 |
| Py-Caromatic | 3 signals | 4 signals | 2 signals |
Note: The carbons of the fluorinated chain will exhibit complex splitting patterns due to C-F coupling.
Interpretive Logic:
-
Fluorinated Carbons: The signals for the -CF₂- and -CF₃ carbons will be split by the attached fluorine atoms (large one-bond ¹J(C,F) coupling) and the neighboring fluorine atoms (smaller two-bond ²J(C,F) coupling), resulting in a triplet of quartets and a quartet of triplets, respectively.
-
Pyridyl Carbons: The number of signals in the aromatic region is a direct reflection of the molecule's symmetry.
-
2-pyridyl: 5 distinct aromatic carbon signals.
-
3-pyridyl: 5 distinct aromatic carbon signals.
-
4-pyridyl: 3 distinct aromatic carbon signals due to symmetry.
-
-
Ipso-Carbon: The chemical shift of the carbon atom of the pyridine ring attached to the fluorinated side chain (C-ipso) is highly dependent on the position of the nitrogen atom and is a key indicator for distinguishing the isomers.
IR Spectroscopy: Functional Group Fingerprints
The IR spectrum provides a quick confirmation of the presence of key functional groups.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3200-3600 | Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp |
| C=C, C=N Stretch (Pyridine) | 1400-1600 | Multiple sharp bands |
| C-F Stretch | 1100-1300 | Strong, broad |
Interpretive Logic:
-
A broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group.[8]
-
Very strong and broad absorptions in the 1100-1300 cm⁻¹ range are characteristic of C-F stretching vibrations, confirming the presence of the fluorinated chain.[9][10]
-
While the IR spectra of the three isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns on the pyridine ring.
Mass Spectrometry: Molecular Weight and Fragmentation
While all three isomers have the same molecular weight (227.13 g/mol ), their fragmentation patterns under EI-MS can offer clues to their structure.
Table 5: Predicted Key Mass Fragments
| m/z | Proposed Fragment | Notes |
| 227 | [M]⁺ | Molecular ion |
| 208 | [M-F]⁺ | Loss of a fluorine atom |
| 158 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |
| 108 | [M-C₂F₅]⁺ | Loss of a pentafluoroethyl radical |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Interpretive Logic:
-
The molecular ion peak at m/z 227 confirms the molecular formula.
-
The fragmentation is dominated by the cleavage of the C-C bond between the chiral center and the fluorinated group, leading to a stable pyridyl-methanol cation fragment at m/z 108.
-
The relative intensities of the fragments derived from the pyridine ring may differ slightly between the isomers, but these differences are often not pronounced enough for unambiguous identification without authentic standards.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound demonstrates the necessity of a multi-technique approach for the unambiguous structural elucidation of complex organic molecules, particularly in the presence of isomers.
-
¹H and ¹³C NMR are the most powerful tools for differentiating the 2-, 3-, and 4-pyridyl isomers, based on the distinct chemical shifts and coupling patterns of the pyridine ring protons and carbons.
-
¹⁹F NMR confirms the structure of the pentafluoroethyl side chain through its characteristic chemical shifts and reciprocal coupling patterns.
-
IR Spectroscopy provides rapid confirmation of the key functional groups (-OH, C-F).
-
Mass Spectrometry confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure.
By integrating the data from these complementary techniques, a self-validating and authoritative structural assignment can be made, providing the high level of confidence required in research and development settings.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Alcohols for Drug Discovery Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] Pyridine alcohols, prevalent scaffolds in numerous therapeutic agents, serve as a prime example of where this strategy can be transformative. This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated pyridine alcohols, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions for their drug discovery programs.
The "Fluorine Effect": More Than Just a Hydrogen Mimic
While fluorine is similar in size to hydrogen, its extreme electronegativity (3.98 on the Pauling scale) fundamentally alters a molecule's electronic and physicochemical properties.[2] This "fluorine effect" is not a simple substitution but a strategic tool to modulate acidity (pKa), lipophilicity (LogP/LogD), and metabolic stability—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[1][4][5][6]
Physicochemical Property Showdown: A Head-to-Head Comparison
The introduction of fluorine onto the pyridine ring induces predictable, yet profound, changes in its core properties. Let's examine these through the lens of a hypothetical comparison between 3-pyridylmethanol and its fluorinated counterpart, 2-fluoro-3-pyridylmethanol.
| Property | Non-Fluorinated (3-pyridylmethanol) | Fluorinated (2-fluoro-3-pyridylmethanol) | Rationale & Impact on Drug Development |
| pKa (Pyridine Nitrogen) | ~4.85 | Lower (~1.5 - 2.5) | The potent electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it a significantly weaker base.[3][7] This can decrease unwanted interactions with acidic biological targets and alter solubility and absorption profiles.[2][8] |
| pKa (Hydroxyl Group) | ~14.5 | Lower (~13.0 - 13.5) | The inductive effect of fluorine also enhances the acidity of the hydroxyl group, making it a better hydrogen bond donor.[7] This can lead to improved binding affinity with target proteins. |
| Lipophilicity (LogP) | ~0.25 | Higher (~0.75 - 1.25) | While often counterintuitive, replacing a hydrogen with a fluorine atom typically increases lipophilicity.[3][9] This can enhance membrane permeability and CNS penetration, but must be carefully balanced to avoid excessive non-specific binding.[4][10][11] |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like Cytochrome P450.[2][12][13] Placing fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the drug's half-life and bioavailability.[1][14][15] |
Experimental Protocols for Property Validation
To empower researchers to validate these properties in their own laboratories, the following self-validating protocols are provided.
Protocol 1: Potentiometric pKa Determination
This method directly measures the pKa by monitoring pH changes during titration.[16][17][18][19]
Objective: To accurately determine the pKa of the pyridine nitrogen.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[16][18]
-
Sample Preparation: Prepare a 1 mM solution of the pyridine alcohol in deionized water. To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[16][18]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[16][18]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.05 mL).[16]
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16]
Protocol 2: Shake-Flask Method for LogP/LogD Determination
This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase.[20][21][22]
Objective: To determine the octanol-water partition coefficient (LogP).
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[20][23]
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[20]
-
Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). The final concentration of the test compound should be low enough to ensure it remains in solution in both phases.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[21][23]
-
Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 3: In Vitro Metabolic Stability Assay
This assay uses liver microsomes, which contain key drug-metabolizing enzymes, to assess a compound's susceptibility to Phase I metabolism.[24][25][26]
Objective: To determine the in vitro intrinsic clearance of the compound.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[24]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[26][28]
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693 / k.[25]
Visualizing Key Concepts and Workflows
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Impact of Fluorine's Inductive Effect on Pyridine Basicity.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Synthesis Considerations
The synthesis of fluorinated pyridine alcohols often requires different strategies compared to their non-fluorinated analogs. While non-fluorinated versions can be synthesized from readily available picolines, introducing fluorine often involves specialized reagents or multi-step sequences.[29][30] Methods such as the Balz-Schiemann reaction on aminopyridines or photoredox-mediated couplings are common for creating the fluoropyridine core, which is then further functionalized.[31][32] Researchers must consider the timing and method of fluorine introduction in their overall synthetic plan.
Conclusion and Strategic Outlook
The decision to fluorinate a pyridine alcohol is a strategic one, driven by the specific goals of the drug discovery project. Fluorination is a powerful tool for enhancing metabolic stability and modulating pKa and lipophilicity.[1][33][34] However, these changes are highly context-dependent and must be carefully evaluated.[9][35] By understanding the fundamental physicochemical effects and employing robust experimental validation, researchers can rationally design the next generation of pyridine-based therapeutics with superior efficacy and developability. The provided protocols and conceptual frameworks serve as a starting point for this critical evaluation process.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Fluorinated Pyridyl Alcohols
In the landscape of modern medicinal chemistry and drug development, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol, a chiral fluorinated pyridyl alcohol, represents a key intermediate in the synthesis of novel therapeutic agents. Its purity is not merely a quality control metric; it is a fundamental determinant of the safety, efficacy, and reproducibility of downstream applications. Even trace impurities can lead to the formation of unintended side products, alter biological activity, and complicate regulatory approval processes.
This guide provides a comprehensive, in-depth comparison of the essential analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present comparative data with relevant alternatives, and provide detailed, field-proven protocols.
Understanding the Synthetic Landscape: A Prelude to Impurity Profiling
A robust purity assessment strategy begins with a thorough understanding of the synthetic route, as this knowledge informs the potential impurity profile. The most probable synthetic pathway to this compound involves the Grignard reaction between a 2-pyridyl Grignard reagent and pentafluoropropionaldehyde.
This synthetic approach, while effective, can introduce several classes of impurities that must be diligently monitored:
-
Unreacted Starting Materials: Residual 2-bromopyridine and pentafluoropropionaldehyde.
-
Grignard Reagent-Related Impurities: Bipyridyl species formed from the coupling of the Grignard reagent.
-
Side-Reaction Products: Over-reduction or rearrangement products.
-
Residual Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) from the Grignard reaction, and other solvents used during workup and purification.
-
Enantiomeric Impurity: The presence of the undesired enantiomer in an enantiomerically enriched synthesis.
A Comparative Analysis of Core Analytical Techniques
The multifaceted nature of potential impurities in this compound necessitates a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages and, when used in concert, provide a comprehensive purity profile.
| Analytical Technique | Primary Application | Detectable Impurities | Strengths | Limitations |
| HPLC (UV Detection) | Quantitative purity assessment of the main component and non-volatile impurities. | Unreacted starting materials, Grignard-related byproducts, other UV-active impurities. | High precision and accuracy for quantification; widely available. | May not detect non-UV active or highly volatile impurities. |
| Chiral HPLC | Determination of enantiomeric purity. | The undesired enantiomer. | The gold standard for quantifying enantiomeric excess. | Requires specialized chiral stationary phases and method development. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Residual solvents, volatile starting materials, and byproducts. | High sensitivity and specificity for volatile compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR Spectroscopy | Structural confirmation and quantification of proton-containing impurities. | Residual solvents, starting materials, and byproducts with distinct proton signals. | Provides detailed structural information; can be quantitative (qNMR). | Signal overlap can be an issue in complex mixtures. |
| ¹⁹F NMR Spectroscopy | Specific detection and quantification of fluorinated impurities. | Fluorinated starting materials and byproducts. | Highly specific for fluorine-containing compounds with a wide chemical shift range, minimizing signal overlap. | Does not detect non-fluorinated impurities. |
| ¹³C NMR Spectroscopy | Confirms the carbon skeleton of the main component and major impurities. | Major structural isomers and byproducts. | Provides detailed information on the carbon framework. | Lower sensitivity compared to ¹H NMR. |
In-Depth Methodological Comparison: The Target Compound vs. Alternatives
To provide a practical context, we will compare the purity assessment of this compound with two structurally relevant alternatives: (Trifluoromethyl)(pyridin-2-yl)methanol and 1-(Pyridin-2-yl)ethan-1-ol.
| Compound | Key Purity Challenge | Recommended Primary Technique | Recommended Secondary Technique | Rationale |
| This compound | Enantiomeric purity and residual fluorinated starting materials. | Chiral HPLC | ¹⁹F NMR | The chiral center and the presence of a pentafluoroethyl group make these the most critical parameters to control. |
| (Trifluoromethyl)(pyridin-2-yl)methanol | Potential for over-oxidation to the corresponding ketone. | HPLC (UV Detection) | ¹H NMR | HPLC can effectively separate the alcohol from the more polar ketone, while ¹H NMR can detect the absence of the carbinol proton. |
| 1-(Pyridin-2-yl)ethan-1-ol [1][2] | Residual starting materials from reduction of 2-acetylpyridine. | GC-MS | HPLC (UV Detection) | GC-MS is ideal for separating the volatile starting material from the product. HPLC provides a robust quantitative purity assessment. |
Visualizing the Workflow: A Comprehensive Purity Assessment Strategy
Caption: Comprehensive workflow for the purity assessment of this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and are grounded in established analytical principles.
Protocol 1: HPLC Method for Chemical Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase.
-
Causality: The C18 column provides good separation of non-polar to moderately polar compounds. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved. Trifluoroacetic acid is added to improve peak shape for the basic pyridine moiety.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
-
Causality: Polysaccharide-based CSPs are known to be effective for the separation of a wide range of chiral alcohols. The normal phase mobile phase provides a different selectivity compared to reverse-phase and is often successful for this class of compounds.
Protocol 3: GC-MS for Residual Solvents
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Injector: Split injection (10:1) at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Dissolve a known amount of the compound (e.g., 10 mg) in a high-purity solvent not used in the synthesis (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Causality: The DB-624 column is specifically designed for the analysis of residual solvents. The temperature program allows for the separation of a wide range of solvents with different boiling points. Mass spectrometry provides definitive identification of the eluted solvents.
Protocol 4: NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Look for the characteristic signals of the pyridine ring, the carbinol proton, and the absence of signals from starting materials.
-
¹⁹F NMR: Acquire a standard fluorine spectrum. The pentafluoroethyl group will give rise to characteristic multiplets. The absence of other fluorine-containing signals indicates the absence of fluorinated impurities.
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the carbon framework of the molecule.
-
Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and large chemical shift dispersion, which minimizes signal overlap and allows for the clear detection of fluorinated impurities.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The purity assessment of this compound is a critical undertaking that demands a well-reasoned, multi-technique approach. A thorough understanding of the synthetic route is the cornerstone of a rational impurity profiling strategy. While HPLC provides the quantitative backbone for chemical purity, chiral HPLC is indispensable for ensuring enantiomeric integrity. GC-MS is the workhorse for detecting volatile impurities, and multinuclear NMR spectroscopy serves as the ultimate arbiter of structural identity. By judiciously employing this suite of analytical tools, researchers, scientists, and drug development professionals can ensure the quality and reliability of this vital fluorinated building block, thereby paving the way for the successful development of next-generation pharmaceuticals.
References
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, present in a vast number of FDA-approved drugs.[1][2] The strategic incorporation of fluorine into this privileged heterocycle is a powerful and widely adopted strategy to modulate a molecule's physicochemical properties, thereby enhancing its pharmacological profile.[3][4][5] This guide provides an in-depth comparison of fluorinated pyridine derivatives against their non-fluorinated counterparts, elucidating the causal relationships between structure and activity, supported by experimental data and established protocols.
The unique characteristics of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond—profoundly influence a molecule's electronic distribution, lipophilicity, basicity (pKa), metabolic stability, and binding affinity to biological targets.[6][7][8] Understanding these effects is paramount for the rational design of novel therapeutics and agrochemicals.[9]
Part 1: The Fundamental Physicochemical Impact of Fluorination
The introduction of fluorine into a pyridine ring is not a mere substitution but a precise tool for fine-tuning molecular properties. The position and number of fluorine atoms dictate the resulting changes, which can be leveraged to overcome common challenges in drug discovery such as poor metabolic stability and off-target effects.
Modulation of Basicity (pKa)
A primary consequence of fluorination is the alteration of the pyridine nitrogen's basicity. Due to fluorine's potent inductive electron-withdrawing effect, the electron density of the pyridine ring is significantly lowered.[10] This reduction in electron density decreases the availability of the lone pair on the nitrogen atom for protonation, rendering the fluorinated pyridine a weaker base compared to its parent analogue.[10] This translates to a lower pKa for the conjugate acid.
This modulation of pKa is critical, as it influences the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[11]
Table 1: Comparative pKa Values of Pyridine and Fluorinated Derivatives
| Compound | pKa of Conjugate Acid | Rationale for Change |
| Pyridine | 5.25 | Baseline |
| 2-Fluoropyridine | -0.44 | Strong inductive (-I) effect from fluorine adjacent to nitrogen significantly reduces basicity. |
| 3-Fluoropyridine | 2.97 | Inductive effect is attenuated by distance, resulting in a less dramatic but still significant decrease in basicity.[10] |
| 4-Fluoropyridine | 1.89 | Fluorine at the para position exerts both inductive and resonance effects, leading to a substantial reduction in basicity. |
Note: pKa values are approximate and can vary with measurement conditions.
The Dual Nature of Fluorine's Effect on Lipophilicity (LogD)
The impact of fluorination on lipophilicity—a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile—is complex and often counterintuitive.[12] Fluorination has two opposing effects: it increases the hydrophobic surface area of the molecule while also increasing the overall molecular polarity.[12] The net effect on the distribution coefficient (LogD) is highly context-dependent, influenced by the degree and position of fluorination.[12][13]
For instance, in a series of 2-thiofluoroalkyl substituted pyridines, increasing the number of fluorine atoms on a methyl group (from -SCH3 to -SCF3) progressively increases the LogD value, indicating greater lipophilicity.[12] However, in other contexts, such as with sulfone analogues, the trend can be less predictable, highlighting that the effect is not simply additive.[12]
Table 2: Experimental LogD7.4 Values for 2-Substituted Pyridine Derivatives
| Compound | Substituent | LogD7.4 | Key Observation |
| 1 | 2-(methylthio)pyridine | 1.69 | Non-fluorinated baseline.[12] |
| 2 | 2-(difluoromethylthio)pyridine | 1.95 | Modest increase in lipophilicity.[12] |
| 3 | 2-(trifluoromethylthio)pyridine | 2.13 | Fully fluorinated motif shows the greatest lipophilicity in the series.[12] |
This dual effect allows medicinal chemists to subtly adjust lipophilicity to optimize a compound's journey through the body, enhancing membrane permeability without creating excessive insolubility.[14]
Enhancing Metabolic Stability: The "Metabolic Blocking" Effect
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][15] The pyridine ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.[15] Replacing a carbon-hydrogen (C-H) bond at a metabolically vulnerable position with a C-F bond can effectively block this process. The C-F bond is considerably stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[8][15]
This strategy, often called "metabolic blocking," can shield the molecule from degradation, leading to a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[15][16]
Caption: Metabolic blocking by fluorination.
Part 2: Structure-Activity Relationships in Action
The theoretical principles of fluorination come to life in its application. By comparing fluorinated compounds to their parent structures, a clear picture of their impact on biological activity emerges.
Case Study: PI3K Kinase Inhibitors
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical target in cancer therapy.[17] Structure-activity relationship studies on PI3K inhibitors with a triazine scaffold have revealed the profound and sometimes synergistic effects of fluorination.[17]
In one study, researchers compared a trifluorinated pyridine derivative (Compound 1) with a difluorinated pyrimidine derivative (Compound 4).[17] The seemingly minor changes—removing one fluorine and changing the pyridine ring to a pyrimidine—resulted in an eight-fold increase in potency against the PI3K enzyme.[17] This highlights a positive cooperativity effect between the defluorination and the change in the heterocyclic core.[17]
Table 3: Comparison of Potency in Fluorinated PI3K Inhibitors
| Compound ID | Key Structural Motifs | Target | Potency (IC50) |
| Compound 1 | Trifluorinated Pyridine | PI3K | ~8x higher IC50 (Less Potent) |
| Compound 4 | Difluorinated Pyrimidine | PI3K | ~8x lower IC50 (More Potent)[17] |
Computational analysis revealed that the higher potency of Compound 4 was driven by more favorable electrostatic interactions with key residues in the PI3K active site, such as ASP841, TYR867, and LYS833.[17] This demonstrates that fluorination's impact extends beyond simple metabolic blocking to directly influencing the binding affinity and specificity of a drug.
Case Study: Agrochemicals
The benefits of fluorination are also extensively exploited in the agrochemical industry to develop more effective and stable pesticides and herbicides.[9][18] The trifluoromethyl (CF₃) group is particularly advantageous, as it can increase a molecule's lipophilicity, which aids its penetration into plant tissues or pest cuticles.[18] Furthermore, the enhanced metabolic stability conferred by the CF₃ group leads to longer-lasting pest control, reducing the required frequency of application.[18]
For example, 2-Bromo-6-(trifluoromethyl)pyridine is a key intermediate used to build sophisticated agrochemical structures.[18] Its reactive bromine atom allows for cross-coupling reactions to assemble complex molecules, while the trifluoromethyl group provides the desired physicochemical properties for enhanced biological activity and persistence.[18]
Caption: A typical SAR experimental workflow.
Part 3: Key Experimental Protocols
To ensure scientific integrity, the methods used to characterize these compounds must be robust and reproducible. Below are representative protocols for the synthesis and analysis of fluorinated pyridine derivatives.
Protocol 1: Synthesis of 3-Fluoropyridines via Rh(III)-Catalyzed C-H Functionalization
This method provides a straightforward, one-step approach to preparing multi-substituted 3-fluoropyridines from readily available starting materials.[19]
Materials:
-
α-fluoro-α,β-unsaturated oxime (1.0 equiv)
-
Alkyne (2.0-3.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol %)
-
AgOAc (20 mol %)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime, [Cp*RhCl₂]₂, and AgOAc.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the alkyne and anhydrous DCE via syringe.
-
Seal the vial with a Teflon-lined cap.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for the specified reaction time (typically 12-24 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-fluoropyridine product.[19]
Causality: This protocol leverages a rhodium catalyst to activate a C-H bond on the oxime, facilitating a cyclization reaction with the alkyne partner. The use of a silver acetate (AgOAc) co-catalyst is crucial for the catalytic cycle. This method is advantageous as it allows for the construction of the fluorinated pyridine ring in a single, efficient step.[19]
Protocol 2: Determination of Lipophilicity (LogD7.4) by 19F NMR
This protocol provides an accurate method for measuring the distribution coefficient of fluorinated compounds, which is essential for SAR studies.[12]
Materials:
-
Fluorinated pyridine compound (~1 mg)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-octanol
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., DMSO).
-
In a vial, combine 500 µL of PBS (pH 7.4) and 500 µL of 1-octanol.
-
Add a small aliquot of the compound stock solution to the biphasic system.
-
Vortex the vial vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial for 10 minutes to achieve complete phase separation.
-
Carefully withdraw an aliquot from the 1-octanol (organic) phase and an aliquot from the PBS (aqueous) phase.
-
Prepare two separate NMR tubes. To each, add a known concentration of the internal standard. Add the aliquot from the organic phase to one tube and the aliquot from the aqueous phase to the other.
-
Acquire 19F NMR spectra for both samples.
-
Integrate the signal of the target compound relative to the internal standard in both spectra to determine the concentration in each phase.
-
Calculate the LogD7.4 using the formula: LogD7.4 = log([Concentration]octanol / [Concentration]aqueous).[12]
Trustworthiness: This method is self-validating because it directly measures the concentration of the fluorinated compound in each phase using the unique and highly sensitive signal of the 19F nucleus, avoiding interferences common in other methods like UV-Vis spectroscopy.
Conclusion
The strategic fluorination of pyridine derivatives is an indispensable tool in modern medicinal chemistry and agrochemical design. By understanding the fundamental principles governing how fluorine substitution alters pKa, lipophilicity, and metabolic stability, researchers can rationally design molecules with superior pharmacological profiles. The comparative data and case studies presented herein demonstrate that fluorination is not a magic bullet but a nuanced strategy that, when applied with knowledge of the underlying structure-activity relationships, can significantly accelerate the development of potent, selective, and effective chemical agents.
References
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A Senior Application Scientist's Guide to Fluorinating Agents: Efficacy and Selection
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern therapeutic design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine, a testament to its impact.[5][6]
However, the successful introduction of this element is critically dependent on the selection of an appropriate fluorinating agent. These reagents are not one-size-fits-all; their efficacy is dictated by their underlying mechanism, reactivity, substrate scope, and handling requirements. This guide provides an in-depth comparison of common fluorinating agents, supported by experimental insights, to empower researchers to make informed, effective decisions in the laboratory.
The Fundamental Dichotomy: Nucleophilic vs. Electrophilic Fluorination
Fluorinating agents are broadly classified into two categories based on the nature of the fluorine species they deliver.[5][7] Understanding this distinction is the first and most critical step in designing a successful fluorination strategy.
-
Nucleophilic Fluorinating Agents deliver a fluoride ion (F⁻), a "naked" or solvated anion that acts as a nucleophile.[7] These reagents are ideal for substitution reactions, such as replacing a leaving group (e.g., a tosylate, mesylate, or halide) in an SN2 or SNAr fashion, or for opening epoxides.[8]
-
Electrophilic Fluorinating Agents deliver an electrophilic fluorine species ("F⁺" equivalent).[9] These reagents typically feature a highly electron-deficient fluorine atom bonded to a good leaving group (often nitrogen-based).[9] They are used to fluorinate electron-rich substrates like enolates, enol ethers, aromatic rings, and alkenes.[7]
The choice between these two classes is dictated entirely by the electronic nature of the substrate at the desired site of fluorination.
Workflow for Selecting a Fluorinating Agent
The following diagram illustrates a logical decision-making process for choosing the appropriate class of fluorinating agent based on the substrate.
Caption: Decision tree for initial fluorinating agent class selection.
A Comparative Analysis of Key Fluorinating Agents
Once the appropriate class of reagent is identified, the specific choice depends on factors like reactivity, functional group tolerance, safety, and cost.
Nucleophilic Fluorinating Agents
These are the workhorses for converting alcohols (via activation) and alkyl halides to the corresponding fluorides.
| Reagent Name | Acronym / Formula | Type | Common Applications | Advantages | Disadvantages & Safety Notes |
| Tetrabutylammonium Fluoride | TBAF / Bu₄NF | Nucleophilic | Desilylation, fluorination of alkyl halides/sulfonates.[10][11] | Good solubility in organic solvents, high reactivity of "naked" fluoride.[10] | Highly hygroscopic; water reduces nucleophilicity. Anhydrous forms are more potent but require careful handling.[8][11] |
| Potassium/Cesium Fluoride | KF / CsF | Nucleophilic | Halogen exchange (Halex) reactions, especially on activated aromatics. | Cost-effective, suitable for large-scale processes.[7] | Low solubility in organic solvents often requires high temperatures, polar aprotic solvents (DMF, DMSO), or phase-transfer catalysts. Highly basic.[7][8] |
| Diethylaminosulfur Trifluoride | DAST / Et₂NSF₃ | Nucleophilic (Deoxyfluorination) | Conversion of alcohols to alkyl fluorides; aldehydes/ketones to gem-difluorides.[12][13] | Highly effective and versatile for deoxofluorination.[12][14] | Thermally unstable. Can decompose explosively above 50-90°C. Reacts violently with water. Must be handled with extreme care in a fume hood.[12][15] |
Expert Insight: The primary challenge with nucleophilic fluoride sources is managing the reactivity of the fluoride ion. In its anhydrous state (as with anhydrous TBAF), it is a strong base and nucleophile.[8] However, the presence of water, a common issue with reagents like TBAF trihydrate, significantly attenuates its nucleophilicity through hydrogen bonding. For sensitive substrates prone to elimination, a less basic source like Tetrabutylammonium bifluoride (TBABF) can provide superior yields of the desired substitution product.[16]
DAST is exceptionally useful for converting alcohols directly to fluorides, but its thermal instability is a major drawback.[12][15] Safer alternatives like Deoxo-Fluor® have been developed and are often preferred, especially for larger-scale reactions.[13][17]
Electrophilic Fluorinating Agents
These reagents have revolutionized the synthesis of complex fluorinated molecules by allowing for late-stage fluorination of electron-rich centers.[18] They are typically stable, crystalline solids that are easier to handle than gaseous fluorine.[9][19]
| Reagent Name | Acronym / Formula | Type | Common Applications | Advantages | Disadvantages & Safety Notes |
| Selectfluor® | F-TEDA-BF₄ | Electrophilic | Fluorination of enolates, silyl enol ethers, activated aromatics, and β-ketoesters.[9][17] | Highly reactive, stable, non-toxic, and easy to handle solid.[20][21] | Can also act as a powerful oxidant, which may lead to side reactions with certain substrates.[22][23] |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Fluorination of carbanions, enolates, and organometallics; asymmetric fluorinations.[24][25] | Mild, versatile, and highly selective.[24][25] Also used as a source for amination and phenylsulfonyl group transfer under specific conditions.[26][27] | Generally safe to handle, but as with all N-F reagents, should be used with appropriate personal protective equipment. |
Expert Insight: The development of electrophilic N-F reagents like Selectfluor® and NFSI was a significant advance over using hazardous elemental fluorine.[19][20] Selectfluor® is arguably the most common and robust electrophilic agent, valued for its high reactivity and stability.[20] Its mechanism can proceed via an SN2 pathway or a single-electron transfer (SET) pathway, depending on the substrate.[23] This dual reactivity means it can also act as a potent oxidant, a factor that must be considered during reaction design.[22]
NFSI is another excellent choice, often considered a milder alternative.[24] Its versatility extends beyond fluorination; it can participate in palladium- or copper-catalyzed amination reactions, showcasing the importance of understanding a reagent's full reactivity profile.[24][26]
Experimental Protocol: Electrophilic Fluorination of a β-Ketoester
This protocol provides a representative, self-validating workflow for the fluorination of a common nucleophilic substrate using an electrophilic N-F reagent.
Objective: To synthesize Ethyl 2-fluoro-3-oxo-3-phenylpropanoate from ethyl benzoylacetate using NFSI.
Materials:
-
Ethyl benzoylacetate (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH (1.2 equiv). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Slowly add a solution of ethyl benzoylacetate (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Causality: This step generates the sodium enolate, which is the active nucleophile. Slow addition at 0°C controls the exothermic reaction and prevents side reactions.
-
Reaction Monitoring (Enolate): After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A small aliquot can be quenched with D₂O to confirm deprotonation via ¹H NMR if desired.
-
Fluorination: In a separate flask, dissolve NFSI (1.2 equiv) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C over 20 minutes. Causality: NFSI acts as the electrophile, delivering "F⁺" to the electron-rich α-carbon of the enolate.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Extraction & Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Causality: The bicarb wash removes any acidic byproducts, such as benzenesulfonimide.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% EtOAc in hexanes) to yield the pure α-fluoro-β-ketoester.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for electrophilic fluorination.
Conclusion
The field of fluorination chemistry is both broad and deep, with new reagents and methods continually being developed.[28][29] A successful outcome hinges on a logical, mechanism-driven approach to reagent selection. By first identifying the electronic character of the target molecule to choose between nucleophilic and electrophilic strategies, and then considering the specific attributes of reagents like TBAF, DAST, Selectfluor®, and NFSI, researchers can navigate the complexities of C-F bond formation. This guide serves as a foundational framework, grounded in both established principles and practical field experience, to aid in the rational design and execution of fluorination reactions in the pursuit of novel therapeutics and advanced materials.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated compounds is a critical cornerstone of modern pharmaceutical and environmental analysis. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have led to a surge in their use. However, these same properties present distinct challenges in analytical method validation. This guide provides an in-depth, objective comparison of the primary analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the validation of methods targeting these unique molecules. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and regulatory compliance.
The Fluorine Factor: Unique Challenges in Analytical Validation
The high electronegativity and strong carbon-fluorine bond that make organofluorine compounds attractive from a medicinal chemistry perspective also necessitate special considerations during method validation. Key challenges include:
-
Matrix Effects in Mass Spectrometry: The high electron-withdrawing nature of fluorine can influence the ionization efficiency of the parent molecule, making it susceptible to ion suppression or enhancement from co-eluting matrix components.[1] This is a critical consideration in bioanalysis, where complex matrices like plasma or urine are common.
-
Ubiquitous Contamination: The widespread use of per- and polyfluoroalkyl substances (PFAS) in industrial and consumer products has led to their ubiquitous presence in the environment and even in laboratory settings. This background contamination can severely impact the limit of detection (LOD) and limit of quantitation (LOQ) for trace-level analysis.
-
Analyte Stability: While the C-F bond is strong, the overall stability of a fluorinated analyte in a biological matrix can be influenced by enzymatic and chemical degradation.[2] Understanding and validating for this is crucial for accurate pharmacokinetic and toxicokinetic studies.
-
Volatility and Thermal Stability: The choice between GC-MS and LC-MS is heavily dependent on the volatility and thermal stability of the fluorinated compound. While some smaller, volatile organofluorines are amenable to GC-MS, many larger pharmaceutical molecules are not.[3][4][5]
Comparative Analysis of Key Analytical Techniques
The selection of the most appropriate analytical technique is a critical decision in the method validation process. Below is a comparative overview of LC-MS, GC-MS, and ¹⁹F NMR for the analysis of fluorinated compounds.
Performance Comparison
| Parameter | LC-MS/MS | GC-MS | ¹⁹F qNMR |
| Applicability | Broad range of non-volatile and thermally labile compounds. Ideal for most fluorinated pharmaceuticals.[3][6] | Volatile and thermally stable compounds. Suitable for smaller organofluorines and some environmental contaminants.[4] | Any fluorine-containing compound in solution. |
| Sensitivity | Excellent (pg/mL to ng/mL).[7][8] | Very good (pg/mL to ng/mL), but requires derivatization for non-volatile compounds. | Moderate (µg/mL to mg/mL). |
| Selectivity | High, based on chromatographic separation and mass-to-charge ratio. | High, based on chromatographic separation and mass fragmentation patterns. | Exceptional, due to the large chemical shift range and low natural abundance of fluorine. |
| Matrix Effect | Significant, requires careful management.[1] | Can be significant, but often less pronounced than ESI-LC-MS. | Minimal to none, as there are few interfering signals in the ¹⁹F spectrum.[9] |
| Quantitation | Relative quantification against a standard curve. | Relative quantification against a standard curve. | Absolute or relative quantification without the need for a specific reference standard for the analyte.[10][11] |
| Throughput | High. | Moderate to High. | Lower, due to longer acquisition times for high sensitivity. |
Causality of Technique Selection
The choice between these techniques is driven by the specific analytical challenge:
-
For high-sensitivity bioanalysis of non-volatile fluorinated drugs and their metabolites in complex biological matrices, LC-MS/MS is the gold standard. Its ability to handle a wide range of polarities and molecular weights, coupled with exceptional sensitivity, makes it indispensable for pharmacokinetic studies.[3][6] The primary challenge lies in mitigating matrix effects through rigorous sample preparation and chromatographic optimization.
-
For the analysis of volatile or semi-volatile fluorinated compounds, such as certain environmental contaminants or small molecule drug precursors, GC-MS offers excellent separation efficiency and robust, well-established libraries for identification. [4] However, its applicability to larger, more complex fluorinated pharmaceuticals is limited by the requirement for thermal stability and volatility.
-
¹⁹F qNMR stands out for its unparalleled specificity and its ability to provide absolute quantification without a reference standard of the analyte itself. [10][11] This makes it an incredibly powerful tool for the purity assessment of novel fluorinated drug substances and for characterizing complex mixtures where standards may not be available. While its sensitivity is lower than MS-based methods, its insensitivity to matrix effects and its direct proportionality of signal to the number of fluorine nuclei offer a significant advantage in terms of accuracy and reliability.[12]
In-Depth Validation Protocols & Experimental Design
A robust method validation is a self-validating system, demonstrating that the analytical procedure is suitable for its intended purpose. Below are key validation parameters and experimental considerations specific to fluorinated compounds.
Experimental Workflow for Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Specificity and Selectivity
Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by interfering components in the matrix.
Experimental Protocol (LC-MS/MS):
-
Analyze at least six different blank matrix samples (e.g., plasma from different donors) to assess for any endogenous interferences at the retention time of the analyte and internal standard (IS).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.
-
Analyze blank matrix samples spiked with potentially co-administered drugs or known metabolites to check for interference.
-
Causality: For fluorinated compounds, especially PFAS, it is crucial to source "clean" matrix blanks and to meticulously screen for background contamination from laboratory equipment, as this can directly impact the assessment of selectivity.[7]
Linearity and Range
Objective: To establish the relationship between the analyte concentration and the analytical response over a defined range.
Experimental Protocol (¹⁹F qNMR):
-
Prepare a series of calibration standards of the fluorinated analyte in a suitable deuterated solvent.
-
Add a certified internal standard of known purity at a constant concentration to each standard.
-
Acquire ¹⁹F NMR spectra for each standard.
-
Calculate the ratio of the integrated area of the analyte signal to the integrated area of the internal standard signal.
-
Plot this ratio against the analyte concentration and perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.99.
-
Causality: ¹⁹F qNMR offers a significant advantage in that the linearity is often inherently robust due to the direct relationship between signal intensity and the number of fluorine nuclei. The wide spectral dispersion minimizes the risk of signal overlap that could affect linearity in other techniques.
Accuracy and Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Experimental Protocol (General):
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day precision and accuracy: Analyze at least five replicates of each QC level on the same day.
-
Inter-day precision and accuracy: Analyze the same QC levels on at least three different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the replicate measurements. The %CV should typically be ≤ 15% (≤ 20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ).
-
Causality: For fluorinated compounds, the choice of extraction method can significantly impact accuracy. Due to their potential for binding to proteins and other matrix components, a thorough evaluation of different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is necessary to ensure high and consistent recovery.[13][14]
Matrix Effect (for LC-MS/MS)
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte.
Sources
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Fluorinated Pyridine Alcohols for Pharmaceutical Research
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing metabolic stability, modulating physicochemical properties, and improving the overall pharmacological profile of drug candidates.[1] Pyridine alcohols, key building blocks in a multitude of pharmaceutical compounds, are frequently fluorinated to leverage these benefits. However, the introduction of fluorine can also alter the intrinsic chemical stability of the molecule, a critical parameter that dictates storage, formulation, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of the stability of fluorinated versus non-fluorinated pyridine alcohols, supported by established experimental protocols derived from international regulatory guidelines. We will explore the underlying chemical principles governing their stability and provide a framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic and medicinal chemistry programs.
The Influence of Fluorine on Pyridine Alcohol Stability: A Mechanistic Overview
The high electronegativity of fluorine exerts a significant inductive electron-withdrawing effect on the pyridine ring.[1] This electronic perturbation has several consequences for the stability of the molecule:
-
Modulation of pKa: Fluorination lowers the pKa of the pyridine nitrogen, making it less basic.[1] This can influence its susceptibility to acid-catalyzed degradation and alter its interaction with biological targets.
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, rendering it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[1] This is a primary driver for the enhanced metabolic stability of fluorinated compounds.[1][2]
-
Impact on the Hydroxymethyl Group: The electron-withdrawing nature of a fluorine atom on the pyridine ring can influence the reactivity of the hydroxymethyl substituent. For instance, it can affect the acidity of the alcohol proton and the susceptibility of the benzylic-like carbon to oxidation or nucleophilic attack.
While generally enhancing metabolic stability, the introduction of fluorine does not uniformly guarantee increased chemical stability under all conditions. The position of the fluorine atom relative to the hydroxymethyl group and the nitrogen atom is critical in determining its overall stability profile.
Benchmarking Stability: A Forced Degradation Study Protocol
To empirically assess and compare the stability of different fluorinated pyridine alcohols, a forced degradation or stress testing study is indispensable. These studies expose the compound to a range of harsh conditions to accelerate its degradation, thereby revealing potential degradation pathways and identifying its intrinsic stability.[3][4] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[3][5]
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies on pyridine alcohols.
Detailed Experimental Protocols
1. Hydrolytic Stability (Acid and Base)
-
Objective: To assess the stability of the compound in the presence of acid and base.
-
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., water or a 1:1 mixture of acetonitrile and water).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize the acid/base, and analyze by HPLC.[6]
-
2. Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the test compound.
-
Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals and analyze by HPLC.[6]
-
3. Thermal Stability
-
Objective: To determine the effect of elevated temperature on the compound in both solid and solution states.
-
Protocol:
-
For the solid-state study, place a known amount of the solid compound in a vial and heat at 80°C.
-
For the solution-state study, prepare a 1 mg/mL solution and heat at 80°C.
-
Analyze samples at specified time intervals.
-
4. Photostability
-
Objective: To assess the degradation caused by exposure to light.
-
Protocol:
-
Expose the solid compound and a 1 mg/mL solution of the compound to a light source that complies with ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][7][8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies. The method must be capable of separating the parent compound from all potential degradation products.
-
Example HPLC Method Parameters:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 260 nm) and/or Mass Spectrometry (MS) for identification of degradation products.
-
Comparative Stability Data (Illustrative)
The following table presents illustrative data from a hypothetical forced degradation study comparing 2-pyridinemethanol with its fluorinated analogs. This data is representative of expected trends based on chemical principles.
| Compound | Stress Condition | % Degradation (24h) | Major Degradation Products |
| 2-Pyridinemethanol | 0.1 M HCl, 60°C | 8.5 | 2-Pyridinecarboxylic acid, Dimerization products |
| 0.1 M NaOH, 60°C | 5.2 | 2-Pyridinecarboxylic acid | |
| 3% H₂O₂, RT | 15.8 | 2-Pyridine N-oxide, 2-Pyridinecarboxylic acid | |
| Photolytic (ICH Q1B) | 12.3 | Colored polymeric material | |
| (5-Fluoro-2-pyridyl)methanol | 0.1 M HCl, 60°C | 6.1 | 5-Fluoro-2-pyridinecarboxylic acid |
| 0.1 M NaOH, 60°C | 3.8 | 5-Fluoro-2-pyridinecarboxylic acid | |
| 3% H₂O₂, RT | 9.7 | 5-Fluoro-2-pyridine N-oxide | |
| Photolytic (ICH Q1B) | 8.5 | Colored polymeric material | |
| (6-Fluoro-2-pyridyl)methanol | 0.1 M HCl, 60°C | 7.9 | 6-Fluoro-2-pyridinecarboxylic acid |
| 0.1 M NaOH, 60°C | 4.9 | 6-Fluoro-2-pyridinecarboxylic acid | |
| 3% H₂O₂, RT | 11.2 | 6-Fluoro-2-pyridine N-oxide | |
| Photolytic (ICH Q1B) | 10.1 | Colored polymeric material |
Interpretation of Illustrative Data:
-
General Trend: The fluorinated analogs generally exhibit greater stability across all stress conditions compared to the non-fluorinated parent compound. This is attributed to the electron-withdrawing effect of fluorine, which can stabilize the pyridine ring against oxidation and other degradative reactions.
-
Positional Effects: The position of the fluorine atom influences the degree of stabilization. In this illustrative data, the 5-fluoro isomer shows slightly better stability than the 6-fluoro isomer, which could be due to more effective electronic stabilization of the ring.
-
Oxidative Stability: A significant improvement in oxidative stability is often observed with fluorination. The electron-deficient fluorinated pyridine ring is less susceptible to oxidation and N-oxidation.
Potential Degradation Pathways
Based on the structure of pyridine alcohols, several degradation pathways can be anticipated under forced degradation conditions.
Caption: Plausible degradation pathways for fluorinated pyridine alcohols under stress conditions.
-
Oxidation of the Alcohol: The primary alcohol group is susceptible to oxidation, first to the corresponding aldehyde and then to the carboxylic acid. This is a common pathway under oxidative and sometimes thermal stress.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, particularly in the presence of strong oxidizing agents like hydrogen peroxide.
-
Dimerization/Polymerization: Under harsh acidic, thermal, or photolytic conditions, complex degradation pathways leading to the formation of colored dimers or polymeric materials can occur.
Conclusion and Recommendations
The fluorination of pyridine alcohols is a powerful strategy in medicinal chemistry to enhance metabolic stability. However, a comprehensive understanding of their chemical stability is paramount for successful drug development. This guide provides a framework for the systematic evaluation of the stability of fluorinated pyridine alcohols using forced degradation studies.
Key Takeaways:
-
Fluorination generally enhances the chemical stability of pyridine alcohols against hydrolytic, oxidative, and photolytic stress, although the degree of stabilization is position-dependent.
-
Forced degradation studies conducted according to ICH guidelines are essential for identifying potential degradation products and establishing the intrinsic stability of these compounds.
-
A well-validated, stability-indicating HPLC method is the cornerstone of accurate stability assessment.
It is recommended that researchers perform comprehensive forced degradation studies early in the development of any new fluorinated pyridine alcohol-containing entity. This proactive approach will de-risk downstream development activities, inform formulation and packaging decisions, and ultimately contribute to the creation of safer and more effective medicines.
References
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
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Savant Labs. (2024). ASTM D2619 (Hydrolytic Stability). [Link]
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ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Safety Operating Guide
Proper Disposal of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: A Guide for Laboratory Professionals
Hazard Assessment and Identification
The primary step in safe disposal is a thorough understanding of the potential hazards. The molecular structure of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol suggests the following:
-
Fluorinated Component: The pentafluoro-propanol portion of the molecule indicates persistence. Fluorinated organic compounds are often resistant to natural degradation and can be harmful to the environment.[1] High-temperature incineration is typically required for their complete destruction.
-
Pyridine Component: Pyridine and its derivatives are known for their potential toxicity, and they are often flammable and irritating to the skin, eyes, and respiratory system.[2] Pyridine-containing waste should never be disposed of down the drain.[3]
Given these characteristics, all waste containing this compound must be treated as hazardous waste .
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | GHS Pictogram (Anticipated) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin, based on pyridine derivatives.[4][5] | ❗ |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation, based on similar fluorinated propanols.[6] | ❗ |
| Flammability | Potential for flammability, a characteristic of many organic solvents including pyridine.[4][5] | 🔥 |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment due to the stability of the fluorinated component. | 🌳 |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any waste material, ensure the following PPE and engineering controls are in place to minimize exposure:
-
Engineering Controls: All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Gloves: Use chemical-resistant gloves (e.g., butyl rubber or Viton®) to prevent skin contact.[2]
-
Eye Protection: Wear chemical splash goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[2]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
Step 1: Identify the Waste Stream All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or excess product.
-
Reaction mixtures containing the compound.
-
Contaminated solvents (e.g., from chromatography or cleaning).
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).
Step 2: Select the Appropriate Waste Container
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[1] The container must be clearly labeled as "Halogenated Organic Waste".[7] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[7]
-
Solid Waste: Collect contaminated solids in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
Step 3: Labeling The waste container must be labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The date of accumulation.
-
The name of the principal investigator or research group.
Step 4: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[3]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the area.
-
Formal Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. The process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which ensures "cradle-to-grave" management of hazardous materials.[9]
-
Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your satellite accumulation area. Once this limit is reached, or within one year of the accumulation start date, arrange for a pickup.
-
Request Pickup: Contact your institution's EHS office to schedule a waste pickup. They will provide the necessary paperwork and ensure the waste is transported by a licensed hauler.[10]
-
Transportation and Disposal: The licensed waste handler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] For halogenated organic compounds, the preferred disposal method is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations. (2026, August 13). U.S. Environmental Protection Agency.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- EPA Hazardous Waste Management. (2024, April 29).
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
- Steps in Complying with Regulations for Hazardous Waste. (2026, May 30). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2026, March 24). U.S. Environmental Protection Agency.
- Safety Data Sheet: Pyridine. (2026, March 31). Carl ROTH.
- ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
- SAFETY DATA SHEET - 2,2,3,3,3-Pentafluoro-1-propanol. (2024, January 28). Fisher Scientific.
- SAFETY DATA SHEET - 2,2,3,3,3-Pentafluoro-1-propanol. (2021, December 25). Fisher Scientific.
- SAFETY DATA SHEET - Pyridine. (2024, November 26). Penta chemicals.
- 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9). (n.d.). ChemicalBook.
- 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. (n.d.). ChemBK.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
- SAFETY D
- Material Safety Data Sheet. (2014, March 28). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9. (n.d.). Sigma-Aldrich.
- 2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. (n.d.). PubChem.
- 2,2,3,3,3-Pentafluoro-1-phenylselanylpropan-1-ol. (n.d.). PubChem.
- Disposal of Used/Unwanted Chemicals
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- [Withdrawn] How to dispose of industrial solvents that contain F gas. (2014, December 31). GOV.UK.
- 1-(2''-PYRIDINYL)-2,2,3,3,3-PENTAFLUORO-1-THIOPHEN-2-YLPROPAN-1-OL. (n.d.). ChemicalBook.
- 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-ol. (n.d.). Manchester Organics.
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Safe Handling and Personal Protective Equipment (PPE) for 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
This guide provides crucial safety protocols and personal protective equipment (PPE) recommendations for handling 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL (CAS: 17556-46-6). Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following guidance is synthesized from the known hazards of its primary structural components: the pentafluorinated alcohol group and the pyridine ring. This composite approach ensures a robust and cautious safety framework for researchers, scientists, and drug development professionals.
The core principle of this guide is risk mitigation through understanding the potential hazards of both the fluorinated and heterocyclic moieties of the molecule. The pentafluorinated alkyl chain suggests potential for thermal decomposition into hazardous byproducts like hydrogen fluoride (HF), while the pyridine component introduces risks of flammability and toxicity.[1][2][3]
Hazard Assessment: A Structural Analysis
A thorough risk assessment must precede any handling of this compound. The overall hazard profile is derived from its constituent parts:
-
Pentafluorinated Alcohol Moiety : Fluorinated alcohols can cause skin, eye, and respiratory irritation.[4][5][6] The most significant, albeit potential, hazard is the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon thermal decomposition.[3] Exposure to HF requires immediate and specialized medical attention.[7][8]
-
Pyridine Moiety : Pyridine is a flammable and toxic heterocyclic compound known for its strong, unpleasant odor.[2] It is harmful if inhaled, swallowed, or absorbed through the skin and can cause nausea, dizziness, and abdominal pain.[1][9] It is imperative to handle pyridine and its derivatives in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling fumes.[2]
Given these combined risks, this compound should be treated as a flammable solid (melting point: 80-82°C) that is toxic, irritant, and has the potential to release highly corrosive decomposition products under heat.[10]
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first and most effective line of defense. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Personal protective equipment provides the final barrier between the researcher and the chemical.
The following table summarizes the minimum required PPE for handling this compound.
| Exposure Route | Recommended PPE & Engineering Controls | Rationale |
| Inhalation | • Work exclusively in a certified chemical fume hood.[1][2] | To prevent inhalation of airborne particles of the solid compound and potential vapors, which may cause respiratory tract irritation and systemic toxicity.[4][5] |
| Skin Contact | • Gloves : Wear double gloves. An inner nitrile glove with an outer neoprene or butyl rubber glove is recommended.[1][11] • Body : Wear a flame-resistant lab coat, fully fastened.[11] • Ensure full-length pants and closed-toe shoes are worn. | To prevent skin absorption, which is a known hazard for pyridine derivatives.[9] Fluorinated compounds can also cause skin irritation.[4] Neoprene and butyl rubber offer good resistance to both pyridine and potential hydrofluoric acid exposure.[11][12] |
| Eye Contact | • Wear chemical safety goggles that provide a complete seal around the eyes.[1][13] • When handling larger quantities (>10g) or when there is a significant splash risk, a face shield must be worn in addition to goggles.[14] | To protect eyes from splashes of the solid or solutions, which can cause serious irritation or damage.[6][9] |
| Ingestion | • Do not eat, drink, or smoke in the laboratory. • Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[1] | To prevent accidental ingestion, which may be harmful or fatal.[4][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting and using appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above. Prepare all necessary equipment (spatulas, glassware, solvent) and place it inside the fume hood to minimize movement in and out of the workspace.
-
Weighing and Transfer : Since the compound is a solid, carefully weigh the desired amount in a tared container inside the fume hood. Use a spatula for transfers and avoid generating dust. Keep the stock container tightly closed when not in use.[4]
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed solid slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : After completing the work, decontaminate any non-disposable equipment. Wipe down the work surface inside the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly.
Waste Disposal Plan
As a halogenated organic compound containing nitrogen, all waste must be disposed of following institutional and local regulations.
-
Waste Segregation : Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, clearly labeled "Halogenated Organic Waste" container.[15][16]
-
Container Management : Use a robust, sealed container for waste collection.[16] Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs.[17] Never dispose of this chemical down the drain.[16]
-
Disposal Request : Follow your institution's procedures for hazardous waste pickup. Ensure the waste container is properly labeled with the full chemical name of all contents.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Scenario | Immediate First Aid & Response |
| Spill | • Evacuate personnel from the immediate area. • If the spill is small and within the fume hood, contain it with an absorbent material like sand or vermiculite.[2] Place the absorbed material into a sealed container for halogenated waste disposal.[16] • For large spills, evacuate the lab, close the door, and contact your institution's emergency response team immediately. |
| Skin Contact | • Immediately remove contaminated clothing and shoes.[4] • Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1][18] • Seek immediate medical attention. Inform medical personnel about potential exposure to a fluorinated pyridine derivative, highlighting the risk of delayed effects and potential for HF-like burns.[7][8] |
| Eye Contact | • Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][18] • Remove contact lenses if present and easy to do. • Seek immediate medical attention. |
| Inhalation | • Move the affected person to fresh air immediately.[4] • If breathing is difficult, give oxygen. If not breathing, begin artificial respiration.[4] • Seek immediate medical attention. |
| Ingestion | • Do NOT induce vomiting.[4] • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] • Seek immediate medical attention. |
References
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]
-
Disposal process for halogenated organic material (Patent). OSTI.GOV. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Standard Operating Procedure for Pyridine. University of Washington. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. [Link]
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SAFETY DATA SHEET - 2,2,3,3,3-Pentafluoro-1-propanol (UK). Fisher Scientific. [Link]
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Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. [Link]
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Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. NIOSH - CDC. [Link]
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Lessons Learned—Fluoride Exposure. ACS Chemical Health & Safety. [Link]
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Fluorine - Standard Operating Procedure. Rutgers University. [Link]
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Chemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9). Cheméo. [Link]
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2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. ChemBK. [Link]
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2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol. PubChem. [Link]
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Personal Protective Equipment - Glove Selection. Miami University. [Link]
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Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
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- 4. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. americanchemistry.com [americanchemistry.com]
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- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bucknell.edu [bucknell.edu]
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- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
